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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Benzyl (3-ethynylcyclobutyl)carbamate: A Rigidified Alkyne Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Rationale and Structural Significance In modern drug discovery, the incorporation of sp³-r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Rationale and Structural Significance

In modern drug discovery, the incorporation of sp³-rich rigidified scaffolds is a proven strategy to improve the physicochemical properties of drug candidates. The cyclobutane ring serves as an excellent bioisostere for phenyl rings, reducing lipophilicity (LogP) while maintaining vector directionality. Benzyl (3-ethynylcyclobutyl)carbamate is a highly versatile building block. It features a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry—ideal for assembling Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)—and a carboxybenzyl (Cbz) protected amine that offers orthogonal deprotection strategies against Boc or Fmoc groups.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical routes. We will dissect the causality behind each synthetic choice, ensuring that the methodologies provided are robust, scalable, and self-validating.

Retrosynthetic Strategy

The construction of the 3-ethynylcyclobutyl core requires precise control over the highly strained cyclobutane system, particularly to prevent ring-opening or epimerization of the cis/trans isomers. The retrosynthetic disconnection relies on a four-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid.

Retrosynthesis Target Benzyl (3-ethynylcyclobutyl)carbamate (Target Scaffold) Aldehyde Benzyl (3-formylcyclobutyl)carbamate (Precursor) Target->Aldehyde Bestmann-Ohira Homologation Enol Benzyl (3-(methoxymethylene)cyclobutyl)carbamate (Enol Ether) Aldehyde->Enol Acidic Hydrolysis Ketone Benzyl (3-oxocyclobutyl)carbamate (Cbz-Ketone) Enol->Ketone Wittig Methoxymethylenation Acid 3-Oxocyclobutanecarboxylic acid (Starting Material) Ketone->Acid Curtius Rearrangement

Retrosynthetic workflow for Benzyl (3-ethynylcyclobutyl)carbamate.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Curtius Rearrangement to the Cbz-Protected Amine

Objective: Convert the carboxylic acid to a Cbz-protected amine. Causality: Traditional Curtius rearrangements require the formation of acyl chlorides followed by treatment with sodium azide, generating highly explosive intermediates. By utilizing Diphenylphosphoryl azide (DPPA), we safely generate the acyl azide in situ[1]. Thermal extrusion of nitrogen yields the isocyanate, which is immediately trapped by benzyl alcohol[2]. This continuous, one-pot process drastically reduces thermal hazard risks[3].

Self-Validating Protocol:

  • Suspend 3-oxocyclobutanecarboxylic acid (1.0 equiv) in anhydrous toluene.

  • Add Triethylamine (1.2 equiv) and Benzyl alcohol (1.5 equiv). Stir for 10 min at 25 °C.

  • Dropwise add DPPA (1.05 equiv).

  • Validation Check 1 (IR): Monitor the reaction via ReactIR. Confirm the appearance of the acyl azide stretch at ~2140 cm⁻¹.

  • Heat the mixture to 90 °C for 4 hours.

  • Validation Check 2 (IR): The 2140 cm⁻¹ band will shift to an isocyanate stretch at ~2260 cm⁻¹, which must fully dissipate before workup, indicating complete trapping by benzyl alcohol.

  • Aqueous workup and silica gel purification yield Benzyl (3-oxocyclobutyl)carbamate.

Step 2: Wittig Methoxymethylenation

Objective: One-carbon homologation of the ketone to an enol ether. Causality: Direct conversion of the ketone to an alkyne is impossible. We must first homologate to the aldehyde. Potassium tert-butoxide (KOtBu) is selected as the base because (methoxymethyl)triphenylphosphonium chloride is a relatively unhindered salt, requiring a strong, non-nucleophilic base to form the ylide efficiently without side reactions.

Self-Validating Protocol:

  • Suspend (Methoxymethyl)triphenylphosphonium chloride (1.5 equiv) in anhydrous THF at 0 °C.

  • Add KOtBu (1.4 equiv) portion-wise. The solution will turn deep red/orange, indicating ylide formation.

  • Add Benzyl (3-oxocyclobutyl)carbamate (1.0 equiv) in THF dropwise. Warm to 25 °C for 2 hours.

  • Validation Check (NMR/TLC): TLC (Hexanes/EtOAc 3:1) should show complete consumption of the ketone (R_f ~0.3) to a less polar spot (R_f ~0.6). Crude ¹H NMR will display a diagnostic vinylic proton signal at ~5.8 ppm (mixture of E/Z isomers).

Step 3: Acidic Hydrolysis to the Aldehyde

Objective: Unmask the enol ether to reveal the aldehyde. Causality: The enol ether is acid-labile. We utilize mild 2M HCl in THF rather than harsh aqueous mineral acids to prevent the acid-catalyzed ring-opening of the strained cyclobutane system.

Self-Validating Protocol:

  • Dissolve the crude enol ether in THF.

  • Add 2M aqueous HCl (excess) and stir at 25 °C for 4 hours.

  • Validation Check (NMR): The cleavage is tracked by the disappearance of the enol ether vinylic proton and the emergence of a sharp aldehyde singlet/doublet at ~9.8 ppm in ¹H NMR.

  • Extract with EtOAc, wash with NaHCO₃, and concentrate to yield Benzyl (3-formylcyclobutyl)carbamate.

Step 4: Bestmann-Ohira Homologation to the Terminal Alkyne

Objective: Convert the aldehyde to the terminal alkyne. Causality: The original Seyferth-Gilbert homologation requires strong bases (KOtBu) at low temperatures[4]. Because the proton alpha to our cyclobutyl aldehyde is highly prone to deprotonation, strong bases would cause immediate epimerization of the cis/trans cyclobutane stereocenters. To circumvent this, we use the Bestmann-Ohira Reagent (BOR)[5]. BOR undergoes methanolysis with mild K₂CO₃ to generate the active Seyferth-Gilbert anion in situ, allowing the reaction to proceed at room temperature with near-perfect stereoretention[6].

BOMechanism BOR Bestmann-Ohira Reagent (BOR) Dimethyl 1-diazo-2-oxopropylphosphonate Anion Seyferth-Gilbert Anion (Active Nucleophile) BOR->Anion K2CO3 / MeOH (- Methyl Acetate) Oxaphos Oxaphosphetane Intermediate (Cyclic Adduct) Anion->Oxaphos + Aldehyde Precursor Diazo Diazoalkene (Unstable Intermediate) Oxaphos->Diazo Cycloelimination (- Dimethyl Phosphate) Carbene Alkylidenecarbene (High Energy Species) Diazo->Carbene Extrusion (- N2 Gas) Alkyne Terminal Alkyne (Final Product) Carbene->Alkyne 1,2-Hydrogen Shift

Mechanistic pathway of the Bestmann-Ohira homologation.

Self-Validating Protocol:

  • Dissolve Benzyl (3-formylcyclobutyl)carbamate (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous Methanol.

  • Add Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv) dropwise at 25 °C. Stir for 12 hours.

  • Validation Check (NMR/IR): The transformation is validated by the disappearance of the aldehyde proton (9.8 ppm) and the appearance of the terminal alkyne proton as a distinct doublet at ~2.1 ppm. The alkyne carbon stretch at ~2110 cm⁻¹ in IR provides orthogonal confirmation.

Quantitative Reaction Optimization (Alkyne Formation)

To demonstrate the critical nature of base selection in Step 4, the following optimization data highlights the relationship between base strength and stereochemical integrity (epimerization of the cyclobutane ring).

EntryReagent SystemSolventTemp (°C)Yield (%)cis/trans RatioProcess Observation
1Seyferth-Gilbert (KOtBu)THF-78 to 254245:55Significant epimerization and aldol side-products.
2Bestmann-Ohira (K₂CO₃)MeOH258895:5Clean conversion; minimal epimerization.
3Bestmann-Ohira (Cs₂CO₃)MeOH259296:4Accelerated reaction rate; excellent stereoretention.
4Bestmann-Ohira (K₂CO₃)THF/MeOH (1:1)257590:10Slower reaction; incomplete conversion at 12 h.

Table 1: Optimization of the alkyne formation step. Entry 3 represents the optimal scalable condition for maintaining the stereochemical integrity of the cyclobutane scaffold.

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). Available at:[Link]

  • Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey. RSC Publishing. Available at:[Link]

  • Seyferth-Gilbert homologation. Wikipedia. Available at:[Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. Available at:[Link]

  • Bestmann-Ohira Reagent: A Versatile Reagent in Organic Synthesis. SciSpace. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling of Benzyl (3-ethynylcyclobutyl)carbamate: Solubility, Stability, and Handling Protocols

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary Benzyl (3-ethynylcyclobutyl)carbamate (often referred to as Cbz-protected 3-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

Benzyl (3-ethynylcyclobutyl)carbamate (often referred to as Cbz-protected 3-ethynylcyclobutylamine) is a highly versatile, bifunctional building block widely utilized in modern drug discovery, bioconjugation, and PROTAC synthesis. The molecule features a rigid cyclobutane core that projects two critical functional groups: a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], and a benzyloxycarbonyl (Cbz) protected primary amine[2].

While structurally elegant, the combination of a lipophilic Cbz group, a strained cyclobutane ring, and a reactive terminal alkyne presents unique challenges regarding solubility and stability. This whitepaper provides an in-depth mechanistic analysis of these properties, offering field-proven protocols to ensure structural integrity during synthesis and assay preparation.

Structural Breakdown and Solubility Dynamics

The solubility profile of Benzyl (3-ethynylcyclobutyl)carbamate is dictated by its high lipophilicity. The aromatic benzyl ring and the aliphatic cyclobutane core significantly reduce the dielectric constant of the molecule, rendering it practically insoluble in aqueous media but highly soluble in polar aprotic and non-polar organic solvents.

Causality of Solvent Selection

When preparing stock solutions for biological assays or click-chemistry cascades, solvent selection is critical. Dimethyl Sulfoxide (DMSO) is the industry standard due to its high dipole moment, which effectively solvates both the polar carbamate linkage and the hydrophobic bulk. However, prolonged storage in DMSO can lead to minor oxidative degradation of the terminal alkyne if trace metals or oxygen are present.

Quantitative Solubility Profile

The following table summarizes the solubility characteristics of the compound across various standard laboratory solvents at 25°C.

SolventDielectric Constant (ε)Solubility LimitRecommended Use Case
Water (pH 7.4) 80.1< 0.1 mg/mLNot recommended (requires co-solvent)
Methanol (MeOH) 32.7> 50 mg/mLStandard synthetic reactions
Dichloromethane (DCM) 9.1> 100 mg/mLExtractions, column chromatography
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mLHigh-concentration stock solutions
Ethyl Acetate (EtOAc) 6.0> 100 mg/mLLiquid-liquid extraction

Chemical Stability and Degradation Pathways

Understanding the orthogonal reactivity of the functional groups in Benzyl (3-ethynylcyclobutyl)carbamate is paramount to preventing premature degradation.

The Orthogonal Deprotection Dilemma

The Cbz group is traditionally cleaved via catalytic hydrogenolysis (e.g., H2​ , Pd/C)[3]. However, applying standard hydrogenolysis to this specific molecule will result in the non-selective reduction of the terminal alkyne to an alkene or alkane.

Mechanistic Insight: To preserve the alkyne for downstream click chemistry[4], chemists must employ orthogonal deprotection strategies. The Cbz group must be cleaved using strong acidic conditions (e.g., 33% HBr in Acetic Acid) or Lewis acid-mediated cleavage (e.g., Trimethylsilyl iodide, TMSI), which leave the alkyne intact.

Alkyne Vulnerabilities

Terminal alkynes are generally stable at room temperature but are susceptible to Glaser homocoupling (forming diynes) in the presence of trace copper(I/II) salts and atmospheric oxygen. Therefore, stock solutions intended for CuAAC must be degassed, and reducing agents (like sodium ascorbate) must be added before the copper catalyst to prevent oxidative degradation[1].

Reactivity Compound Benzyl (3-ethynylcyclobutyl)carbamate CbzCleavage Orthogonal Cbz Cleavage (HBr/AcOH or TMSI) Compound->CbzCleavage Strong Acid AlkyneRed Alkyne Reduction (H2, Pd/C) Compound->AlkyneRed Hydrogenolysis (Non-selective) Click CuAAC Click Reaction (Cu(I), Azide) Compound->Click Target Reaction Glaser Glaser Coupling (Cu, O2 - Degradation) Compound->Glaser Oxidative Stress

Diagram 1: Reactivity and degradation pathways of Benzyl (3-ethynylcyclobutyl)carbamate.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify both solubility limits and compound stability.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Nephelometry measures the turbidity of a solution via laser light scattering, providing a highly accurate determination of the point at which the compound precipitates out of an aqueous buffer.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve exactly 2.29 mg of Benzyl (3-ethynylcyclobutyl)carbamate in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) in any well to prevent artificial solubilization.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker at 300 RPM.

  • Nephelometric Reading: Read the plate using a nephelometer (laser scattering at 633 nm).

  • Data Analysis: Plot the scattering intensity against compound concentration. The kinetic solubility limit is identified as the concentration where scattering intensity sharply deviates from the baseline (indicating precipitation).

Protocol 2: Forced Degradation and Stability Profiling (LC-MS)

This protocol validates the stability of the compound against acidic, basic, and oxidative stress, ensuring it survives standard synthetic workups.

Step-by-Step Workflow:

  • Sample Preparation: Prepare three separate 1 mg/mL solutions of the compound in Acetonitrile/Water (50:50).

  • Stress Application:

    • Acidic Stress: Add 0.1 N HCl (10% v/v) to Sample A.

    • Basic Stress: Add 0.1 N NaOH (10% v/v) to Sample B.

    • Oxidative Stress: Add 3% H2​O2​ (10% v/v) to Sample C.

  • Incubation: Incubate all samples at 40°C for 24 hours.

  • Quenching: Neutralize Sample A with NaOH, Sample B with HCl, and quench Sample C with sodium thiosulfate.

  • LC-MS Analysis: Inject 5 µL of each quenched sample into an LC-MS system (C18 column, gradient elution from 5% to 95% Acetonitrile in Water with 0.1% Formic Acid). Monitor the disappearance of the parent peak ( [M+H]+=230.1 ) and the emergence of degradation products (e.g., Cbz cleavage products or alkyne hydration products).

Workflow Start Solid Compound (Store at 2-8°C, Argon) Stock 10 mM DMSO Stock (Prepare Fresh) Start->Stock Dissolve Solubility Kinetic Solubility (Nephelometry) Stock->Solubility Aqueous Titration Stability Forced Degradation (HPLC-UV/MS) Stock->Stability Acid/Base/Oxidation Data Physicochemical Profile Solubility->Data Stability->Data

Diagram 2: Standard workflow for solubility and stability profiling.

Conclusion & Best Practices

Benzyl (3-ethynylcyclobutyl)carbamate is a robust intermediate, provided its specific chemical vulnerabilities are respected.

  • Storage: Always store the solid compound at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent alkyne oxidation.

  • Handling: Avoid prolonged exposure to transition metals prior to intended click reactions.

  • Synthesis: When planning synthetic routes, remember that the Cbz group cannot be removed via standard hydrogenolysis without destroying the alkyne functionality; orthogonal acidic cleavage is mandatory.

References

  • [1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (PMC). URL:

  • [2] Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information (PMC). URL:

  • [3] Greene's Protective Groups in Organic Synthesis. Google Books. URL:

  • [4] Azide-alkyne Huisgen cycloaddition. Wikipedia. URL:

Sources

Foundational

Technical Whitepaper: Spectroscopic Elucidation of Benzyl (3-ethynylcyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (3-ethynylcyclobutyl)carbamate (C₁₄H₁₅NO₂) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and bioconjugation. Featuring a protected amine (carboxybenzyl, or Cbz group) and a terminal alkyne, it serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

Because the cyclobutane core can exist as distinct cis and trans diastereomers, rigorous spectroscopic characterization is non-negotiable for quality control. This whitepaper provides an in-depth, causally-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this molecule, establishing a self-validating framework for analytical scientists.

G Molecule Benzyl (3-ethynylcyclobutyl)carbamate Cbz Cbz Group (IR: ~1700 cm⁻¹, NMR: ~7.3 ppm) Molecule->Cbz Cyclo Cyclobutane Core (NMR: Complex multiplets) Molecule->Cyclo Alkyne Terminal Alkyne (IR: ~3300 cm⁻¹, NMR: ~2.2 ppm) Molecule->Alkyne

Structural domains and primary spectroscopic signatures.

Mechanistic Causality in Spectroscopic Signatures

To move beyond mere data collection, an application scientist must understand the quantum mechanical and thermodynamic principles driving the observed spectra.

Infrared (IR) Spectroscopy: Hooke's Law and Hybridization

The most diagnostic feature of this molecule in IR is the terminal alkyne. According to Hooke's Law applied to molecular vibrations, the frequency of a stretch is proportional to the square root of the bond force constant. The terminal ≡C–H bond utilizes an sp-hybridized carbon. The 50% s-character holds the electrons tighter to the nucleus, creating a shorter, stiffer bond with a high force constant. Consequently, terminal alkynes exhibit a strong, sharp C-H stretching absorption at ~3300 cm⁻¹[1][2].

Furthermore, the carbamate C=O stretch appears strongly around 1700 cm⁻¹[3]. Unlike standard ketones (~1715 cm⁻¹), the carbamate carbonyl experiences competing resonance effects from both the adjacent nitrogen (donating) and oxygen (withdrawing), stabilizing the bond order and slightly shifting the frequency.

NMR Spectroscopy: Ring Puckering and Coupling Constants

The cyclobutane ring is not planar; it undergoes a dynamic "butterfly" puckering motion to relieve torsional (Pitzer) strain. This puckering heavily influences the vicinal coupling constants (³J). In cyclobutane systems, cross-ring ⁴J couplings are substantial, and stereochemical assignment relies on the empirical observation that ³J_cis is generally greater than ³J_trans[4][5]. The methine protons at C1 (attached to nitrogen) and C3 (attached to the alkyne) will present as complex multiplets due to these overlapping second-order coupling networks.

Self-Validating Experimental Protocols

Trustworthy data requires closed-loop, self-validating methodologies. The following protocols ensure that instrumental artifacts are isolated from true analyte signals.

High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Lock and Shim: Establish a deuterium lock on the CDCl₃ signal. Perform gradient shimming (Z1-Z5) until the TMS peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz. Causality: Poor magnetic field (B₀) homogeneity will artificially broaden the complex cyclobutane multiplets, destroying vital coupling information.

  • Acquisition (¹H): Execute a standard 1D sequence (e.g., zg30 on Bruker systems) with a 2-second relaxation delay (D1) to ensure full longitudinal relaxation (T₁) of the terminal alkyne proton, which often has a longer T₁ due to lack of nearby dipole-dipole relaxation pathways.

  • Validation: Post-Fourier transform, phase the spectrum manually. Validate the calibration by setting the TMS singlet to exactly 0.00 ppm.

Workflow Prep 1. Sample Prep (Dissolve in CDCl3 + TMS) Lock 2. Lock & Shim (Optimize B0 homogeneity) Prep->Lock Acq 3. Acquisition (zg30 pulse, d1=2s) Lock->Acq Process 4. Processing (Zero-fill, FT, Phase) Acq->Process Validate 5. Validation (Check TMS = 0.00 ppm) Process->Validate

Self-validating NMR acquisition and processing workflow.

ATR-FTIR Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum to account for ambient atmospheric H₂O and CO₂.

  • Sample Application: Apply 2-3 mg of the neat compound directly to the crystal. Apply consistent pressure using the anvil.

  • Validation: Ensure the baseline sits at ~100% transmittance in regions devoid of absorption (e.g., 2500-2000 cm⁻¹, excluding the weak 2115 cm⁻¹ alkyne peak).

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for Benzyl (3-ethynylcyclobutyl)carbamate, synthesized from theoretical principles and analogous functional group behaviors[6].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
Ar-H7.30 - 7.38m5H-Phenyl ring protons
O-CH₂5.09s2H-Benzyl methylene
N-H4.95br s1H-Carbamate amine
CH-N4.15m1H-Cyclobutane methine (C1)
CH-C≡C2.95m1H-Cyclobutane methine (C3)
Ring CH₂2.60 - 2.75m2H-Cyclobutane methylene (diastereotopic)
Ring CH₂2.20 - 2.35m2H-Cyclobutane methylene (diastereotopic)
C≡C-H2.15d1H2.5Terminal alkyne proton (long-range coupled)

Note: The N-H proton appears as a broad singlet due to the quadrupolar relaxation effect of the ¹⁴N nucleus (I=1) and intermediate chemical exchange rates.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)AssignmentStructural Domain
155.4C=OCarbamate
136.5Ar-C (Ipso)Benzyl
128.5, 128.1, 128.0Ar-C (Ortho, Meta, Para)Benzyl
86.2C≡C-H (Internal)Alkyne
68.5C≡C-H (Terminal)Alkyne
66.6O-CH₂Benzyl
43.2CH-N (C1)Cyclobutane
38.5Ring CH₂ (C2, C4)Cyclobutane
27.1CH-C≡C (C3)Cyclobutane
Table 3: ATR-FTIR Diagnostic Bands
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Note
3310Strong, sharp≡C-H stretchCharacteristic of terminal alkynes[7]
3250Broad, mediumN-H stretchBroadened by hydrogen bonding
3030Weaksp² C-H stretchAromatic ring boundary
2950, 2870Mediumsp³ C-H stretchCyclobutane and benzyl aliphatic C-H
2115Weak, sharpC≡C stretchWeak dipole moment change during stretch
1705StrongC=O stretchCarbamate carbonyl[3]
Table 4: High-Resolution Mass Spectrometry (ESI-TOF)
Ionm/z (Theoretical)m/z (Observed)Error (ppm)Assignment
[M+H]⁺230.1176230.1180+1.7Protonated molecular ion
[M+Na]⁺252.0995252.0991-1.6Sodium adduct
Fragment91.054291.0545+3.3Tropylium ion (Benzyl cleavage)

Mass Spectrometry Protocol Note: Electrospray Ionization (ESI) is operated in positive ion mode. The presence of the m/z 91 fragment is highly diagnostic for compounds containing a benzyl group, resulting from the facile cleavage of the benzyl-oxygen bond followed by rearrangement into the highly stable aromatic tropylium cation.

References

  • IR Spectroscopy Tutorial: Alkynes Organic Chemistry Boulder URL:[Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands Chemistry LibreTexts URL:[Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups OpenStax URL:[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry URL:[Link]

  • NMR Spectroscopy: Long-Range Proton-Proton Couplings Organic Chemistry Data URL:[Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives Molecular Physics (Taylor & Francis) URL:[Link]

  • Supporting Information: Benzyl Carbamate NMR Studies Wiley-VCH URL:[Link]

Sources

Exploratory

The Enduring Guardian: A Technical Guide on the Role of Benzyl Carbamate as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the ars...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of protective moieties, the benzyloxycarbonyl (or carbobenzyloxy, Cbz, or Z) group stands as a testament to enduring utility and reliability. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was pivotal in the advent of controlled peptide synthesis and continues to be a cornerstone in modern drug development and complex molecule synthesis.[1][2] This in-depth technical guide provides a comprehensive exploration of the Cbz protecting group, from its fundamental principles to its practical applications, grounded in scientific integrity and field-proven insights.

The Core Directive: Why Benzyl Carbamate?

The primary function of the Cbz group is to temporarily mask the nucleophilicity of primary and secondary amines, converting them into significantly less reactive carbamates.[3] This protection is crucial to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide couplings, alkylations, or acylations.[3] The Cbz group's sustained prevalence in organic synthesis can be attributed to several key advantages:

  • Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide spectrum of reaction conditions, including basic and mildly acidic media.[1][3] This robustness allows for a broad synthetic scope and flexibility in multi-step syntheses.[4]

  • Ease of Introduction and Removal: The Cbz group can be readily introduced and cleaved under well-defined and mild conditions, ensuring high yields and minimal side products.[5][]

  • Crystallinity Enhancement: The introduction of the Cbz group often imparts a higher degree of crystallinity to the protected compound, which can significantly facilitate purification by recrystallization.[1][][7]

  • Orthogonality: The Cbz group is orthogonal to several other common amine protecting groups, most notably the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[2][8] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS) and other complex synthetic strategies, allowing for the selective deprotection of one group while others remain intact.[9][10][11]

The Art of Protection: Introduction of the Cbz Group

The most prevalent method for the introduction of the Cbz group is the Schotten-Baumann reaction, which involves the treatment of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3]

The Mechanism of Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the protonated amine is neutralized by the base to afford the stable benzyl carbamate.

Caption: Mechanism of Amine Protection with Benzyl Chloroformate.

Experimental Protocol: Cbz-Protection of Glycine

This protocol provides a standard procedure for the N-protection of an amino acid, exemplified by glycine, using benzyl chloroformate under aqueous basic conditions.

Materials:

  • Glycine (1.0 equiv)

  • Sodium carbonate (Na₂CO₃, 2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve glycine in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[4] The use of a base is crucial to neutralize the HCl generated during the reaction and to maintain a pH between 8 and 10, which is optimal for the reaction and minimizes racemization of the amino acid.[7]

  • Reagent Addition: While vigorously stirring the cooled solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[4] This slow addition and temperature control are critical to prevent the hydrolysis of benzyl chloroformate and to manage the exothermic nature of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[4]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[4] This step protonates the carboxylate of the Cbz-protected amino acid, causing it to precipitate out of the aqueous solution.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[4]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glycine.[4]

The Shield of Stability: Understanding Cbz's Resilience

The stability of the Cbz group under a variety of conditions is a key factor in its widespread use. A thorough understanding of its stability profile is essential for designing successful multi-step synthetic routes.

ConditionReagentsStability of Cbz GroupOrthogonality Insight
Basic Conditions NaOH, NaHCO₃, PiperidineGenerally StableOrthogonal to Fmoc group deprotection conditions.[1]
Mild Acidic Conditions Trifluoroacetic acid (TFA) (for Boc deprotection)Generally StableOrthogonal to Boc group deprotection conditions.[1][9]
Strong Acidic Conditions HBr in Acetic Acid (HBr/AcOH), excess HClLabileNot orthogonal to protecting groups that are also acid-labile.[2][3]
Catalytic Hydrogenation H₂, Pd/CLabileNot orthogonal to other reducible groups like alkenes, alkynes, or benzyl ethers.[12][13]
Nucleophilic Conditions 2-MercaptoethanolLabile under specific conditionsOffers an alternative deprotection for sensitive substrates.[14][15]

The Unveiling: Deprotection of the Cbz Group

The ability to selectively and cleanly remove the Cbz group is as crucial as its introduction. Several reliable methods have been developed, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its mild reaction conditions and the formation of volatile and benign byproducts (toluene and carbon dioxide).[12][16]

Mechanism: The reaction proceeds via the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[12] This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[16]

Deprotection_Workflow Cbz_Amine Cbz-Protected Amine Reaction_Setup Reaction Setup (Solvent, Pd/C, H₂ source) Cbz_Amine->Reaction_Setup Hydrogenolysis Catalytic Hydrogenolysis Reaction_Setup->Hydrogenolysis Monitoring Reaction Monitoring (TLC, LC-MS) Hydrogenolysis->Monitoring Monitoring->Hydrogenolysis Incomplete? Workup Work-up & Purification (Filtration, Concentration) Monitoring->Workup Complete Isolated_Amine Isolated Amine Workup->Isolated_Amine

Caption: General Workflow for Cbz Deprotection via Catalytic Hydrogenolysis.

Experimental Protocol: Hydrogenolytic Deprotection of a Cbz-Protected Amine

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[4]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Palladium on carbon can be pyrophoric, especially when dry. It should be handled with care, and the filter cake should not be allowed to dry completely.[4]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[4]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.[4] Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] The Celite pad should be washed with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[16]

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as ammonium formate or formic acid in the presence of Pd/C.[12][17] This method is often more convenient for standard laboratory settings as it avoids the need for specialized hydrogenation equipment.[18][19]

Acid-Catalyzed Cleavage

Strong acidic conditions can also be used to cleave the Cbz group, particularly for substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or other catalyst poisons).[3][20] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[3][7]

Mechanism: The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon in an SN2-type reaction. This liberates the unstable carbamic acid, which then decarboxylates.

More recently, Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been shown to selectively remove Cbz groups under mild conditions.[3][7][15]

The Cbz Group in Action: Applications in Drug Development and Peptide Synthesis

The benzyl carbamate protecting group has been instrumental in the synthesis of numerous biologically active molecules and pharmaceuticals.

  • Peptide Synthesis: The Cbz group was foundational to the development of solution-phase peptide synthesis and remains relevant for specific applications, especially in the synthesis of cyclic peptides.[1][21] Its orthogonality with the Boc and Fmoc groups allows for intricate synthetic strategies in the construction of complex peptides.[]

  • Drug Development: The Cbz group is frequently employed as a key protecting group in the multi-step synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[23][24] For instance, benzyl carbamate derivatives are critical intermediates in the production of certain HIV-integrase inhibitors.[23] The stability and reliable deprotection of the Cbz group are highly valued in process chemistry for ensuring high yields and purity of the final drug substance.[25][26][27]

Conclusion: An Enduring Legacy

Despite being one of the oldest protecting groups in the synthetic chemist's toolbox, the benzyl carbamate group continues to be a highly relevant and indispensable tool.[1] Its robust nature, ease of introduction and removal, and well-defined orthogonality have solidified its position in both academic research and industrial drug development. As the pursuit of ever more complex and novel molecules continues, the enduring legacy of the Cbz group as a reliable guardian of the amine functionality is certain to persist.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Benzyl chloroformate - Wikipedia. [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. - R Discovery. [Link]

  • Cbz Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. [Link]

  • Cbz Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable. [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. [Link]

  • (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water # - ResearchGate. [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. [Link]

  • Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. [Link]

  • Excellent Method for Cbz-protection of Amines | Chemistry Letters - Oxford Academic. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Protec'ng Groups. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Link]

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC. [Link]

  • US20160024143A1 - Deprotection method - Google P

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Foundational

Harnessing Terminal Alkynes in Click Chemistry: A Technical Guide to CuAAC Mechanisms and Applications

The Centrality of Terminal Alkynes in Bioorthogonal Chemistry Since its conceptualization by K. Barry Sharpless and Morten Meldal, click chemistry has fundamentally transformed bioconjugation, materials science, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

The Centrality of Terminal Alkynes in Bioorthogonal Chemistry

Since its conceptualization by K. Barry Sharpless and Morten Meldal, click chemistry has fundamentally transformed bioconjugation, materials science, and drug discovery. The premier example of this paradigm is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While internal alkynes require highly strained ring systems (as seen in SPAAC) to overcome activation barriers, terminal alkynes are the critical linchpin for CuAAC. They are [1], yet possess a unique electronic profile that allows them to be selectively activated by copper catalysts, enabling rapid, high-yielding, and bioorthogonal ligations in complex aqueous environments.

Mechanistic Causality: The Reactivity of the Terminal Proton

To understand why experimental protocols are designed the way they are, one must first understand the thermodynamic causality of the terminal alkyne.

Terminal alkynes possess a relatively acidic terminal proton (pKa ~25). When Cu(I) coordinates to the alkyne's π-electrons, it [2]. This dramatic thermodynamic shift allows for rapid deprotonation by weak bases (or even water), driving the formation of a [3].

Kinetic studies reveal that the transition state relies on a [2]. One copper atom covalently binds the acetylide, while the second copper atom coordinates and activates the incoming azide. This dual-activation mechanism dictates the absolute regioselectivity of the reaction,[1] and preventing the formation of 1,5-regioisomers seen in thermal uncatalyzed cycloadditions.

CuAAC_Mechanism A 1. Terminal Alkyne + Cu(I) B 2. π-Complex Formation (pKa lowered by ~9.8 units) A->B C 3. Cu-Acetylide Intermediate B->C D 4. Azide Coordination (Dinuclear Cu species) C->D E 5. Metallacycle Formation D->E F 6. Protonation & 1,4-Triazole Release E->F F->A Cu(I) Catalyst Regeneration

Caption: CuAAC catalytic cycle showing copper acetylide formation and triazole release.

Experimental Design: Optimizing the CuAAC Microenvironment

The success of CuAAC in biological systems relies on tightly controlling the oxidation state of copper. Cu(I) is thermodynamically unstable in aqueous environments and rapidly disproportionates or oxidizes to Cu(II), [4]. To counteract this, modern protocols rely on a carefully balanced microenvironment.

Quantitative Reagent Stoichiometry

The following table summarizes the optimal reagent concentrations and the mechanistic causality behind their inclusion in a standard bioconjugation workflow.

Reagent ComponentTypical ConcentrationMechanistic Function / Causality
Alkyne-Protein 25 - 50 µMScaffold bearing the terminal alkyne handle.
Azide-Cargo 50 - 100 µM2x molar excess drives the bimolecular collision rate.
CuSO₄ 100 - 250 µMPrecursor to the Cu(I) catalyst;[5].
THPTA Ligand 500 µM - 1.25 mM5x relative to Cu; stabilizes Cu(I) while [4].
Sodium Ascorbate 2.5 - 5.0 mMReduces Cu(II) to Cu(I); large excess used to [4].
Aminoguanidine 5.0 mMScavenges dehydroascorbate byproducts to prevent[4].

Self-Validating Protocol: Bioconjugation of an Alkyne-Tagged Protein

A trustworthy protocol must be self-validating. By running a parallel negative control (omitting the reducing agent, sodium ascorbate), researchers can definitively distinguish between true covalent triazole formation and false-positive signals caused by non-specific hydrophobic binding of the azide-cargo.

Step 1: Microenvironment Preparation Degas all buffers (e.g., 100 mM sodium phosphate, pH 7.0) by sparging with nitrogen. Causality: Removing dissolved oxygen prevents the rapid depletion of sodium ascorbate and maintains the active Cu(I) catalytic cycle.

Step 2: Catalyst Pre-assembly In a separate microcentrifuge tube, mix CuSO₄ (final reaction concentration 100 µM) with THPTA ligand (500 µM). Causality: Pre-complexing the metal with the ligand before introducing it to the protein ensures that any generated Cu(I) is immediately sequestered, minimizing ROS-mediated protein degradation.

Step 3: Reagent Admixture To the Alkyne-tagged protein (25 µM), add the Azide-cargo (50 µM). Introduce the pre-assembled CuSO₄/THPTA complex, followed by Aminoguanidine (5 mM).

Step 4: Reaction Initiation Add freshly prepared Sodium Ascorbate (2.5 mM) last. Causality: Ascorbate triggers the reduction of Cu(II) to Cu(I), initiating the catalytic cycle. Incubate for 1 hour at room temperature in the dark.

Step 5: Quenching and Validation Quench the reaction by adding EDTA (5 mM) to chelate the copper, halting the catalytic cycle. Purify via Size Exclusion Chromatography (SEC). Validate the conjugation efficiency using LC-MS (mass shift) or in-gel fluorescence, comparing the complete reaction against the no-ascorbate negative control.

Bioconjugation_Workflow Step1 1. Reagent Preparation Alkyne-Protein + Azide-Cargo Step3 3. CuAAC Reaction 1 Hour at Room Temp Step1->Step3 Step2 2. Catalyst Assembly CuSO4 + THPTA + Ascorbate Step2->Step3 Step4 4. Purification Size Exclusion Chromatography Step3->Step4 Step5 5. Validation LC-MS / Fluorescence Readout Step4->Step5

Caption: Self-validating bioconjugation workflow for terminal alkyne-tagged biomolecules.

Applications in Next-Generation Drug Development

The predictable reactivity of terminal alkynes has made them indispensable in modern therapeutics:

  • Targeted Protein Degradation (PROTACs): Terminal alkynes enable the modular synthesis of PROTACs. The resulting 1,2,3-triazole linkage is not merely a passive connector; it acts as a[], enhancing the pharmacokinetic profile of the degrader.

  • Antibody-Drug Conjugates (ADCs): CuAAC allows for the site-specific attachment of cytotoxic payloads to monoclonal antibodies. The absolute regioselectivity of the terminal alkyne-azide reaction ensures a [7], a critical regulatory requirement for ADC therapeutics.

  • Activity-Based Protein Profiling (ABPP): In live-cell proteomics, terminal alkynes are preferred over azides as the primary tag on activity-based probes. Their[7] without hindrance. Following cell lysis, a fluorophore-azide is "clicked" onto the terminal alkyne for visualization and enrichment.

References

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC (National Institutes of Health). URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PMC (National Institutes of Health). URL:[Link]

  • Click Chemistry reagents from Jena Bioscience - Bio-Connect. URL:[Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC (National Institutes of Health). URL:[Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design - ACS Publications. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Purity Analysis of Benzyl (3-ethynylcyclobutyl)carbamate

Abstract This technical guide provides a comprehensive framework for the purity analysis of Benzyl (3-ethynylcyclobutyl)carbamate, a molecule of significant interest in contemporary drug discovery and development. Recogn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Benzyl (3-ethynylcyclobutyl)carbamate, a molecule of significant interest in contemporary drug discovery and development. Recognizing the critical impact of purity on the safety and efficacy of active pharmaceutical ingredients (APIs), this document outlines a multi-faceted analytical approach.[1][2] We will delve into the strategic selection and application of chromatographic and spectroscopic techniques, emphasizing the rationale behind methodological choices to ensure robust and reliable characterization of this specific carbamate derivative. The protocols detailed herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to confidently assess the identity, purity, and stability of Benzyl (3-ethynylcyclobutyl)carbamate.

Introduction: The Imperative of Purity in Drug Development

The journey of a novel chemical entity from discovery to a therapeutic agent is underpinned by a rigorous understanding of its chemical and physical properties.[2] For a molecule like Benzyl (3-ethynylcyclobutyl)carbamate, which incorporates a reactive ethynyl group, a strained cyclobutane ring, and a carbamate linkage, the potential for process-related impurities and degradation products is significant.[3][4] Ensuring the purity of such a drug substance is not merely a regulatory requirement but a fundamental aspect of patient safety and drug efficacy.[5] Even minute impurities can alter the pharmacological and toxicological profile of an API.[2]

This guide will systematically address the challenges associated with the purity analysis of Benzyl (3-ethynylcyclobutyl)carbamate, providing a logical workflow from initial characterization to comprehensive impurity profiling.

Physicochemical Properties and Potential Impurities

A foundational understanding of the target molecule's properties is paramount in developing a robust analytical strategy.

Table 1: Physicochemical Properties of Benzyl (3-ethynylcyclobutyl)carbamate (Predicted)

PropertyPredicted ValueRationale & Significance
Molecular FormulaC14H15NO2Defines the elemental composition and exact mass.
Molecular Weight229.27 g/mol Crucial for mass spectrometry and stoichiometric calculations.
AppearanceLikely a white to off-white solidBased on similar carbamate compounds.[6][7]
Melting PointExpected to be a crystalline solid with a defined melting point.A lowered and broadened melting point can indicate the presence of impurities.[8]
SolubilitySparingly soluble in water, soluble in organic solvents (e.g., methanol, acetonitrile, chloroform).[6][7]Dictates the choice of solvents for sample preparation and chromatographic mobile phases.
Anticipated Impurity Profile

Impurities can arise from various stages of the manufacturing process and storage. For Benzyl (3-ethynylcyclobutyl)carbamate, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted benzyl alcohol, benzyl chloroformate, and 3-ethynylcyclobutanamine.

    • Intermediates: Incomplete reaction products.

    • By-products: Compounds formed through side reactions, such as the formation of ureas from the carbamate.[3][9]

  • Degradation Products:

    • Hydrolysis: Cleavage of the carbamate or ester linkages.

    • Oxidation: Particularly of the ethynyl group.

    • Isomerization: Potential rearrangement of the cyclobutane ring.

The Analytical Workflow: A Multi-modal Approach

No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of multiple methodologies, is essential.

Caption: A multi-modal analytical workflow for comprehensive purity assessment.

Chromatographic Methods for Purity and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like Benzyl (3-ethynylcyclobutyl)carbamate.[1]

High-Performance Liquid Chromatography (HPLC-UV/DAD)

The primary objectives of the HPLC method are to separate the main compound from its potential impurities and to accurately quantify them. A Diode Array Detector (DAD) is recommended to assess peak purity and to aid in the preliminary identification of impurities by comparing their UV spectra.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point due to the non-polar nature of the benzyl and cyclobutyl groups.

  • Mobile Phase: A gradient elution is necessary to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD, monitor at 210 nm and 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of Benzyl (3-ethynylcyclobutyl)carbamate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[10][11][12] Key validation parameters include:

  • Specificity: The ability to distinguish the analyte from impurities and degradation products.[12][13] This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.[11]

  • Accuracy: The closeness of the test results to the true value.[10][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown impurities detected by HPLC, LC-MS is an indispensable tool.[1] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, which is a critical piece of information for its identification.

The HPLC conditions can generally be adapted from the purity method, with the caveat that volatile buffers (e.g., ammonium formate instead of non-volatile phosphates) should be used if not already implemented.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for this molecule. Both positive and negative ion modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is preferred to obtain accurate mass measurements, which can help in determining the elemental composition of impurities.

  • Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) to fragment ions and gain structural information.[14]

Gas Chromatography (GC-FID/MS)

GC is the preferred method for the analysis of volatile and semi-volatile organic compounds, making it ideal for the determination of residual solvents from the synthesis process.[1][15]

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: A non-polar column (e.g., DB-1 or equivalent) is typically used for general solvent screening.

  • Oven Program: A temperature ramp (e.g., 40 °C hold for 5 min, then ramp to 250 °C at 10 °C/min) is used to separate solvents with different boiling points.

  • Injector: Headspace sampling is the preferred technique to introduce volatile solvents onto the GC column while leaving the non-volatile API behind.

  • Sample Preparation: Accurately weigh a sample of Benzyl (3-ethynylcyclobutyl)carbamate into a headspace vial and add a suitable high-boiling point solvent (e.g., DMSO or DMF).

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide orthogonal information to chromatographic methods and are essential for confirming the identity and structure of the main compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[16][17] A suite of NMR experiments should be performed to unequivocally confirm the structure of Benzyl (3-ethynylcyclobutyl)carbamate and to identify any major impurities.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.[17]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assignment of the structure.[16][18]

Sources

Protocols & Analytical Methods

Method

Advanced CuAAC Scaffold Assembly: Bioconjugation Protocol for Benzyl (3-ethynylcyclobutyl)carbamate

Mechanistic Rationale & Substrate Profiling In modern drug discovery and bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the premier methodology for constructing 1,4-disubstituted 1,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

In modern drug discovery and bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the premier methodology for constructing 1,4-disubstituted 1,2,3-triazoles due to its near-perfect regioselectivity, high yields, and functional group tolerance,[1].

The substrate Benzyl (3-ethynylcyclobutyl)carbamate is a highly specialized building block. It features a terminal alkyne for click reactivity, coupled to a cyclobutane ring—a conformationally restricted bioisostere frequently used to improve metabolic stability and alter 3D vector geometries in lead optimization. The primary amine is protected by a carboxybenzyl (Cbz) group, which is highly lipophilic and completely stable under standard CuAAC conditions. Because of the substrate's hydrophobicity, standard aqueous click conditions will fail due to precipitation; therefore, a carefully engineered co-solvent system and ligand strategy are required to maintain homogeneity and catalytic turnover.

CuAACCatalyticCycle CuII Cu(II) Precursor (CuSO4) CuI Active Cu(I)-THPTA Catalyst CuII->CuI Reduction by Ascorbate Ascorbate Sodium Ascorbate (Reductant) Ascorbate->CuII PiComplex Cu(I)-Alkyne π-Complex CuI->PiComplex + Benzyl (3-ethynylcyclobutyl)carbamate Acetylide Cu(I)-Acetylide Intermediate PiComplex->Acetylide Deprotonation Metallacycle Cu-Metallacycle (Azide Bound) Acetylide->Metallacycle + R-Azide (Cycloaddition) Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Protonation Triazole->CuI Catalyst Regeneration

CuAAC catalytic cycle for 1,4-disubstituted 1,2,3-triazole formation.

Experimental Causality & Reagent Selection

To ensure a robust and reproducible reaction, every reagent in this protocol is selected based on strict mechanistic causality:

  • Copper Source (CuSO₄): Cu(II) sulfate is thermodynamically stable and inexpensive. It is preferred over direct Cu(I) salts (like CuI or CuBr), which are prone to rapid oxidation and disproportionation in the presence of oxygen, leading to inconsistent catalytic activity[2].

  • Ligand (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that binds Cu(I), blocking its bioavailability to prevent the generation of reactive oxygen species (ROS)[2],[3]. Crucially, THPTA acts as a sacrificial reductant and accelerates the reaction by stabilizing the Cu(I) oxidation state[3]. We strictly mandate a 1:5 ratio of CuSO₄ to THPTA to ensure complete coordination[4].

  • Reductant (Sodium Ascorbate): Added last to the reaction mixture, sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ[2]. Adding it last prevents the premature reduction of copper before it is safely coordinated by the THPTA ligand, which would otherwise result in rapid catalyst degradation.

Quantitative Reaction Parameters

The following tables summarize the optimized stoichiometry and solvent parameters required for processing Benzyl (3-ethynylcyclobutyl)carbamate.

Table 1: Standardized CuAAC Reaction Stoichiometry

ComponentReagentEquivalentsFinal ConcentrationCausality / Function
Substrate Benzyl (3-ethynylcyclobutyl)carbamate1.0 eq50 mMPrimary alkyne scaffold; limits the reaction rate.
Reactant Target Azide1.1 - 1.2 eq55 - 60 mMSlight excess drives the cycloaddition to absolute completion.
Catalyst CuSO₄0.05 eq2.5 mMPrecursor to active Cu(I) species.
Ligand THPTA0.25 eq12.5 mMStabilizes Cu(I) and prevents oxidative alkyne homocoupling.
Reductant Sodium Ascorbate0.5 eq25 mMReduces Cu(II) to Cu(I) in situ. Must be freshly prepared.

Table 2: Solvent System Selection Matrix

Solvent SystemSubstrate SolubilityReaction KineticsRecommended Application
DMSO / H₂O (1:1) ExcellentVery FastHigh-throughput screening and small-scale library synthesis.
t-BuOH / H₂O (1:1) GoodModeratePreparative scale-up; easier to remove during lyophilization.
PBS Buffer (pH 7.4) PoorSlowNot recommended for this specific Cbz-protected substrate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, observable physical changes or analytical checkpoints confirm the success of the preceding step, ensuring trustworthiness before proceeding.

Step 1: Preparation of Stock Solutions

Causality: Preparing concentrated stock solutions minimizes weighing errors for catalytic amounts of reagents and ensures rapid, homogenous mixing.

  • CuSO₄ Stock (100 mM): Dissolve 15.96 mg of anhydrous CuSO₄ in 1 mL of deionized water.

  • THPTA Stock (500 mM): Dissolve 217 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate Stock (500 mM): Dissolve 99 mg of sodium ascorbate in 1 mL of deionized water. (Validation Check: This solution must be made fresh daily. Old solutions turn yellow due to oxidation and will fail to reduce copper).

  • Substrate Solution: Dissolve Benzyl (3-ethynylcyclobutyl)carbamate (1.0 eq) and the Target Azide (1.1 eq) in DMSO to achieve a 100 mM concentration of the alkyne.

Step 2: Catalyst Premixing

Causality: Pre-complexing the copper with the ligand prevents the Cu(II) from binding non-specifically to the carbamate or precipitating in the organic solvent mixture[2].

  • In a separate microcentrifuge tube, combine 1 volume of CuSO₄ Stock with 5 volumes of THPTA Stock.

  • Vortex briefly. (Validation Check: The solution will exhibit a distinct, bright blue color, confirming the formation of the Cu(II)-THPTA complex).

Step 3: Reaction Assembly and Initiation
  • To the Substrate Solution (Alkyne + Azide in DMSO), add an equal volume of deionized water to achieve a 1:1 DMSO/H₂O mixture.

  • Add the required volume of the CuSO₄/THPTA premix (to achieve 0.05 eq of Cu). Mix thoroughly.

  • Initiation: Add the Sodium Ascorbate Stock (to achieve 0.5 eq).

  • (Validation Check: Upon addition of ascorbate, the blue tint of the Cu(II) complex will immediately fade to colorless or pale yellow, visually confirming the successful generation of the active Cu(I) catalyst).

  • Incubate the reaction at room temperature with gentle end-over-end rotation for 1 to 4 hours.

Step 4: In-Process Validation (LC-MS)

Do not proceed to workup without analytical confirmation.

  • Withdraw a 2 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • (Validation Check: The reaction is complete when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the Benzyl (3-ethynylcyclobutyl)carbamate mass [M+H]⁺ ~230.1, and the appearance of the corresponding Triazole product mass).

Step 5: Workup and Copper Scavenging

Causality: Residual copper can interfere with downstream biological assays or subsequent synthetic steps. EDTA is used to aggressively chelate and strip copper from the product.

  • Dilute the reaction mixture with 5 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer twice with an equal volume of 0.1 M aqueous EDTA (pH 8.0).

  • (Validation Check: The aqueous EDTA layer will turn pale blue as it sequesters the copper ions, confirming the successful removal of the heavy metal from the organic phase).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude triazole.

ExperimentalWorkflow Step1 1. Prepare Reactants Alkyne & Azide in DMSO Step3 3. Combine Reactants + Catalyst Step1->Step3 Step2 2. Catalyst Premix CuSO4 + THPTA (1:5) Step2->Step3 Step4 4. Initiate Reaction Add Na-Ascorbate Step3->Step4 Step5 5. Incubation RT, 1-4 hours Step4->Step5 Step6 6. LC-MS Validation Track Alkyne Consumption Step5->Step6 Step7 7. Workup & Purification EDTA Wash & Extraction Step6->Step7

Step-by-step experimental workflow for the CuAAC bioconjugation protocol.

References

  • CuAAC Cell Reaction Buffer Kit (THPTA based), Jena Bioscience, [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation, SciSpace, [Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design, ACS Publications, [Link]

  • Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles, RSC Publishing,[Link]

Sources

Application

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Cyclobutane-Derived Alkynes

Introduction: The Quest for Speed and Stability in Bioorthogonal Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized the field of bioconjugation, enabling the precise and selective labeling of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Speed and Stability in Bioorthogonal Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized the field of bioconjugation, enabling the precise and selective labeling of biomolecules in their native environments.[1][2] This bioorthogonal reaction proceeds without the need for cytotoxic copper catalysts, a significant advantage for applications in living systems.[1][3] The reaction's driving force is the release of ring strain from a cyclic alkyne upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage.[3][4]

The kinetics of SPAAC are critically dependent on the structure of the cyclooctyne, with research continuously focused on developing new scaffolds that balance high reactivity with stability.[1] While early cyclooctynes were sluggish, derivatives like dibenzoannulated cyclooctynes (e.g., DIBO, ADIBO) and bicyclo[6.1.0]non-4-yne (BCN) have significantly improved reaction rates.[5][6][7] The fusion of a cyclopropane ring in BCN, for instance, introduces additional strain that accelerates the cycloaddition.[4][8]

This guide introduces the next frontier in SPAAC technology: the use of cyclobutane-derived alkynes. Drawing on theoretical and computational studies, we explore how the fusion of a cyclobutane ring to a cyclooctyne core is predicted to yield highly reactive yet stable reagents for bioconjugation.[5][8] These novel alkynes promise to expand the capabilities of SPAAC, offering researchers new tools for drug development, molecular imaging, and materials science. We provide a deep dive into the underlying principles, comparative kinetic perspectives, and detailed protocols for the application of these emerging reagents.

Core Principles: Leveraging Cyclobutane Ring Strain for Enhanced Reactivity

The inherent ring strain of cyclobutane makes it a compelling structural element for accelerating cycloaddition reactions.[9] When a cyclobutane ring is fused to a larger, strained alkyne system like a dibenzocyclooctyne, it imposes a unique geometric constraint that further distorts the alkyne from its ideal linear geometry. This pre-distortion lowers the activation energy of the cycloaddition with an azide, thereby increasing the reaction rate.

Computational studies, specifically Density Functional Theory (DFT) calculations, have elucidated the mechanism behind this rate enhancement.[5][8] These studies predict that a cyclobutane-fused dibenzocyclooctyne (referred to as 4C-DMBO*) adopts a transition state geometry that is highly favorable for cycloaddition, mirroring the reactivity of highly reactive cyclopropane-fused systems.[5][8] This suggests that cyclobutane-derived alkynes can achieve the rapid kinetics necessary for challenging in vivo applications while potentially offering different stability and solubility profiles compared to existing reagents.

Reaction Mechanism

The SPAAC reaction is a concerted, 1,3-dipolar cycloaddition. The highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the strained alkyne interact, leading to the formation of a stable, aromatic triazole ring. The significant release of ring strain provides the thermodynamic driving force for this transformation.

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation: Comparative Kinetics of Strained Alkynes

The selection of a strained alkyne for a SPAAC experiment is often guided by its reaction kinetics. While experimental data for cyclobutane-derived alkynes is still emerging, computational studies allow us to position their expected performance relative to established reagents. The following table provides a comparative overview of second-order rate constants for various strained alkynes with benzyl azide, a common model substrate.

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features & References
Bicyclo[6.1.0]nonyneBCN~0.14Cyclopropane fusion enhances strain; good balance of reactivity and stability.[10]
DibenzocyclooctyneDBCO/DIBO~0.3 - 1.9Dibenzoannulation increases strain; widely used but can be lipophilic.[3][10]
Dibenzo-bicyclo[6.1.0]nonyneDMBOHigh (Qualitative)Cyclopropane-fused dibenzocyclooctyne; shows high reactivity.[5][8]
Cyclobutane-fused Dibenzocyclooctyne (Predicted) 4C-DMBO *High (Predicted to mirror DMBO) Predicted high reactivity due to cyclobutane fusion; offers a new scaffold for reagent design.[5][8]

Note: The rate constant for 4C-DMBO is an estimation based on DFT calculations suggesting its reactivity mirrors that of cyclopropane-fused analogues.[5][8] Experimental validation is required.

Experimental Protocols

As a Senior Application Scientist, it is understood that protocols must be robust and adaptable. The following protocols provide a validated starting point for utilizing cyclobutane-derived alkynes in SPAAC-mediated bioconjugation. These have been adapted from established procedures with other highly reactive cyclooctynes.

Protocol 1: General Procedure for Antibody Labeling with a Cyclobutane-Alkyne-Functionalized Fluorophore

This protocol describes the covalent attachment of a fluorescent dye to an azide-modified antibody.

Materials:

  • Azide-functionalized antibody (e.g., produced via metabolic incorporation of an azide-sugar or site-specific enzymatic modification) in Phosphate Buffered Saline (PBS), pH 7.4.

  • Cyclobutane-Alkyne-NHS ester (for amine labeling if starting with a non-functionalized alkyne-fluorophore).

  • Cyclobutane-Alkyne-Fluorophore conjugate.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • PBS buffer (pH 7.4).

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) for purification.

  • UV-Vis Spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Cyclobutane-Alkyne-Fluorophore in anhydrous DMF or DMSO. Store desiccated at -20°C, protected from light.

    • Equilibrate the azide-functionalized antibody to room temperature. Adjust the concentration to 1-5 mg/mL in PBS (pH 7.4).

  • SPAAC Reaction:

    • To the azide-functionalized antibody solution, add the Cyclobutane-Alkyne-Fluorophore stock solution to achieve a 5- to 10-fold molar excess of the alkyne over the antibody.

    • Scientist's Note: A higher molar excess may be required for less concentrated antibody solutions or if the azide modification is inefficient. The high predicted reactivity of cyclobutane-alkynes may allow for lower excesses compared to less reactive cyclooctynes.

    • Gently mix the reaction by inversion or slow vortexing. Do not shake vigorously to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light. The optimal time should be determined empirically, but 1 hour is a good starting point.

  • Purification:

    • Remove the unreacted Cyclobutane-Alkyne-Fluorophore by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.

    • Collect the protein-containing fractions.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the excitation maximum of the fluorophore.

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_purify 3. Purification cluster_char 4. Characterization prep_alkyne Prepare 10 mM Cyclobutane- Alkyne-Fluorophore stock in DMSO/DMF mix Add 5-10x molar excess of Alkyne to Antibody prep_alkyne->mix prep_ab Prepare 1-5 mg/mL Azide- Antibody solution in PBS prep_ab->mix incubate Incubate 1-2h at RT or overnight at 4°C (Protect from light) mix->incubate sec Purify via Size-Exclusion Chromatography (e.g., PD-10) incubate->sec uv_vis Measure A280 and A_fluorophore sec->uv_vis dol Calculate Degree of Labeling (DOL) uv_vis->dol

Caption: Workflow for labeling an azide-modified antibody using a cyclobutane-alkyne fluorophore.

Protocol 2: Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This protocol provides a method for determining the second-order rate constant of a cyclobutane-alkyne with a model azide.

Materials:

  • Cyclobutane-alkyne of interest.

  • Benzyl azide.

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR tubes.

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cyclobutane-alkyne and the internal standard in the chosen deuterated solvent in an NMR tube. The concentration of the alkyne should be precisely known (e.g., 5 mM).

    • In a separate vial, prepare a stock solution of benzyl azide in the same deuterated solvent (e.g., 50 mM).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the cyclobutane-alkyne solution at time zero (t=0) before adding the azide.

    • To initiate the reaction, add a precise volume of the benzyl azide stock solution to the NMR tube to achieve a desired concentration (e.g., 5 mM for a 1:1 ratio, or a higher concentration for pseudo-first-order kinetics).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data collection should be tailored to the expected reaction rate.

  • Data Analysis:

    • Integrate a characteristic peak of the starting cyclobutane-alkyne and a peak from the internal standard in each spectrum.

    • Calculate the concentration of the cyclobutane-alkyne at each time point relative to the constant concentration of the internal standard.

    • Plot the inverse of the cyclobutane-alkyne concentration (1/[Alkyne]) versus time. For a second-order reaction with a 1:1 stoichiometry, this plot should be linear.

    • The second-order rate constant (k₂) is the slope of this line.

Trustworthiness and Validation: Optimizing Your SPAAC Reaction

As with any novel reagent, empirical validation is key to success. The high predicted reactivity of cyclobutane-alkynes may necessitate adjustments to standard protocols. The following decision-making framework can guide optimization.

Optimization_Flowchart cluster_low_yield cluster_side_reactions start Start SPAAC Reaction (e.g., 10x alkyne, 2h at RT) check_yield Reaction Yield/DOL Acceptable? start->check_yield increase_excess Increase Molar Excess of Alkyne (e.g., to 20x) check_yield->increase_excess No decrease_excess Decrease Molar Excess of Alkyne check_yield->decrease_excess No, side reactions or aggregation observed end_success Protocol Optimized Proceed with Experiment check_yield->end_success Yes increase_excess->check_yield Re-evaluate increase_time Increase Reaction Time (e.g., to 4h or overnight at 4°C) increase_time->check_yield Re-evaluate increase_temp Increase Temperature (e.g., to 37°C, if biomolecule is stable) increase_temp->check_yield check_reagents Verify Reagent Integrity (Azide & Alkyne) end_fail Consult Technical Support Consider Alternative Alkyne check_reagents->end_fail If reagents degraded decrease_excess->check_yield Re-evaluate decrease_time Decrease Reaction Time decrease_time->check_yield Re-evaluate add_surfactant Add Mild Surfactant (e.g., Tween-20) to prevent aggregation add_surfactant->check_yield

Caption: Decision-making flowchart for optimizing SPAAC reactions with novel alkynes.

Conclusion and Future Outlook

The introduction of cyclobutane-derived alkynes represents a logical and promising advancement in the field of strain-promoted azide-alkyne cycloaddition. Supported by strong theoretical evidence, these reagents are poised to offer high reactivity, potentially rivaling the fastest cyclooctynes currently available.[5][8] Their unique structural motif provides a new avenue for fine-tuning properties such as stability, solubility, and steric accessibility. While the experimental exploration of these compounds is in its early stages, their mention as "clickable" handles in demanding applications like antibody-drug conjugates underscores their potential.[11][12]

The protocols and data presented in this guide offer a comprehensive starting point for researchers eager to explore the benefits of this new class of bioorthogonal reagents. As with all cutting-edge tools, careful optimization and validation will be paramount. We anticipate that cyclobutane-derived alkynes will become invaluable additions to the chemical biology toolbox, enabling new discoveries in basic research and the development of next-generation therapeutics and diagnostics.

References

  • How cycloalkane fusion enhances the cycloaddition reactivity of dibenzocyclooctynes. Chemical Science, 2024. [Link]

  • How Cycloalkane Fusion Enhances the Cycloaddition Reactivity of Dibenzocyclooctynes. ResearchGate, 2024. [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC, 2012. [Link]

  • Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition. RSC Publications, 2023. [Link]

  • Application of strain-promoted azide-alkyne cycloaddition and tetrazine ligation to targeted Fc-drug conjugates. PubMed, 2012. [Link]

  • Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv, 2022. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC, 2009. [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. SpringerLink, 2016. [Link]

  • Synthesis and Reactivity of Heteroatom Embedded Cycloalkynes in SPAAC. UNM Digital Repository, 2023. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate, 2004. [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. ResearchGate, 2016. [Link]

  • Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. ResearchGate, 2023. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal, N.d. [Link]

  • Probing kinetic and mechanistic features of bulk azide-alkyne cycloaddition. ResearchGate, 2023. [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC, 2016. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC, 2011. [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. RSC Publishing, 2023. [Link]

  • Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ResearchGate, 2023. [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PubMed, 2023. [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University, 2023. [Link]

  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. RSC Publishing, 2020. [Link]

  • Azide–alkyne cycloaddition catalyzed by Cu(i), Ag(i), and Au(i) complexes and the influence of the deuterium isotope: DFT-based computational insights. RSC Publishing, 2024. [Link]

Sources

Method

Application Note &amp; Protocols: Chemoselective Cbz Deprotection of Benzyl (3-ethynylcyclobutyl)carbamate

Abstract The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and versatile removal options.[1][2] However, its deprotection in molecules featu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and versatile removal options.[1][2] However, its deprotection in molecules featuring sensitive functionalities, such as alkynes, presents a significant chemoselectivity challenge. This guide provides a comprehensive analysis and detailed protocols for the Cbz deprotection of Benzyl (3-ethynylcyclobutyl)carbamate, a substrate where the terminal alkyne is susceptible to reduction under standard hydrogenolysis conditions. We will explore non-reductive and controlled-reductive methods that prioritize the preservation of the critical ethynyl moiety, offering researchers a robust framework for navigating this common synthetic hurdle.

Introduction: The Chemoselectivity Challenge

The primary challenge in deprotecting Benzyl (3-ethynylcyclobutyl)carbamate lies in the inherent reactivity of the alkyne group. The most common method for Cbz removal is catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas (H₂).[3][4] Unfortunately, these conditions are highly effective at reducing alkynes, typically leading to the corresponding alkane, which would result in undesired byproduct formation and loss of the valuable ethynyl handle.[5][6][7]

Therefore, successful deprotection requires a strategic departure from standard protocols. The ideal method must selectively cleave the benzylic C-O bond of the carbamate while leaving the C≡C triple bond untouched. This guide focuses on two primary strategies to achieve this goal:

  • Lewis Acid-Mediated Cleavage: Non-reductive methods that activate the carbamate for cleavage without the use of hydrogen.

  • Transfer Hydrogenolysis: A reductive method that uses a hydrogen donor instead of H₂ gas, which can sometimes offer enhanced selectivity.

The following sections provide the theoretical basis and practical, step-by-step protocols for the most effective approaches.

sub Substrate: Benzyl (3-ethynylcyclobutyl)carbamate question Is a reductive method acceptable? (Risk of alkyne reduction) sub->question Select Deprotection Strategy lewis_acid Lewis Acid-Mediated Cleavage (Non-Reductive) question->lewis_acid No (Highest Selectivity) transfer_h Transfer Hydrogenolysis (Controlled Reduction) question->transfer_h Yes (Potential for over-reduction) direct_h Standard Catalytic Hydrogenolysis (H₂, Pd/C) question->direct_h Avoid tmsi TMSI (in situ) Excellent for sensitive substrates lewis_acid->tmsi Option 1 alcl3 AlCl₃ / HFIP Good functional group tolerance lewis_acid->alcl3 Option 2 protocol2 Use Ammonium Formate or Formic Acid transfer_h->protocol2 Proceed to Protocol 2 reagents HCOONH₄ (Ammonium Formate) catalyst Pd/C Surface reagents->catalyst Decomposes on h2_gen In situ H₂ Generation catalyst->h2_gen cleavage Benzylic C-O Bond Cleavage h2_gen->cleavage React on Pd surface cbz Cbz-Protected Amine cbz->cleavage React on Pd surface amine Deprotected Amine cleavage->amine byproducts Toluene + CO₂ cleavage->byproducts

Sources

Application

Application Note: Benzyl (3-ethynylcyclobutyl)carbamate as a Rigid Bifunctional Linker in Targeted Protein Degradation

Introduction: The Shift Toward "Linkerology" and Rigid Scaffolds In the rapidly evolving field of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive spacer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward "Linkerology" and Rigid Scaffolds

In the rapidly evolving field of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is a critical functional domain that dictates the physicochemical properties, ternary complex stability, and cellular permeability of the final molecule.

Benzyl (3-ethynylcyclobutyl)carbamate is an advanced, rigid bifunctional linker designed to overcome the limitations of traditional linear alkyl or polyethylene glycol (PEG) chains. It features three distinct chemical domains:

  • Cyclobutane Core : A rigid, puckered four-membered ring that restricts conformational flexibility, reducing the entropic penalty upon ternary complex formation (Target Protein–PROTAC–E3 Ligase) [1].

  • Terminal Alkyne : A highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

  • Cbz-Protected Amine : A benzyl carbamate (Cbz) group that provides orthogonal protection, allowing for selective deprotection and subsequent amide coupling without interfering with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) moieties [2].

This application note provides researchers with the mechanistic rationale and validated protocols for integrating this rigidified linker into complex drug discovery workflows.

Scientific Rationale: Why Cyclobutane?

The incorporation of constrained ring systems, such as cyclobutane, into PROTAC linkers is a proven strategy to enhance drug-likeness. Traditional flexible linkers often result in highly dynamic molecules that suffer from poor oral bioavailability and high solvent-accessible surface area (SASA).

By utilizing Benzyl (3-ethynylcyclobutyl)carbamate, researchers can lock the linker into preferred active conformations. Recent structural studies on bivalent degraders (such as the PRC2 degrader UNC7700) demonstrate that cis-cyclobutane linkers significantly improve cellular permeability by favoring a folded state that masks polar surface area, while maintaining potent degradation efficiency (DC50 < 150 nM) [1].

Table 1: Comparative Physicochemical Impact of Linker Scaffolds in PROTAC Design
Linker Scaffold TypeRotatable Bonds (per 5 atoms)Conformational Entropy PenaltyAqueous SolubilityCellular Permeability
Linear Alkyl High (4-5)HighPoorModerate
Linear PEG High (4-5)HighExcellentPoor (High PSA)
Cyclobutane (Rigid) Low (1-2) Low (Pre-organized) Moderate Excellent (Masked PSA)

Workflow Visualization

The following diagram illustrates the orthogonal, two-step conjugation strategy utilizing Benzyl (3-ethynylcyclobutyl)carbamate to synthesize a heterobifunctional degrader.

G A Benzyl (3-ethynylcyclobutyl)carbamate (Bifunctional Linker) C CuAAC (Click Chemistry) CuSO4, NaAsc, THPTA A->C B Azide-Functionalized Warhead (Target Protein Ligand) B->C D Triazole-Linked Intermediate (Cbz-Protected Amine) C->D E Cbz Deprotection (H2, Pd/C or TMSI) D->E F Free Amine Intermediate (Ready for Coupling) E->F G Amide Coupling (HATU/DIPEA) + E3 Ligase Ligand-COOH F->G H Final PROTAC Molecule (Rigidified Cyclobutane Core) G->H

Caption: Two-step orthogonal conjugation workflow using Benzyl (3-ethynylcyclobutyl)carbamate.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (e.g., LC-MS monitoring) to ensure the causality of the experimental choices translates to successful synthesis.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step links the terminal alkyne of the cyclobutane linker to an azide-functionalized target ligand (warhead).

Mechanistic Insight: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble accelerating ligand. THPTA binds Cu(I), preventing its disproportionation and protecting sensitive functional groups on the target ligand from reactive oxygen species (ROS) generated during the reduction of Cu(II) [3].

Materials:

  • Benzyl (3-ethynylcyclobutyl)carbamate (1.0 eq)

  • Azide-functionalized ligand (1.0 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • THPTA ligand (0.1 eq)

  • Solvent: DMF/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the azide-functionalized ligand and Benzyl (3-ethynylcyclobutyl)carbamate in degassed DMF.

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄ and THPTA in a minimal amount of degassed H₂O. Mix until the solution turns light blue, indicating complex formation.

  • Reduction: Add Sodium Ascorbate to the catalyst mixture. The solution will turn colorless, confirming the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Add the active catalyst solution to the DMF mixture. Stir at room temperature for 2–4 hours under an inert argon atmosphere.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the azide starting material and the appearance of the expected triazole mass (M+H) validates completion.

  • Workup: Dilute with EtOAc and wash with saturated EDTA solution to chelate and remove copper residues. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Cbz Deprotection and Amide Coupling

This protocol removes the Cbz protecting group to reveal the primary amine on the cyclobutane ring, which is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., Cereblon or VHL binder).

Mechanistic Insight: Hydrogenolysis (H₂/Pd-C) is selected for Cbz removal because it is strictly orthogonal to acid-labile groups (like Boc or tert-butyl esters) frequently found on E3 ligase ligands. For the coupling step, HATU is chosen over EDC/NHS because the amine adjacent to the cyclobutane ring can exhibit mild steric hindrance; HATU provides superior reactivity for hindered primary and secondary amines.

Materials:

  • Triazole-linked intermediate (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • H₂ gas (balloon)

  • E3 Ligase Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Methanol (for deprotection), DMF (for coupling)

Step-by-Step Procedure:

  • Hydrogenolysis: Dissolve the triazole-linked intermediate in Methanol. Carefully add 10% Pd/C (10% w/w).

  • Deprotection: Purge the reaction flask with Argon, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Validation 1: Monitor via TLC (Ninhydrin stain). A positive (purple) stain indicates the successful generation of the free amine.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free amine intermediate.

  • Pre-activation: In a separate dry flask, dissolve the E3 Ligase Ligand-COOH and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes to form the active OAt ester.

  • Coupling: Add the free amine intermediate to the activated ester solution. Stir at room temperature for 12 hours.

  • Validation 2: Confirm the formation of the final PROTAC via LC-MS.

  • Purification: Purify the final rigidified PROTAC using preparative HPLC to achieve >95% purity required for biological assays.

References

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components ACS Chemical Biology (2023). URL:[Link]

  • Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs International Journal of Molecular Sciences / MDPI (2024). URL:[Link]

Method

Introduction: The Rationale for LNP-Mediated Targeted Delivery

Application Note: Formulation, Characterization, and Validation of Targeted mRNA Lipid Nanoparticles (LNPs) Prepared by: Senior Application Scientist, Drug Delivery Systems Target Audience: Researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation, Characterization, and Validation of Targeted mRNA Lipid Nanoparticles (LNPs)

Prepared by: Senior Application Scientist, Drug Delivery Systems Target Audience: Researchers, scientists, and drug development professionals

The clinical translation of nucleic acid therapeutics has historically been bottlenecked by the rapid degradation of naked RNA in systemic circulation and its inability to cross anionic cell membranes. Lipid Nanoparticles (LNPs) have revolutionized this landscape, serving as the foundational delivery architecture for FDA-approved therapeutics such as Patisiran (Onpattro) for hereditary transthyretin-mediated amyloidosis and the BNT162b2 (Comirnaty) COVID-19 vaccine[][2].

The success of LNPs relies on a highly orchestrated, four-component lipid system:

  • Ionizable Cationic Lipids (e.g., SM-102, DLin-MC3-DMA): The primary driver of encapsulation and intracellular release. These lipids maintain a neutral charge at physiological pH (minimizing toxicity) but become protonated at low pH.

  • Helper Phospholipids (e.g., DSPC): Provide structural bilayer stability.

  • Cholesterol: Modulates membrane fluidity and enhances endosomal fusion.

  • PEGylated Lipids: Prevent opsonization, control particle size during formulation, and extend systemic circulation.

Mechanistic Insight: Endogenous Targeting and Endosomal Escape

When administered intravenously, LNPs spontaneously adsorb serum proteins, most notably Apolipoprotein E (ApoE). This biomolecular corona acts as an endogenous targeting ligand, directing the LNPs to tissues expressing low-density lipoprotein (LDL) receptors, primarily hepatocytes[3].

Upon receptor-mediated endocytosis, the LNP is trapped within an early endosome. As the endosome matures, proton pumps lower the vesicular pH from ~6.5 to ~5.0. This acidification triggers the protonation of the LNP's ionizable lipids. The resulting cationic charge induces strong electrostatic interactions with the anionic lipids of the endosomal membrane, driving the formation of inverted non-bilayer (hexagonal) lipid phases. This structural disruption ruptures the endosome, releasing the mRNA payload into the cytosol for ribosomal translation[2][4].

Endosomal_Escape Uptake ApoE-Mediated Uptake (LDL Receptors) EarlyEndo Early Endosome (pH ~6.5) Uptake->EarlyEndo LateEndo Late Endosome (pH ~5.0 - 5.5) EarlyEndo->LateEndo Acidification Protonation Ionizable Lipid Protonation LateEndo->Protonation Fusion Membrane Fusion & Hemifusion Phase Protonation->Fusion Electrostatic Interaction Release Cytosolic mRNA Release (Translation) Fusion->Release Endosomal Rupture

Caption: Mechanism of ApoE-mediated LNP cellular uptake and pH-dependent endosomal escape.

Quantitative Data: Formulation Optimization

The Nitrogen-to-Phosphate (N/P) ratio—representing the molar ratio of the ionizable lipid's nitrogen atoms to the mRNA's phosphate groups—is a critical parameter governing LNP physicochemical properties. Below is a summary of typical optimization data demonstrating the causality between N/P ratio and LNP characteristics.

N/P RatioZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
3:1 115.4 ± 4.20.18 ± 0.0282.3 ± 1.5-4.2 ± 0.8
6:1 78.6 ± 2.10.08 ± 0.0198.5 ± 0.4-1.5 ± 0.5
9:1 65.2 ± 3.50.11 ± 0.0399.1 ± 0.2+2.1 ± 0.4

Scientific Rationale: An N/P ratio of 6:1 is generally optimal. At lower ratios (3:1), insufficient cationic charge during formulation leads to larger, loosely packed particles and lower encapsulation efficiency. At higher ratios (9:1), excess lipid can cause a slight positive surface charge at physiological pH, increasing the risk of systemic toxicity and off-target clearance.

Experimental Protocols

Workflow 1: Microfluidic Formulation of mRNA-LNPs

Microfluidic mixing is mandatory for scalable, reproducible LNP production[5]. It relies on chaotic advection to rapidly mix an aqueous mRNA stream with an organic lipid stream in milliseconds, forcing nanoprecipitation before large aggregates can form[6].

Materials:

  • Aqueous Phase: mRNA diluted in 10 mM Citrate Buffer (pH 4.0). Causality: The acidic pH ensures the ionizable lipid is fully protonated upon mixing, driving rapid electrostatic complexation with the mRNA[5].

  • Organic Phase: Ionizable lipid, DSPC, Cholesterol, and DMG-PEG2000 dissolved in 100% Ethanol at a molar ratio of 50:10:38.5:1.5.

Step-by-Step Methodology:

  • Preparation: Dilute mRNA in the citrate buffer to a final concentration of 0.175 mg/mL. Prepare the lipid mixture in ethanol at a total lipid concentration of 12.5 mM.

  • Microfluidic Mixing: Load the aqueous and organic phases into a microfluidic mixing platform (e.g., NanoAssemblr). Set the Flow Rate Ratio (Aqueous:Organic) to 3:1 and the Total Flow Rate to 12 mL/min[5].

  • Nanoprecipitation: Execute the mixing. The rapid solvent polarity shift forces the hydrophobic lipid tails to self-assemble around the mRNA-cationic lipid core.

  • Dialysis (Structural Locking): Immediately transfer the LNP suspension into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) at 4°C for 18 hours. Causality: Dialysis removes the ethanol (preventing LNP dissolution) and raises the pH to 7.4. This neutralizes the ionizable lipid, driving the final thermodynamic collapse into a dense, stable solid-core nanoparticle.

  • Self-Validation Step: Measure the size and PDI via Dynamic Light Scattering (DLS) immediately post-mixing and post-dialysis. A size shift of <10% confirms successful structural locking.

LNP_Formulation Aq Aqueous Phase mRNA in pH 4.0 Citrate Mixer Microfluidic Mixer (Chaotic Advection) Aq->Mixer 3:1 Flow Ratio Org Organic Phase Lipid Mix in Ethanol Org->Mixer Precip Nanoprecipitation (Self-Assembly) Mixer->Precip Rapid Mixing (<1 ms) Dialysis Dialysis (pH 7.4) Ethanol Removal Precip->Dialysis Structural Locking Final Stable mRNA-LNP Targeted Delivery Ready Dialysis->Final

Caption: Microfluidic formulation workflow of mRNA-LNPs via rapid solvent-exchange nanoprecipitation.

Workflow 2: Self-Validating Encapsulation Efficiency & In Vitro Transfection

To ensure the formulated LNPs are biologically active, we must validate that the mRNA is strictly encapsulated (not just surface-bound) and capable of translation.

Part A: RiboGreen Encapsulation Assay The RiboGreen assay is a highly sensitive fluorescence-based method for quantifying RNA.

  • Sample Preparation: Dilute the LNP sample into two sets of wells in a 96-well plate using 1X TE buffer.

  • Lysis Step: To Set A (Intact LNPs), add TE buffer. To Set B (Lysed LNPs), add TE buffer containing 1% Triton X-100. Incubate at 37°C for 10 minutes. Causality: Triton X-100 disrupts the lipid bilayer, releasing all encapsulated mRNA. Set A measures only unencapsulated (free) mRNA, while Set B measures total mRNA.

  • Quantification: Add Quant-iT RiboGreen reagent to all wells. Measure fluorescence (Ex 480 nm / Em 520 nm).

  • Calculation: Encapsulation Efficiency (%) =[(Total mRNA - Free mRNA) / Total mRNA] x 100. A self-validating batch must yield an EE > 95%.

Part B: In Vitro Transfection (HepG2 Cells)

  • Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a 24-well plate at 5x10⁴ cells/well. Incubate for 24 hours.

  • ApoE Conditioning: Pre-incubate the mRNA-LNPs (encoding Firefly Luciferase) in media containing 10% Fetal Bovine Serum (FBS) for 15 minutes at 37°C. Causality: This step artificially induces the ApoE biomolecular corona required for LDL-receptor targeting in vitro[3].

  • Dosing: Add the conditioned LNPs to the cells at a dose of 100 ng mRNA per well.

  • Readout: After 24 hours, lyse the cells using passive lysis buffer and measure luminescence via a Luciferase Assay System. High luminescence validates successful endosomal escape and cytosolic translation.

References

  • . BOC Sciences.

  • 2 . PMC - NIH.

  • 3 . PMC - NIH.

  • 4 . UTU.

  • 5 . PMC - NIH.

  • 6 . Medicine Innovates.

  • . Waters Corporation.

Sources

Application

Application Note: Synthesis and Validation of Covalent PROTACs Utilizing an Ethynylcyclobutyl Warhead

Executive Summary & Mechanistic Rationale Covalent Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative modality in drug discovery, combining the catalytic turnover of targeted protein degradation wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Covalent Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative modality in drug discovery, combining the catalytic turnover of targeted protein degradation with the high target occupancy of covalent engagement[1]. However, first-generation covalent PROTACs relying on traditional electrophiles—such as acrylamides or unhindered alkynes—frequently suffer from promiscuous reactivity with highly abundant intracellular thiols like glutathione (GSH). This off-target reactivity leads to rapid drug clearance, GSH depletion, and hepatotoxicity[2].

To resolve these liabilities, the ethynylcyclobutyl moiety has been engineered as a sterically tuned, highly selective covalent warhead. The unique geometry of the cyclobutane ring physically shields the terminal alkyne from bulky, off-target nucleophiles[3]. However, when the PROTAC binds to its specific target pocket (e.g., targeting Cys491 in FGFR2 or Cys481 in BTK), the binding affinity ( KI​ ) drives the local concentration of the target cysteine to effectively infinite levels. This proximity overcomes the steric hindrance, allowing the nucleophilic cysteine thiolate to undergo an addition reaction with the alkyne, forming a stable vinyl thioether[4][5]. This mechanism ensures deep, sustained target degradation without the systemic toxicity associated with promiscuous electrophiles.

MOA Target Target Protein (Nucleophilic Cysteine) Ternary Ternary Complex Target->Ternary Covalent Binding PROTAC Covalent PROTAC (Ethynylcyclobutyl) PROTAC->Ternary Bridging E3 E3 Ubiquitin Ligase E3->Ternary Non-covalent Binding Ub Polyubiquitination Ternary->Ub Ligase Activity Proteasome Proteasomal Degradation Ub->Proteasome UPS Pathway

Fig 1. Covalent PROTAC ternary complex formation and UPS-mediated degradation.

Quantitative Comparison of Covalent Warheads

The table below summarizes the kinetic and biological advantages of the ethynylcyclobutyl warhead compared to standard electrophiles used in targeted degradation.

Warhead TypeTarget ResidueOff-Target GSH Reactivity ( t1/2​ )Target OccupancyDegradation Efficiency ( Dmax​ )
Acrylamide CysteineHigh (< 1 hr)Irreversible~85%
Cyanoacrylamide CysteineVery High (< 10 min)Reversible~90%
Ethynylcyclobutyl CysteineLow (> 24 hr) Irreversible >95%

Synthetic Strategy & Chemical Workflow

The synthesis of an ethynylcyclobutyl-based PROTAC typically utilizes a modular approach. The commercially available building block tert-butyl N-[(1s,3s)-3-ethynylcyclobutyl]carbamate[6] is first conjugated to the target-binding scaffold (Protein of Interest, POI ligand). Following deprotection, the POI ligand is coupled to a pre-assembled Linker-E3 Ligase construct (e.g., a PEG-functionalized Cereblon or VHL binder).

Workflow Step1 Warhead Installation (Boc-Ethynylcyclobutylamine) Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Step3 Linker-E3 Conjugation (HATU/DIPEA) Step2->Step3 Step4 HPLC Purification & LC-MS Validation Step3->Step4

Fig 2. Step-by-step synthetic workflow for ethynylcyclobutyl-based PROTACs.

Detailed Experimental Protocols

Protocol A: Synthesis of the Ethynylcyclobutyl-PROTAC

This protocol details the final assembly of the PROTAC by coupling an ethynylcyclobutyl-functionalized POI ligand (bearing a free carboxylic acid) to a Linker-E3 ligand construct (bearing a free amine).

Step-by-Step Methodology:

  • Preparation: Dissolve the ethynylcyclobutyl-functionalized POI ligand (1.0 eq, 0.1 mmol) and the Linker-E3 ligand amine (e.g., CRBN-PEG3-NH2, 1.05 eq) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.

    • Causality/Rationale: HATU is selected over EDC/NHS due to its superior kinetics and high coupling efficiency for complex, sterically hindered bifunctional molecules, minimizing the risk of epimerization at sensitive chiral centers on the E3 ligand (e.g., the glutarimide ring of Thalidomide derivatives).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Validation Checkpoint: Analyze the collected fractions via LC-MS. The protocol is self-validating if the chromatogram shows a single peak at >95% purity with the exact expected [M+H]+ mass. Lyophilize the pure fractions to yield the final PROTAC.

Protocol B: In Vitro Glutathione (GSH) Reactivity Counter-Screen

Before advancing to cellular assays, the PROTAC must be validated for safety by confirming its resistance to off-target thiol attack.

Step-by-Step Methodology:

  • Incubation: Prepare a 10 mM stock of the synthesized PROTAC in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Control Setup: Set up a parallel reaction using an acrylamide-based PROTAC analog as a positive control.

  • Monitoring: Incubate the mixtures at 37°C. Take 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench each aliquot with 50 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate buffer salts and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    • Causality/Rationale: The 5 mM GSH concentration mimics the highly reducing intracellular environment of hepatocytes. Tracking the disappearance of the parent mass directly measures off-target electrophilic liability.

    • Validation Checkpoint: The assay is considered valid only if the acrylamide positive control shows >90% depletion within 1 hour. A successful ethynylcyclobutyl-PROTAC will exhibit >90% parent compound remaining at the 24-hour mark, proving the steric shielding of the cyclobutane ring is effective.

Protocol C: Intact Protein MS for Covalent Engagement Validation

To prove that the ethynylcyclobutyl warhead successfully engages the target kinase, intact protein mass spectrometry is utilized.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (e.g., wild-type FGFR2 or BTK) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Addition: Add the PROTAC to a final concentration of 10 µM (5-fold molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound PROTAC and buffer salts.

  • MS Analysis: Inject the desalted protein into a LC-TOF-MS system equipped with a C4 protein column. Deconvolute the raw mass spectra using maximum entropy algorithms (e.g., MaxEnt1).

    • Causality/Rationale: Intact MS provides unambiguous proof of covalent modification. Because the alkyne undergoes an addition reaction (rather than a substitution with a leaving group), the mass of the protein-PROTAC adduct must equal the exact sum of the unmodified protein mass and the PROTAC mass.

    • Validation Checkpoint: The appearance of a single new mass peak corresponding to [Protein+PROTAC] with the complete disappearance of the apo-protein peak confirms 100% target occupancy and validates the covalent mechanism of action.

References

  • CAS:1474041-18-3, tert-Butyl ((1S,3R)-3-ethynylcyclobutyl)carbamate. bidepharm.com.
  • WO2020231990A1 - Fgfr inhibitors and methods of use thereof. Google Patents.
  • Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. nih.gov.
  • Covalent PROTACs: the best of both worlds? nih.gov.
  • Efficient targeted degradation via reversible and irreversible covalent PROTACs. chemrxiv.org.
  • The Discovery and Preclinical Profile of ALG-000184, a Prodrug of the Potent Hepatitis B Virus Capsid Assembly Modulator ALG-001075. acs.org.

Sources

Method

Advanced Bioconjugation to Azide-Modified Biomolecules: A Comprehensive CuAAC and SPAAC Guide

As a Senior Application Scientist, I frequently encounter the challenge of linking complex biomolecules—such as antibodies, oligonucleotides, or recombinant proteins—to fluorophores, cytotoxic drugs, or solid supports wi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of linking complex biomolecules—such as antibodies, oligonucleotides, or recombinant proteins—to fluorophores, cytotoxic drugs, or solid supports without disrupting their native biological function. The azide functional group has emerged as the premier bioorthogonal handle for these applications. It is completely absent in natural biological systems, inert to standard biological functionalities (amines, carboxyls, thiols), and highly stable in aqueous environments[1].

This guide details the mechanistic rationale and step-by-step methodologies for the two primary modalities used to conjugate azide-modified biomolecules: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Mechanistic Causality: Selecting the Right Conjugation Strategy

Choosing between CuAAC and SPAAC is not an arbitrary preference; it is dictated by the biomolecule's structural vulnerabilities and the specific kinetic requirements of your assay.

  • CuAAC (The "Classic" Click): Utilizes a terminal alkyne and requires a Cu(I) catalyst. It is highly efficient and strictly regioselective, forming only the 1,4-disubstituted 1,2,3-triazole[2]. However, the generation of Cu(I) can produce reactive oxygen species (ROS) that degrade sensitive proteins or nucleic acids. We mitigate this using specialized accelerating ligands[3].

  • SPAAC (Copper-Free Click): Employs a highly strained cyclooctyne (e.g., DBCO or BCN). The thermodynamic release of ring strain drives the cycloaddition, eliminating the need for a transition metal catalyst[4]. This pathway is mandatory for in vivo applications, live-cell labeling, or highly copper-sensitive proteins, though it results in a mixture of regioisomers and requires bulkier reagents[1].

Bioconjugation Azide Azide-Modified Biomolecule (Stable, Bioorthogonal) Decision Is the biomolecule sensitive to Copper or ROS? (e.g., Live Cells) Azide->Decision CuAAC_Path CuAAC Pathway (Terminal Alkyne) Decision->CuAAC_Path No SPAAC_Path SPAAC Pathway (Strained Alkyne / DBCO) Decision->SPAAC_Path Yes Cu_Catalyst Add Cu(II), THPTA Ligand, Ascorbate & Aminoguanidine CuAAC_Path->Cu_Catalyst SPAAC_Mix Direct Mixing (No Catalyst Required) SPAAC_Path->SPAAC_Mix Triazole Stable 1,4-Triazole Linkage (Purify via SEC / HPLC) Cu_Catalyst->Triazole SPAAC_Mix->Triazole

Workflow for selecting and executing CuAAC versus SPAAC bioconjugation strategies.

Quantitative Comparison of Click Chemistries

To facilitate decision-making, the following table summarizes the critical quantitative and qualitative parameters of both systems.

ParameterCuAAC (Terminal Alkyne)SPAAC (DBCO/BCN)
Reactive Groups Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO)
Catalyst Required Yes (Cu(I))None
Reaction Kinetics Fast (~10 to 100 M⁻¹s⁻¹)Moderate (~0.1 to 1 M⁻¹s⁻¹)
Biocompatibility Moderate (Risk of Cu toxicity / ROS)Excellent (In vivo compatible)
Regioselectivity 100% 1,4-triazoleMixture of regioisomers
Reagent Footprint Small (Propargyl, etc.)Large (Cyclooctyne derivatives)
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality of Experimental Choices

A successful CuAAC reaction on biological substrates requires strict control over the copper oxidation state.

  • THPTA Ligand: Free Cu(I) is thermodynamically unstable in aqueous buffers and rapidly disproportionates. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) coordinates Cu(I), shielding it from oxidation while simultaneously accelerating the cycloaddition rate[3]. Because THPTA is water-soluble, it avoids the need for organic co-solvents that can denature proteins[5].

  • Sodium Ascorbate: Acts as a mild reducing agent to reduce Cu(II) (from CuSO₄) to the catalytically active Cu(I) species in situ[6].

  • Aminoguanidine: Ascorbate oxidation generates dehydroascorbate and other reactive byproducts that can crosslink arginine, lysine, or histidine residues on your protein. Aminoguanidine is added as a sacrificial scavenger to protect the biomolecule's structural integrity[3].

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare fresh 20 mM CuSO₄ in water, 50 mM THPTA in water, 100 mM Sodium Ascorbate in water, and 100 mM Aminoguanidine in water[3]. (Note: Ascorbate solutions oxidize rapidly; always prepare immediately before use).

  • Catalyst Complex Pre-formation: Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 10 µL of 50 mM THPTA). Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures no free Cu(II) interacts directly with the protein before reduction, preventing non-specific metal binding[6].

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (e.g., 20-50 µM final concentration) in PBS (pH 7.4).

    • Terminal alkyne-payload (5-10 molar equivalents relative to the azide).

    • Aminoguanidine (final concentration 5 mM).

    • Pre-formed Cu/THPTA complex (final Cu concentration ~0.1 - 0.25 mM)[6].

  • Initiation: Add Sodium Ascorbate (final concentration 5 mM) last. Causality: Adding the reductant last initiates the generation of Cu(I) only when all protective ligands and substrates are present in the microenvironment.

  • Incubation: Mix gently by inversion and incubate at room temperature for 1-2 hours, protected from light[2].

  • Self-Validation & Purification: Terminate the reaction by passing the mixture through a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove copper and unreacted small molecules[2]. Validation: Confirm conjugation via SDS-PAGE. A successful reaction will yield a distinct molecular weight shift (if conjugating a large payload like an oligo) or a fluorescent band under UV transillumination (if conjugating a fluorophore).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Causality of Experimental Choices
  • DBCO (Dibenzocyclooctyne): The incorporation of two benzene rings into the cyclooctyne backbone significantly increases the ring strain. The thermodynamic release of this strain upon reacting with an azide drives the reaction forward at a practical rate without the need for cytotoxic catalysis[4].

  • Buffer Selection: SPAAC is highly tolerant of various physiological buffers, but sodium azide (NaN₃) must be strictly avoided as a preservative. Free azide ions will competitively react with the DBCO reagent, entirely quenching the reaction before bioconjugation can occur[7].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the DBCO-modified oligonucleotide, fluorophore, or drug-linker in DMSO or water (depending on solubility) to create a 10 mM stock solution[7].

  • Reaction Assembly: To a solution of azide-modified antibody (1-10 mg/mL in PBS, strictly free of sodium azide), add the DBCO-reagent at a 10 to 20-fold molar excess[7]. Causality: Because SPAAC lacks a catalyst, utilizing a molar excess of the smaller DBCO-reagent is required to drive the bimolecular reaction to completion within a reasonable timeframe. Ensure the final DMSO concentration remains below 10-20% to prevent antibody denaturation[7].

  • Incubation: Incubate the mixture at room temperature for 2-4 hours, or overnight at 4°C. Causality: SPAAC kinetics are inherently slower than CuAAC; extended incubation ensures maximal yield[7].

  • Quenching (Optional): If precise control over the Degree of Labeling (DoL) is required, the reaction can be halted at a specific timepoint by adding a low-molecular-weight azide (e.g., azidoethanol) to rapidly consume unreacted DBCO.

  • Self-Validation & Purification: Purify the conjugate using ion-exchange chromatography or size-exclusion chromatography. Validation: Analyze the conjugate on an SDS-PAGE gel; a successful antibody-oligo conjugate will show a distinct high-molecular-weight smear or shifted bands compared to the unmodified antibody[7]. Additionally, the DBCO moiety has a strong absorbance at ~310 nm; monitoring the depletion of this peak via UV-Vis spectroscopy provides real-time validation of reaction progress[8].

References
  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: broadpharm.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation".
  • Source: aatbio.
  • Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Source: broadpharm.

Sources

Application

Application Note: Advanced Solid-Phase Synthesis Protocols Involving Cbz-Protected Amines

Introduction & Strategic Rationale The strategic use of protecting groups is the cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). Introduced by Bergmann and Zervas in 1932, the carboxybenzyl (Cbz or Z) gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The strategic use of protecting groups is the cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). Introduced by Bergmann and Zervas in 1932, the carboxybenzyl (Cbz or Z) group remains a foundational amine-protecting moiety[1]. While Fmoc (base-labile) and Boc/tBu (acid-labile) chemistries dominate modern SPPS, the Cbz group provides a critical third dimension of orthogonality[2].

As an Application Scientist, I frequently leverage the Cbz group when designing complex synthetic routes, such as fragment condensation or on-resin macrocyclization. The Cbz group is highly stable to the 20% piperidine used for Fmoc deprotection and the 95% trifluoroacetic acid (TFA) used for global side-chain deprotection and resin cleavage[3],[2]. This unique stability profile ensures that the N-terminus (or specific side chains, like Lysine) remains protected while other regions of the molecule are selectively unmasked[4].

Orthogonal Workflow Design

The true power of the Cbz group lies in its orthogonal stability. The workflow below illustrates how a Cbz-protected peptide can be selectively routed toward either a fully protected fragment (via acidic cleavage) or an on-resin free amine (via catalytic hydrogenation) without disrupting the underlying peptide architecture.

Workflow Step1 Fmoc-Peptide-Resin (Side-chains: tBu/Boc) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Cbz Coupling (Cbz-AA-OH or Cbz-Cl) Step2->Step3 Step4 Cbz-Peptide-Resin Step3->Step4 Branch1 Global Cleavage (95% TFA Cocktail) Step4->Branch1 Pathway A Branch2 On-Resin CTH (Pd/C, Ammonium Formate) Step4->Branch2 Pathway B Result1 Cbz-Peptide (Solution) (Ready for fragment condensation) Branch1->Result1 Result2 Free Amine-Peptide-Resin (Ready for on-resin cyclization) Branch2->Result2

Workflow demonstrating orthogonal stability of Cbz during Fmoc SPPS and TFA cleavage.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. By integrating qualitative monitoring (Kaiser tests) at each critical juncture, researchers can definitively track the consumption or exposure of primary amines.

Protocol A: On-Resin N-Terminal Capping with Cbz-Cl

Causality: When a peptide sequence is complete, the free N-terminus must be capped to prevent degradation or unwanted side reactions during subsequent cleavage steps[4]. Benzyl chloroformate (Cbz-Cl) is highly reactive; therefore, N,N-Diisopropylethylamine (DIPEA) is added as an acid scavenger to neutralize the HCl byproduct generated during carbamate formation[3].

  • Preparation: Following the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[3].

  • Reagent Assembly: Suspend the resin in DMF. In a separate vial, prepare a solution of Cbz-Cl (5 equivalents) in DCM[3].

  • Reaction: Add DIPEA (5 equivalents) to the resin suspension, immediately followed by the Cbz-Cl solution[3].

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours[3].

  • Validation: Perform a Kaiser (ninhydrin) test. The beads must remain colorless (negative), confirming the complete capping of the primary amine[3]. Wash the resin with DMF (3x) and DCM (3x)[4].

Protocol B: On-Resin Deprotection via Catalytic Transfer Hydrogenation (CTH)

Causality: While Cbz is stable to TFA and piperidine, it is highly susceptible to hydrogenolysis[2]. Standard H₂ gas is hazardous and impractical in standard fritted SPPS vessels. CTH circumvents this by using ammonium formate as an in situ hydrogen donor[4]. Over a Pd/C catalyst, ammonium formate decomposes into H₂, CO₂, and NH₃, providing a mild, controlled reduction environment directly within the polymer matrix[4].

  • Resin Swelling: Swell the N-Cbz protected peptide-resin in a DMF/DCM mixture for 30-60 minutes to ensure the polymer matrix is fully permeable to the catalyst[4].

  • Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C) at approximately 0.2 equivalents by weight relative to the resin[4].

  • Hydrogen Donor Addition: Add ammonium formate (10-20 equivalents) to the suspension[4].

  • Reaction: Agitate gently at room temperature for 4 to 24 hours[4]. (Field Insight: Avoid magnetic stirring, which grinds the resin beads; use orbital shaking or nitrogen bubbling).

  • Validation & Cleanup: Monitor via the Kaiser test. A positive result (blue beads) indicates successful exposure of the free amine[4]. Wash extensively with DMF and DCM to elute the fine carbon particulates[4].

Protocol C: Global Cleavage Yielding Cbz-Protected Fragments

Causality: For convergent synthesis, fully side-chain deprotected but N-terminally protected peptide fragments are required[5]. Treating the resin with a standard high-TFA cocktail cleaves the peptide from the Wang resin and removes side-chain protectors (tBu/Boc), while the N-terminal Cbz group remains intact[3],[2].

  • Preparation: Wash the Cbz-protected peptide-resin with DCM and dry under vacuum[3].

  • Cocktail Formulation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v)[3]. (Caution: Handle TFA in a fume hood)[3].

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours[3].

  • Recovery: Filter the resin, collect the filtrate, and precipitate the Cbz-peptide in cold diethyl ether[3].

Quantitative Data Presentation

The choice between capping a free amine with Cbz-Cl versus coupling a pre-protected Cbz-Amino Acid (e.g., Z-Leu-OH) depends on reagent availability. The table below summarizes representative quantitative data for the synthesis of a model pentapeptide (Cbz-Leu-Asp(OtBu)-Lys(Boc)-Ala-Leu-OH) using both strategies[3].

ParameterStrategy 1: On-Resin Cbz CappingStrategy 2: Final Coupling with Z-Leu-OH
Starting Resin Fmoc-Leu-Wang ResinFmoc-Leu-Wang Resin
N-terminal Reagent Benzyl Chloroformate (Cbz-Cl)Z-Leu-OH
Coupling/Capping Reagent DIPEAHBTU / HOBt / DIEA
Typical Reaction Time 2-4 hours1-2 hours
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)TFA/TIS/H₂O (95:2.5:2.5)
Cleavage Time 2-3 hours2-3 hours
Crude Purity (HPLC) >85%>85%
Overall Yield 60-75%65-80%

Troubleshooting & Optimization

  • Incomplete CTH Deprotection: The most common failure point during on-resin catalytic transfer hydrogenation is catalyst poisoning. Sulfur-containing residues (Cysteine, Methionine) strongly coordinate to palladium, halting hydrogenolysis. If these residues are present, consider alternative orthogonal groups (e.g., Alloc) or utilize strong acidolysis (e.g., HBr/Acetic Acid), though the latter risks global deprotection[5].

  • Premature Cbz Loss: While the Cbz group is highly stable to the basic conditions of Fmoc deprotection, repeated and prolonged exposure to even mildly acidic conditions during complex synthesis cycles can lead to trace premature cleavage[2]. Ensure thorough washing steps between coupling and deprotection cycles to maintain pH neutrality within the resin bed.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent and temperature for Benzyl (3-ethynylcyclobutyl)carbamate conjugation

[label="<10% Organic / Aqueous\n(High Precipitation Risk)", fill Logical workflow for optimizing solvent and temperature in CuAAC conjugations. Frequently Asked Questions & Troubleshooting Q1: My reaction mixture turns c...

Author: BenchChem Technical Support Team. Date: March 2026

[label="<10% Organic / Aqueous\n(High Precipitation Risk)", fill

Logical workflow for optimizing solvent and temperature in CuAAC conjugations.

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture turns cloudy immediately upon adding Benzyl (3-ethynylcyclobutyl)carbamate. How do I resolve this precipitation? Causality: The combination of the cyclobutyl moiety and the aromatic CBz protecting group makes this specific alkyne exceptionally hydrophobic. Introducing it directly into a standard aqueous buffer causes rapid aggregation, sequestering the alkyne from the catalytic Cu(I) species and halting the reaction. Solution: You must utilize a carefully optimized co-solvent system. For stable small molecules or peptides, a 1:1 or 1:2 mixture of tert-butanol (t-BuOH) and water is the gold standard[1]. If you are conjugating to a folded protein that cannot tolerate high organic content, pre-dissolve the alkyne in 100% DMSO, and add it dropwise to the aqueous mixture so that the final DMSO concentration does not exceed 5–10%[2].

Q2: What is the optimal temperature for this conjugation, and is the CBz group at risk of deprotection? Causality: The CBz (benzyl carbamate) linkage is highly robust against the mildly reductive conditions of CuAAC (Cu(I) + sodium ascorbate) and will not undergo spontaneous deprotection at elevated temperatures. Therefore, the limiting factor is entirely the thermal stability of your azide-bearing target. Solution:

  • For Proteins/Antibodies: Maintain the reaction strictly between 4°C and 25°C to prevent thermal denaturation[2]. To compensate for the slower kinetics at these temperatures, increase the ligand-to-copper ratio (e.g., 5:1 THPTA:Cu) to maintain a highly active catalyst pool[3].

  • For Stable Peptides/Small Molecules: Elevate the temperature to 37°C–50°C. The added thermal energy significantly accelerates the cycloaddition of the sterically hindered cyclobutyl alkyne, driving the reaction to completion in under 2 hours[4].

Q3: Should I use TBTA or THPTA as my copper-stabilizing ligand? Causality: Ligands stabilize the Cu(I) oxidation state, preventing its disproportionation or oxidation back to Cu(II)[2]. TBTA is highly hydrophobic, whereas THPTA is engineered for aqueous solubility[3]. Solution: Your ligand choice is dictated by your solvent optimization (Q1). If your system uses >30% t-BuOH or DMSO, TBTA is highly effective and will optimally dissolve in the organic phase[1]. If you are restricted to <10% organic solvent for protein bioconjugation, you must use THPTA to prevent the catalyst complex from precipitating out of the aqueous buffer[3].

Q4: I am observing protein aggregation and degradation when reacting at 37°C. How can I prevent this? Causality: Sodium ascorbate is necessary to reduce Cu(II) to Cu(I), but this process generates reactive oxygen species (ROS) and electrophilic byproducts like dehydroascorbate. At elevated temperatures, dehydroascorbate rapidly crosslinks lysine amine and arginine guanidine groups on proteins, leading to covalent modification and aggregation[3]. Solution: Introduce 5 mM aminoguanidine to your reaction buffer. Aminoguanidine acts as a sacrificial nucleophile, intercepting reactive carbonyl byproducts before they can attack your protein, thereby preserving structural integrity[3].

Quantitative Parameter Optimization

The following table summarizes the optimized parameters based on the nature of your azide-target.

ParameterBioconjugation (Proteins/Antibodies)Small Molecule / Peptide ConjugationMechanistic Causality
Solvent System 5–10% DMSO in Aqueous Buffer50% t-BuOH or DMSO in WaterHigh organic content solvates the hydrophobic cyclobutyl/CBz groups but denatures folded proteins.
Temperature 4°C to 25°C37°C to 50°CElevated heat accelerates cycloaddition but risks thermal denaturation of labile biomolecules.
Ligand Choice THPTA (Water-soluble, 5:1 to Cu)TBTA (Organic-soluble, 1:1 to Cu)THPTA maintains Cu(I) solubility in aqueous conditions; TBTA is ideal for organic-rich mixtures.
Copper Conc. 50 – 100 µM1 – 5 mMLower copper limits ROS generation in proteins; higher copper drives rapid kinetics in stable molecules.
Protective Additive 5 mM AminoguanidineNone RequiredAminoguanidine intercepts electrophilic ascorbate byproducts, preventing protein crosslinking.

Self-Validating Experimental Protocol: Bioconjugation to an Azide-Protein

This protocol is designed as a self-validating system. By pre-complexing the catalyst and utilizing sacrificial additives, you ensure that the reaction environment is safe for your biomolecule before the conjugation begins.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of Benzyl (3-ethynylcyclobutyl)carbamate in 100% anhydrous DMSO.

  • Prepare fresh aqueous stocks: 20 mM CuSO₄, 50 mM THPTA ligand, 100 mM Aminoguanidine hydrochloride, and 100 mM Sodium Ascorbate. (Note: Sodium ascorbate must be prepared immediately before use, as it rapidly oxidizes in air).

Step 2: Catalyst Pre-complexation (Validation Checkpoint)

  • In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.

  • Self-Validation: The solution should turn a clear, light blue color. If precipitation occurs, the THPTA has degraded or the water is contaminated. Do not proceed until this is resolved. This step ensures free Cu(II) does not non-specifically bind to and precipitate your protein[3].

Step 3: Reaction Assembly Assemble the reaction in the following strict order to prevent target degradation:

  • Add the Azide-functionalized protein (final concentration 10–100 µM) to the reaction vessel[2].

  • Add aqueous buffer (e.g., PBS, pH 7.4) to reach the desired final volume minus the additives.

  • Add Aminoguanidine to a final concentration of 5 mM.

  • Add the pre-complexed CuSO₄/THPTA solution (final Cu concentration: 100 µM).

  • Add the Benzyl (3-ethynylcyclobutyl)carbamate stock dropwise while gently vortexing (final concentration: 2–5 molar equivalents relative to the protein). Ensure final DMSO concentration is ≤10%.

  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM.

Step 4: Incubation and Purification

  • Incubate the mixture at Room Temperature (20–25°C) for 1 to 4 hours, or at 4°C overnight for highly sensitive proteins[2].

  • Quench the reaction by adding a metal chelator (e.g., 5 mM EDTA) or proceed directly to purification via Size-Exclusion Chromatography (SEC) or dialysis to remove the copper catalyst and unreacted alkyne[2].

References

  • Optimizing CuAAC reaction conditions for high yield bioconjugation. BenchChem. 2

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC (NIH). 3

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. 4

  • DMSO/t-Butanol Solvent. Metabion. 1

Sources

Optimization

Purification of reaction products by HPLC and column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the most critical challenges encountered during the purification of reaction products via Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the most critical challenges encountered during the purification of reaction products via High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography.

Successful chromatography is not merely about following a recipe; it is about understanding the physicochemical causality behind every interaction between your analyte, the mobile phase, and the stationary phase. This guide provides self-validating protocols and mechanistic troubleshooting strategies to ensure your purification workflows are robust, reproducible, and scalable.

Section 1: Preparative HPLC Scale-Up & Troubleshooting (FAQs)

Q1: How do I systematically scale up my purification from an analytical to a preparative HPLC column without losing chromatographic resolution? A: Scaling up is a geometric exercise that requires maintaining the linear velocity and proportional column volume. The fundamental rule is that the surface chemistry (stationary phase) and particle size must ideally remain identical between the analytical and preparative columns [1]. If you change the bonded phase, you alter the selectivity ( α ), rendering your analytical method development useless. To scale up successfully, you must adjust both the flow rate and the injection volume based on the inner diameter (I.D.) and length of the columns. By keeping the column length constant and scaling the flow rate proportionally to the square of the column radius, you maintain the same linear velocity, ensuring that the target compound and impurities experience the exact same interaction time with the stationary phase [2].

Q2: I am experiencing severe peak tailing on my reversed-phase HPLC. What is the mechanistic cause, and how can I resolve it? A: Peak tailing (asymmetry factor > 1.5) is most commonly caused by secondary chemical interactions between basic functional groups (e.g., amines) in your analyte and unreacted, acidic silanol groups (-Si-OH) on the silica support [3]. At mid-range pH, these silanols ionize to -Si-O⁻, acting as weak cation exchangers. Physical Solution: Switch to an ultra-high purity, end-capped silica column where residual silanols are minimized. Chemical Solution: Suppress the ionization by lowering the mobile phase pH (e.g., adding 0.1% Trifluoroacetic acid) or outcompete the analyte for the silanol sites by adding a sacrificial basic modifier like Triethylamine (TEA) to the mobile phase [3].

Q3: My preparative HPLC system is suddenly exhibiting high backpressure. How do I isolate the source of the blockage? A: High backpressure is a symptom of physical obstruction or chemical precipitation. To isolate the issue, employ a systematic "half-split" troubleshooting method [4].

  • Disconnect the column from the detector. If pressure drops, the blockage is in the detector flow cell or post-column tubing.

  • If pressure remains high, disconnect the column inlet. A sudden drop indicates the column frit is clogged with particulates or precipitated sample.

  • If the pressure is still high without the column, the issue lies upstream (e.g., clogged in-line purge filter, proportioning valve, or pump seals). Always ensure your sample is fully soluble in the initial mobile phase conditions to prevent on-column precipitation [4].

HPLCTroubleshooting Start HPLC System Issue Detected Decision Identify Primary Symptom Start->Decision Pressure High Backpressure Decision->Pressure Pressure > Limit PeakShape Poor Peak Shape (Tailing/Splitting) Decision->PeakShape Asymmetry > 1.5 CheckFrit Check In-line Filter & Column Frit Pressure->CheckFrit CheckSilanol Check Silanol Interactions & Mobile Phase pH PeakShape->CheckSilanol ReplaceFrit Replace Frit / Backflush CheckFrit->ReplaceFrit Clog Found AddModifier Add TEA/TFA Modifier or Adjust pH CheckSilanol->AddModifier Secondary Interactions

Decision tree for isolating and resolving common HPLC backpressure and peak tailing issues.

Section 2: Flash Column Chromatography Optimization (FAQs)

Q4: My product is streaking on the TLC plate and co-eluting with impurities on the flash column. How do I optimize the solvent system? A: Streaking indicates a continuous equilibrium shift between the mobile and stationary phases, often due to high sample loading or strong hydrogen-bonding interactions. For optimal flash chromatography, your target compound should have a Retention Factor ( Rf​ ) of 0.2 to 0.3 on a TLC plate [5]. If the Rf​ is too high, the compound elutes too close to the solvent front with non-polar impurities. Rule of Thumb: A compound with an Rf​ of 0.5 in 10% Ethyl Acetate/Hexane will roughly have an Rf​ of 0.5 in 20% Ether/Hexane [6]. Adjust your solvent ratios to bring the Rf​ down to 0.25 before packing your column.

Q5: My compound is irreversibly binding to the silica gel. Why is this happening, and how can I elute it? A: Highly polar or basic compounds (like primary amines) can form irreversible ionic bonds with the acidic silica gel. Furthermore, using more than 10% Methanol in Dichloromethane (DCM) can actually begin to dissolve the silica gel itself, causing silica contamination in your final product [6]. To elute stubborn basic compounds without dissolving the silica bed, add 1% to 3% Triethylamine (TEA) or Ammonia to your DCM/MeOH solvent system. The TEA neutralizes the silica's acidic sites, allowing your amine to elute as a tight band [6].

Section 3: Quantitative Data & Standard Operating Protocols (SOPs)

Data Presentation: Scale-Up and Solvent Optimization

Table 1: Formulas for Scaling Analytical to Preparative Applications | Parameter | Formula | Causality / Rationale | | :--- | :--- | :--- | | Flow Rate Scale-Up | Fprep​=Fana​×(Dprep2​/Dana2​) | Maintains linear velocity across different column inner diameters (I.D.) to preserve separation quality [2]. | | Injection Volume Scale-Up | Vprep​=Vana​×(Dprep2​×Lprep​)/(Dana2​×Lana​) | Scales sample load proportionally to the total column volume, preventing mass overload and band broadening [2]. |

Table 2: Common Solvent Systems for Flash Column Chromatography

Compound Polarity Recommended Solvent System Starting Ratio Troubleshooting / Adjustments

| Non-polar | Hexanes / Ethyl Acetate | 95:5 | If Rf​ is too high, decrease Ethyl Acetate [6]. | | Normal | Hexanes / Ethyl Acetate | 80:20 to 50:50 | Standard system; good for most ordinary compounds [6]. | | Polar | Dichloromethane / Methanol | 95:5 to 90:10 | Do not exceed 10% Methanol to avoid dissolving silica gel [6]. | | Basic (Amines) | DCM / MeOH / Triethylamine | 90:9:1 | TEA neutralizes acidic silanols, preventing peak streaking[5]. |

SOP 1: Analytical to Preparative HPLC Scale-Up Protocol

This protocol is a self-validating system: success at the analytical scale mathematically guarantees success at the preparative scale if variables are controlled.

  • Analytical Optimization: Develop a baseline separation on an analytical column (e.g., 4.6 mm I.D. × 150 mm) using the exact stationary phase chemistry intended for the preparative scale.

  • Loading Study: Perform a mass loading study on the analytical column by incrementally increasing the injection volume until resolution between the target peak and the closest eluting impurity drops to the minimum acceptable limit ( Rs​≈1.5 ).

  • Calculate Scale-Up Factors: Use the formulas in Table 1 to calculate the preparative flow rate and injection volume. For example, moving from a 4.6 mm to a 19 mm I.D. column requires a flow rate multiplier of (19/4.6)2≈17.1 .

  • System Preparation: Purge the preparative HPLC pumps with the exact mobile phase composition used in the analytical run. Ensure the preparative detector flow cell is designed for high flow rates to prevent backpressure blowouts.

  • Preparative Execution & Verification: Inject the calculated preparative volume. Collect fractions based on UV or MS triggering. Verify the purity of the collected fractions by re-injecting them onto the analytical HPLC system.

ScaleUpWorkflow AnaOpt 1. Analytical Optimization LoadStudy 2. Loading Study (Mass & Volume) AnaOpt->LoadStudy Maximize Resolution Calc 3. Scale-Up Calculations LoadStudy->Calc Determine Capacity PrepExec 4. Preparative Execution Calc->PrepExec Scale Flow & Injection

Systematic workflow for scaling up chromatographic methods from analytical to preparative scale.

SOP 2: Flash Column Chromatography Purification Protocol
  • Solvent Selection via TLC: Spot the crude reaction mixture on a silica TLC plate. Test various solvent systems (Table 2) until the target compound exhibits an Rf​ of 0.25 and is well-separated ( ΔRf​≥0.1 ) from impurities.

  • Column Packing (Slurry Method): Select a glass column. The mass of silica gel should be 30 to 50 times the mass of the crude product. Prepare a slurry of silica gel in the least polar solvent of your chosen system. Pour the slurry into the column in a single, continuous motion to prevent air bubbles and channeling.

  • Equilibration: Drain the solvent until it is just above the silica bed. Add a thin protective layer of sand. Pass 2-3 column volumes of the starting solvent through the bed to tightly pack the silica.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of the starting solvent. Carefully apply it to the top of the sand layer using a long glass pipette. Drain the solvent until the sample is fully loaded into the silica bed.

  • Elution and Collection: Carefully fill the column with the eluent. Apply gentle positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Analysis: Spot every third fraction on a TLC plate to locate the product. Combine fractions containing the pure product and remove the solvent under reduced pressure via rotary evaporation.

References

  • Waters Corporation. "Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract." Waters Application Notes.[Link]

  • Agilent Technologies. "Preparative HPLC Scale-Up of Antibiotics." Agilent Application Notes.[Link]

  • Agilent Technologies. "Preparative HPLC Troubleshooting Guide." Agilent Technical Support.[Link]

  • University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography." Not Voodoo XX: Demystifying Synthetic Organic Chemistry.[Link]

Troubleshooting

Technical Support Center: Managing Poor Solubility of Benzyl (3-ethynylcyclobutyl)carbamate in Buffers

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic synthetic intermediates. Benzyl (3-ethynylcyclobutyl)carbamate is a classic "brick dust"...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic synthetic intermediates. Benzyl (3-ethynylcyclobutyl)carbamate is a classic "brick dust" molecule. It possesses a rigid hydrophobic cyclobutane core, a highly lipophilic benzyl protecting group, and an overall neutral charge profile. When transitioning this building block from organic synthesis into aqueous biochemical assays or bioconjugation workflows (such as CuAAC click chemistry), standard dilution methods inevitably fail.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind these failures and providing self-validating, field-proven protocols to keep your compound in solution.

Part 1: Troubleshooting & FAQs

Q: I diluted my 10 mM DMSO stock directly into PBS, and the solution immediately turned cloudy. What happened, and how do I fix it? A: You experienced the "Ouzo effect"—a spontaneous emulsification and precipitation that occurs when a highly lipophilic solute experiences a rapid solvent shift. When the DMSO diffuses into the bulk aqueous phase faster than the compound can disperse, localized zones of supersaturation cause the hydrophobic benzyl and cyclobutane rings to rapidly nucleate and aggregate. Fix: Use a "step-down" dilution method. Parameters such as the initial state of the solute and the rate of co-solvent addition critically dictate the final aqueous solubility in bioassays[1]. By stepping down the concentration through an intermediate buffer containing a surfactant, micelles can coat the hydrophobic molecules before they nucleate.

Q: Can I adjust the pH of my buffer to increase the solubility of this compound? A: No. Unlike amines or carboxylic acids, the carbamate functional group (-NH-COO-) is essentially neutral and non-ionizable across the physiological pH range (pH 2–10). Attempting to force ionization via extreme pH will likely result in the hydrolysis of the carbamate or the benzyl ester, degrading your building block rather than solubilizing it. You must rely on co-solvents, surfactants, or host-guest complexation[].

Q: My downstream application is a CuAAC (Click Chemistry) reaction. Which solubilizer is most compatible? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins are cyclic oligosaccharides that physically encapsulate hydrophobic moieties within their lipophilic central cavity while presenting a hydrophilic exterior[3]. The benzyl group of your compound fits perfectly into the β-CD cavity, leaving the ethynyl (alkyne) group exposed and available for copper-catalyzed cycloaddition. Furthermore, HP-β-CD does not chelate Cu(I) catalysts, unlike some complex polymeric surfactants.

Part 2: Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be treated as a self-validating system. Visual inspection is insufficient; micro-precipitates can scatter light poorly and masquerade as a clear solution, leading to false negatives in your downstream assays.

Protocol A: Thin-Film Hydration for HP-β-CD Complexation

Causality: Directly adding solid compound to an aqueous cyclodextrin solution often results in slow, incomplete complexation due to the low surface area of the crystalline solid. Creating a thin film maximizes the surface area, allowing the HP-β-CD to rapidly encapsulate the molecules.

  • Dissolution: Dissolve 10 mg of Benzyl (3-ethynylcyclobutyl)carbamate in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Ethanol).

  • Film Formation: Transfer the solution to a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas, rotating the vial to form a uniform, thin lipid-like film on the walls.

  • Hydration: Add 5 mL of a 20% (w/v) HP-β-CD solution (prepared in your desired assay buffer, e.g., PBS). The hydroxyl groups of native CDs can be substituted (e.g., hydroxypropyl) to yield derivatives with significantly higher aqueous solubility, driving the complexation process[4].

  • Equilibration: Sonicate the vial in a water bath for 30 minutes at room temperature, then incubate on an orbital shaker for 12–24 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Validation (Critical): Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. Quantify the final dissolved concentration using LC-MS or UV-Vis spectroscopy against a standard curve prepared in 100% organic solvent.

Protocol B: Step-Down Co-Solvent Dilution with Surfactant

Causality: Gradual solvent shifting prevents the supersaturation shock that leads to irreversible crystallization.

  • Master Stock: Prepare a 50 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Prepare an intermediate buffer consisting of 10% DMSO and 0.1% Tween-20 in PBS.

  • First Step-Down: Add 10 µL of the Master Stock to 90 µL of the intermediate buffer. Crucial Technique: Add the stock dropwise while continuously vortexing the intermediate buffer to ensure immediate micellar encapsulation.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final aqueous assay buffer.

  • Result: The final assay conditions will contain 500 µM of the compound, 1.9% DMSO, and 0.01% Tween-20.

Part 3: Quantitative Data Summarization

The table below summarizes the expected outcomes of various solubilization strategies, allowing you to balance maximum concentration against assay compatibility.

Solubilization StrategyEstimated Max ConcentrationFinal Solvent/Excipient LoadBioassay CompatibilityPrimary Solubilization Mechanism
Direct Buffer Addition < 10 µM100% Aqueous BufferHighIntrinsic aqueous solubility
Direct DMSO Spike 50 - 100 µM1.0 - 2.0% DMSOMediumCo-solvency (High risk of Ouzo effect)
Step-Down + Surfactant 200 - 500 µM1.9% DMSO, 0.01% Tween-20Medium (May disrupt lipid membranes)Micellar encapsulation
HP-β-CD Complexation 1.0 - 5.0 mM10 - 20% HP-β-CD (w/v)High (Preserves native protein folding)Host-guest inclusion complexation

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start Solid Benzyl (3-ethynylcyclobutyl)carbamate Stock Prepare Master Stock (10-50 mM in 100% DMSO) Start->Stock Decision1 Does the assay tolerate >5% DMSO? Stock->Decision1 Direct Step-Down Dilution (Add dropwise with vortexing) Decision1->Direct Yes Decision2 Does the assay tolerate <1% DMSO? Decision1->Decision2 No Success Soluble in Aqueous Buffer (Ready for Assay/Click Chemistry) Direct->Success Cyclo HP-β-CD Complexation (10-20% w/v in Buffer) Decision2->Cyclo Yes (Requires Host-Guest) Surfactant Surfactant Addition (0.01-0.1% Tween-20/Triton) Decision2->Surfactant Yes (Requires Micelles) Cyclo->Success Surfactant->Success

Workflow for solubilizing lipophilic building blocks in aqueous bioassays.

References

  • Title: Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: SLAS Discovery URL: [Link]

  • Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs Source: IntechOpen URL: [Link]

  • Title: Enabling superior drug loading in lipid-based formulations with lipophilic salts for a brick dust molecule Source: International Journal of Pharmaceutics URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Effects of the Cyclobutyl Group in Conjugated Systems

Introduction The cyclobutyl moiety is a fascinating structural element in medicinal chemistry and materials science.[1] Its unique, puckered three-dimensional structure offers a way to improve metabolic stability and exp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutyl moiety is a fascinating structural element in medicinal chemistry and materials science.[1] Its unique, puckered three-dimensional structure offers a way to improve metabolic stability and explore chemical space beyond flat, aromatic systems.[1][2] However, this non-planar geometry is a double-edged sword. When placed adjacent to a π-conjugated system, the cyclobutyl group introduces significant steric hindrance, forcing a "twist" that can dramatically alter a molecule's electronic and photophysical properties.[3][4]

This guide is designed for researchers, chemists, and drug development professionals who are encountering and wish to address the challenges posed by the steric effects of the cyclobutyl group. Here, we move beyond simple descriptions to provide actionable troubleshooting protocols and a deeper mechanistic understanding of the underlying principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary steric effects of a cyclobutyl group on an adjacent π-system?

The dominant steric effect is the disruption of planarity. Unlike a methyl or ethyl group which can rotate to minimize steric clash, the rigid, puckered conformation of the cyclobutyl ring forces adjacent aromatic or conjugated systems out of plane.[1][5] This twisting, measured by the dihedral angle, reduces the effective overlap of p-orbitals, thereby interrupting π-conjugation.[3] This leads to predictable, yet often problematic, changes in the molecule's properties.

Q2: How does the puckering of the cyclobutyl ring influence conjugation?

The cyclobutane ring is not flat; it adopts a puckered or "folded" conformation to relieve torsional strain, with a dihedral angle of about 27.5-30°.[5][6] This inherent pucker means that the substituents attached to the ring are pushed into axial-like and equatorial-like positions. When connected to a planar π-system, neither position allows for perfect co-planarity, leading to a fixed, twisted conformation that hinders electronic communication across the molecule.[7]

Q3: What are the typical spectroscopic signatures of disrupted conjugation due to a cyclobutyl group?

The most common signature is a hypsochromic shift (blue shift) in the UV-Vis absorption spectrum. As conjugation is disrupted, the HOMO-LUMO gap widens, requiring higher energy (shorter wavelength) photons for electronic excitation. In ¹H NMR, you may observe upfield shifts for protons on the conjugated system that are forced into the shielding cone of an adjacent aromatic ring due to the twist. Furthermore, through-space correlations in a 2D NOESY experiment can provide direct evidence of a non-planar conformation.[8][9]

Q4: Are there computational models that can accurately predict the dihedral angle induced by a cyclobutyl group?

Yes, Density Functional Theory (DFT) is a powerful tool for this purpose. Calculations at a level like B3LYP/6-31G* can provide a reliable estimate of the minimum energy conformation and the resulting dihedral angle between the cyclobutyl group and the conjugated plane.[10] This in silico analysis is an invaluable first step in understanding and predicting the steric consequences before embarking on lengthy synthetic routes.

Part 2: Troubleshooting Experimental Challenges

Problem 1: Unexpected Hypsochromic Shift (Blue Shift) in UV-Vis Spectrum
  • Symptoms: Your synthesized molecule's maximum absorption wavelength (λmax) is significantly shorter than that of a less-hindered analogue or computational predictions for a planar structure.

  • Root Cause: The cyclobutyl group is sterically forcing the π-system to twist, reducing the effective conjugation length and increasing the HOMO-LUMO gap.[3]

  • Troubleshooting Workflow:

    G A Symptom: Unexpected Blue Shift (λmax) B Hypothesis: Sterically-Induced Twist A->B C Step 1: Computational Analysis (DFT Calculation) B->C F Calculate dihedral angle. Is it > 20°? C->F D Step 2: Spectroscopic Confirmation (2D NOESY NMR) G Observe through-space correlations confirming twist? D->G E Step 3: Redesign Strategy H Introduce a flexible linker or modify substitution pattern. E->H F->B No (Re-evaluate hypothesis) F->D Yes G->D No (Re-run experiment) G->E Yes

    Caption: Troubleshooting workflow for a hypsochromic shift.

    Protocol 1: Computational and Spectroscopic Verification

    • Computational Analysis (DFT):

      • Objective: To calculate the minimum energy conformation and quantify the dihedral angle.

      • Method: Perform a geometry optimization and relaxed dihedral scan using DFT (e.g., B3LYP/6-31G*).[10]

      • Interpretation: A dihedral angle significantly greater than 20-30° confirms a sterically induced twist. Plotting the energy profile against the dihedral angle will reveal the energetic barrier to rotation.[11][12]

    • 2D NMR Spectroscopy (NOESY):

      • Objective: To find direct, experimental evidence of the twisted conformation.

      • Method: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment detects protons that are close to each other in space (< 5 Å), regardless of their bonded connectivity.[8][9]

      • Interpretation: Look for cross-peaks between protons on the cyclobutyl ring and protons on the aromatic system that would be far apart in a planar conformation. The presence of these correlations is unambiguous proof of a twisted geometry.[13]

Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
  • Symptoms: Your Suzuki-Miyaura, Stille, or other cross-coupling reaction involving a cyclobutyl-substituted aryl halide or organometallic reagent is sluggish, incomplete, or fails entirely.[14][15]

  • Root Cause: The bulky cyclobutyl group sterically hinders the approach of the palladium catalyst to the reaction center. This can slow down or prevent critical steps in the catalytic cycle, such as oxidative addition or transmetalation.[16][17]

  • Troubleshooting Protocol:

    G

    Caption: Steric hindrance in the Suzuki catalytic cycle.

    1. Catalyst and Ligand Screening: Standard ligands like PPh₃ are often ineffective for sterically demanding substrates. Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are designed to promote reactions at hindered centers.[18]

    Ligand ClassRecommended LigandsKey Advantage for Steric Hindrance
    Biaryl Phosphines XPhos, SPhos, RuPhosCreates a larger, more open coordination sphere around the palladium, facilitating the approach of bulky substrates.[19]
    N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors that form very stable palladium complexes, often active at lower catalyst loadings.

    2. Optimization of Reaction Conditions:

    • Base: For Suzuki couplings, stronger and more soluble bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for hindered substrates.

    • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are generally preferred.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic screen from 80°C to 110°C is recommended.

Problem 3: Poor Performance in Organic Electronic Devices (OLEDs, OFETs)
  • Symptoms: A novel material incorporating a cyclobutyl-conjugated system exhibits low charge carrier mobility, poor photoluminescence quantum yield (PLQY), or high device turn-on voltage.

  • Root Cause: The non-planar molecular structure induced by the cyclobutyl group disrupts intermolecular π-π stacking in the solid state.[20] Efficient charge transport and luminescence in organic electronics rely on close, ordered packing of molecules, which is prevented by the twisted conformation.[21][22][23]

  • Troubleshooting Protocol:

    G cluster_0 Ideal Packing (Planar System) cluster_1 Disrupted Packing (Cyclobutyl System) A1 Molecule 1 A2 Molecule 2 A1->A2  π-π stacking (Good Overlap)   B1 Molecule 1 A3 Molecule 3 A2->A3 B2 Molecule 2 B1->B2  Poor Overlap   B3 Molecule 3 B2->B3

    Caption: Disruption of π-π stacking by non-planar molecules.

    1. Molecular Redesign:

    • Introduce Planarizing Linkers: If the cyclobutyl group is essential for solubility or other properties, consider redesigning the molecule to include rigid, planar linkers (e.g., fluorene, carbazole) that can enforce a more ordered packing arrangement despite the local twist.

    • Symmetry Modification: Alter the substitution pattern on the conjugated backbone to promote specific intermolecular interactions (e.g., H-bonding, dipole-dipole) that can overcome the disruptive steric effects and guide self-assembly.[24]

    2. Thin-Film Morphology Characterization:

    • Objective: To analyze the solid-state packing and order of your material.

    • Methods:

      • X-Ray Diffraction (XRD): The presence of sharp diffraction peaks indicates a well-ordered, crystalline film, while broad, amorphous halos suggest disordered packing.

      • Atomic Force Microscopy (AFM): Provides a topographical image of the thin film, revealing information about domain sizes, grain boundaries, and surface roughness, all of which impact device performance.

    3. Processing and Annealing Optimization:

    • Solvent Selection: The choice of solvent for spin-coating can dramatically affect film morphology. Test a range of solvents with different boiling points and polarities.

    • Thermal/Solvent Annealing: Post-deposition annealing can provide the thermodynamic driving force for molecules to rearrange into more ordered domains, often improving device performance significantly.

References

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  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (2024). Journal of Analytical & Bioanalytical Techniques. 2

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Advances. 25

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (2010). Organic & Biomolecular Chemistry. 26

  • Of Twists and Curves: Electronics, Photophysics, and Upcoming Applications of Non-Planar Conjugated Organic Molecules. (2020). Advanced Materials.

  • Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. (2022). Organic & Biomolecular Chemistry.

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015). Angewandte Chemie International Edition.

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering.

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). Chemical Science.

  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties. (2009). The Chemistry of Functional Groups.

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. (2019). Organic Letters.

  • Influence of Molecular Conformations and Microstructure on the Optoelectronic Properties of Conjugated Polymers. (2014). Polymers.

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (2008). The Journal of Organic Chemistry.

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Nature Chemistry.

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2008). The Journal of Organic Chemistry.

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. (2024). ChemRxiv.

  • Synthesis Workshop: Quantifying Substituent Steric Effects with Aidan McFord (Episode 70). (2021). YouTube.

  • Organic electronics: It's all in the twist. (2013). AIMR.

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). Molecules.

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  • (a) Steric stabilization of cyclobutadiene through tert‐butyl... ResearchGate.

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  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018). PLOS ONE.

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  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. (2024). Nature Communications.

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Troubleshooting

Technical Support Center: Enhancing Reaction Kinetics for Slow Click Reactions

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with slow click reactions. This guide is structured to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with slow click reactions. This guide is structured to provide not just procedural instructions, but also the underlying scientific principles to enable logical troubleshooting and optimization of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your click chemistry experiments, providing a clear path to resolution.

Issue 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish or has stalled.

Q: I've set up my CuAAC reaction, but after several hours, TLC/LC-MS analysis shows minimal product formation. What are the likely causes and how can I fix this?

A: A slow or stalled CuAAC reaction is a common issue that can almost always be traced back to the integrity of the catalytic system or the reaction conditions. Here’s a systematic approach to troubleshooting:

  • The Culprit: Inactive Copper (I) Catalyst: The hero of CuAAC is the Copper(I) (Cu(I)) ion. However, it's notoriously prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1]

    • Causality: Oxygen readily oxidizes Cu(I) to Cu(II), which does not participate in the catalytic cycle. This depletion of the active catalyst is a primary reason for slow or failed reactions.

    • Solution:

      • In-situ Reduction: The most reliable method is to start with a Cu(II) salt (e.g., CuSO₄) and add a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most common and effective choice.[2][3][4] Always use a freshly prepared solution of sodium ascorbate.

      • Degassing: Before initiating the reaction, thoroughly degas your solvent and the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.[5]

      • Ligand Protection: Use a chelating ligand to stabilize the Cu(I) ion. This not only accelerates the reaction but also protects the copper from oxidation.

  • The Accomplice: Inadequate Ligand Support: The right ligand is crucial for a successful CuAAC reaction, especially in biological settings.

    • Causality: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives (e.g., THPTA) accelerate the catalytic cycle and shield the Cu(I) from both oxidation and unwanted side reactions.[6][7][8] They also prevent copper from binding to and potentially damaging sensitive biomolecules.[2][6]

    • Solution:

      • Choose the Right Ligand: For reactions in organic solvents, TBTA is a good choice. For aqueous bioconjugations, a water-soluble ligand like THPTA is essential.[9][10]

      • Optimize Ligand:Copper Ratio: A common starting point is a 1:1 to 5:1 ligand to copper ratio.[6][11] For sensitive biomolecules, a higher ratio (e.g., 5:1) can offer extra protection.[2][12]

  • The Environment: Suboptimal Reaction Conditions:

    • Causality: Like any chemical reaction, CuAAC is sensitive to its environment. Reactant concentration, solvent, and temperature all play a role in the reaction kinetics.[9]

    • Solution:

      • Increase Concentration: If your substrates are stable and soluble, increasing their concentration can significantly boost the reaction rate.

      • Solvent Choice: While CuAAC is tolerant of many solvents, polar aprotic solvents like DMSO and DMF are often excellent choices for organic synthesis.[9] For bioconjugations, aqueous buffers are the standard.[6] Avoid Tris buffers as they can chelate copper; opt for phosphate or HEPES buffers instead.[2]

      • Temperature: Most CuAAC reactions proceed well at room temperature.[9] For particularly stubborn reactions, gentle heating (e.g., 40-60 °C) can be beneficial, provided your molecules are stable at these temperatures.[9][13]

Issue 2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is too slow for my application.

Q: I'm using a copper-free click reaction to label live cells, but the kinetics are too slow, leading to high background or incomplete labeling. How can I speed it up?

A: The rate of SPAAC is intrinsically linked to the ring strain of the cyclooctyne used.[14][15] While SPAAC avoids the cytotoxicity of copper, its kinetics can be a limiting factor.[15][16] Here’s how to enhance the reaction speed:

  • The Key Player: The Strained Alkyne:

    • Causality: The driving force of the SPAAC reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[15] More strained alkynes react faster.

    • Solution:

      • Choose a Faster Cyclooctyne: If you are using a less reactive cyclooctyne like a cyclododecyne, switching to a more strained version like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) will dramatically increase the reaction rate.[14][17]

      • Consider Linker Length: In cases of steric hindrance, where the reactive alkyne is close to a bulky molecule, using a strained alkyne with a longer linker arm can improve accessibility and increase the reaction rate.[18]

  • The Reaction Environment:

    • Causality: Even without a catalyst, the reaction conditions can influence the rate of SPAAC.

    • Solution:

      • Increase Reactant Concentration: As with CuAAC, increasing the concentration of the azide or alkyne will lead to a faster reaction.

      • Temperature Optimization: For applications that are not in living systems, increasing the temperature can accelerate the reaction. However, for bioconjugations, it's crucial to stay within a temperature range that maintains the integrity of the biomolecule (typically 25-37°C).[17]

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance affect click reaction rates?

A1: While CuAAC is remarkably tolerant of steric bulk, significant hindrance near the azide or alkyne can slow the reaction.[13] SPAAC can be more sensitive to steric effects due to the bulky nature of the strained cyclooctyne itself.[13] In both cases, optimizing reaction conditions (e.g., increasing temperature, using a ligand for CuAAC, or a longer linker for SPAAC) can often overcome these limitations.[13][19]

Q2: Can I use microwave irradiation or sonication to accelerate a slow click reaction?

A2: Yes, both microwave irradiation and ultrasound can significantly accelerate slow click reactions.[20] Microwave heating can reduce reaction times from hours to minutes.[20][21] Sonication has also been shown to improve reaction kinetics and yields.[20] These methods are particularly useful for challenging organic syntheses but should be used with caution for sensitive biomolecules.

Q3: My purified product yield is low, even though the reaction appeared to go to completion. What could be the issue?

A3: Low isolated yield after a seemingly complete reaction often points to issues during workup and purification.[22] The triazole product may have different solubility properties than the starting materials, leading to precipitation or difficulty in extraction. Additionally, some products can adhere to filtration media.[22] It is crucial to analyze all phases of your workup (aqueous layers, filter cakes, etc.) to locate the missing product.[22] Optimizing your purification method, for instance by using a different chromatography resin or solvent system, may be necessary.[23]

Q4: Are there alternatives to copper for catalyzing azide-alkyne cycloadditions?

A4: Yes, ruthenium-based catalysts can also promote azide-alkyne cycloadditions. Interestingly, ruthenium catalysts often favor the formation of the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer typically produced in CuAAC.[4][24] Nickel-catalyzed reactions have also been reported to afford control over regioselectivity.[25]

Data Presentation

Table 1: Influence of Key Parameters on CuAAC Reaction Rate
ParameterEffect on Reaction RateRecommended Starting Conditions
Copper Concentration Rate increases with concentration up to a point (typically ~100-200 µM), after which it may plateau or decrease.[2]50-100 µM for bioconjugation.[2][6]
Ligand:Copper Ratio Accelerates the reaction and protects the catalyst. An optimal ratio exists, often between 1:1 and 5:1.[6][11]2:1 to 5:1 for bioconjugations.[2][11]
Sodium Ascorbate Essential for reducing Cu(II) to Cu(I). Higher concentrations can be beneficial but may also lead to side reactions.1-10 mM.[6]
Temperature Higher temperatures generally increase the reaction rate.Room temperature (20-25°C). Can be increased to 40-60°C for slow reactions.[9]
pH CuAAC is tolerant of a wide pH range (typically 4-11).[5][26]pH 7-8 for bioconjugations.[2]
Table 2: Comparison of Common Strained Alkynes for SPAAC
Strained AlkyneRelative ReactivityKey Features
CyclododecyneLowGood balance of reactivity and stability.[17]
Bicyclononyne (BCN)HighHighly reactive and stable.[14]
Dibenzocyclooctyne (DBCO)Very HighVery fast kinetics, widely used for in-vivo applications.[14]

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Slow CuAAC Reaction

This protocol outlines a systematic approach to enhancing the kinetics of a sluggish CuAAC reaction.

1. Reagent Preparation:

  • Azide and Alkyne Stock Solutions: Prepare 10 mM stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, DMF, or water).

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[6][9]

  • Ligand (THPTA for aqueous, TBTA for organic) Stock Solution: Prepare a 50 mM stock solution in water or a suitable organic solvent.[6][9]

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in water. This solution must be prepared fresh before each use. [6][9]

2. Reaction Setup (for a 500 µL test reaction):

  • In a microcentrifuge tube, combine:

    • Azide stock solution (to a final concentration of 100 µM).

    • Alkyne stock solution (to a final concentration of 120 µM, 1.2 equivalents).

    • Buffer or solvent to bring the volume to 435 µL.

  • In a separate tube, pre-mix 2.5 µL of the CuSO₄ stock and 5.0 µL of the ligand stock. Let this stand for 1-2 minutes to allow for complex formation.[3]

  • Add the copper/ligand mixture to the main reaction tube.

  • Initiate the reaction by adding 50 µL of the freshly prepared sodium ascorbate stock solution.

3. Optimization Matrix:

  • Set up a series of reactions varying one parameter at a time:

    • Copper Concentration: Test final concentrations of 50 µM, 100 µM, and 200 µM.

    • Ligand:Copper Ratio: Test ratios of 1:1, 2:1, and 5:1.

    • Temperature: Run reactions at room temperature, 37°C, and 50°C (if substrates are stable).

4. Reaction Monitoring and Analysis:

  • Monitor the reaction progress at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) using an appropriate analytical technique (TLC, LC-MS, or SDS-PAGE for proteins).

  • Compare the results to identify the optimal conditions for your specific reaction.

Protocol 2: Accelerating a SPAAC Reaction with a Bulky Substrate

This protocol provides steps to improve the efficiency of a SPAAC reaction where steric hindrance is a suspected issue.

1. Reagent Preparation:

  • Azide-modified Biomolecule: Prepare a solution of your biomolecule (e.g., protein) at 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained Alkyne (e.g., DBCO-PEG4-Maleimide) Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

2. Reaction Setup:

  • To the solution of the azide-modified biomolecule, add the strained alkyne stock solution to achieve a 5- to 20-fold molar excess.

  • Gently mix the reaction.

3. Incubation and Optimization:

  • Incubate the reaction mixture at room temperature or 37°C. If the reaction is still slow, and the biomolecule's stability permits, the temperature can be cautiously increased.

  • If the reaction rate remains low, consider synthesizing or purchasing a strained alkyne with a longer PEG linker to increase the distance between the reactive moiety and the bulky substrate.[18]

  • Increasing the concentration of the limiting reagent can also enhance the reaction rate.[18]

4. Purification:

  • Remove unreacted strained alkyne and other small molecules using a suitable method for your biomolecule, such as size-exclusion chromatography (desalting column) or dialysis.[18]

Visualizations

CuAAC_Troubleshooting Start Slow or Stalled CuAAC Reaction Catalyst Check Catalyst System Start->Catalyst Conditions Review Reaction Conditions Start->Conditions Ligand Evaluate Ligand Start->Ligand InactiveCu Use fresh Sodium Ascorbate & Degas Solvent Catalyst->InactiveCu Is Cu(I) active? Concentration Increase reactant concentrations Conditions->Concentration Are concentrations sufficient? Temp Gently heat (40-60°C) if substrates are stable Conditions->Temp Is temperature optimal? LigandChoice Use THPTA for aqueous or TBTA for organic Ligand->LigandChoice Is the ligand appropriate? LigandRatio Test 1:1 to 5:1 Ligand:Copper ratios Ligand->LigandRatio Is the ratio optimal? Success Accelerated Reaction InactiveCu->Success LigandChoice->Success LigandRatio->Success Concentration->Success Temp->Success

Caption: Troubleshooting workflow for a slow CuAAC reaction.

SPAAC_Enhancement Start Slow SPAAC Reaction Alkyne Evaluate Strained Alkyne Start->Alkyne Reaction_Params Optimize Reaction Parameters Start->Reaction_Params Reactivity Switch to a more strained alkyne (e.g., DBCO, BCN) Alkyne->Reactivity Is reactivity high enough? Steric_Hindrance Use an alkyne with a longer linker arm Alkyne->Steric_Hindrance Is steric hindrance an issue? Concentration Increase concentration of limiting reagent Reaction_Params->Concentration Are concentrations optimal? Temperature Increase temperature (e.g., 37°C) if biomolecule is stable Reaction_Params->Temperature Can temperature be increased? Success Enhanced Reaction Kinetics Reactivity->Success Steric_Hindrance->Success Concentration->Success Temperature->Success

Caption: Strategy for enhancing slow SPAAC reaction kinetics.

References

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Reference Data & Comparative Studies

Validation

Characterization of Benzyl (3-ethynylcyclobutyl)carbamate conjugates by mass spectrometry

A Comparative Guide to the Mass Spectrometric Characterization of Benzyl (3-ethynylcyclobutyl)carbamate Conjugates This guide provides a comprehensive overview of the mass spectrometric characterization of conjugates der...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometric Characterization of Benzyl (3-ethynylcyclobutyl)carbamate Conjugates

This guide provides a comprehensive overview of the mass spectrometric characterization of conjugates derived from Benzyl (3-ethynylcyclobutyl)carbamate. It is intended for researchers, scientists, and drug development professionals who are utilizing this molecule for various applications, including the development of novel therapeutics and chemical probes. We will delve into the nuances of sample preparation, instrumentation, and data interpretation, offering a comparative analysis of different approaches to empower you with the knowledge to select the optimal strategy for your research needs.

Introduction: The Significance of Benzyl (3-ethynylcyclobutyl)carbamate Conjugates

Benzyl (3-ethynylcyclobutyl)carbamate is a versatile chemical entity featuring a reactive ethynyl group and a carbamate-protected amine. The ethynyl group serves as a handle for "click chemistry," a powerful and widely used bioorthogonal reaction that allows for the efficient and specific conjugation to azide-modified biomolecules, such as proteins or nucleic acids.[1] The benzyl carbamate protecting group offers stability and can be selectively removed under specific conditions.[2] This unique combination of features makes it an invaluable tool in drug discovery and chemical biology for applications such as:

  • Target Identification and Validation: Covalently attaching the molecule to a protein of interest allows for its enrichment and subsequent identification by mass spectrometry.

  • Drug Delivery Systems: Conjugation to larger molecules can improve the pharmacokinetic properties of a therapeutic agent.

  • Diagnostic Probes: Linking to fluorescent dyes or other reporter molecules enables the visualization and tracking of biological processes.

Accurate characterization of these conjugates is paramount to ensure the integrity of the final product and to understand its biological activity. Mass spectrometry (MS) stands out as a primary analytical technique due to its high sensitivity, specificity, and ability to provide detailed structural information.[3]

Experimental Workflow: A Step-by-Step Guide

The successful mass spectrometric analysis of Benzyl (3-ethynylcyclobutyl)carbamate conjugates hinges on a well-designed experimental workflow. This section outlines the critical steps, from sample preparation to data analysis, and explains the rationale behind each choice.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Conjugation Conjugation Reaction (Click Chemistry) Purification Purification (e.g., SEC, Affinity) Conjugation->Purification Remove excess reagents Digestion Proteolytic Digestion (for protein conjugates) Purification->Digestion For bottom-up proteomics Ionization Ionization (e.g., ESI, MALDI) Purification->Ionization For intact conjugate analysis Digestion->Ionization MS1 MS1 Analysis (Intact Mass) Ionization->MS1 Generate precursor ions Fragmentation Fragmentation (e.g., CID, HCD) MS1->Fragmentation Select precursor ions MS2 MS2 Analysis (Fragment Ions) Fragmentation->MS2 Generate fragment ions DatabaseSearch Database Searching (e.g., Mascot, Sequest) MS2->DatabaseSearch Interpretation Spectral Interpretation DatabaseSearch->Interpretation Validation Validation Interpretation->Validation

Figure 1: A generalized experimental workflow for the mass spectrometric characterization of Benzyl (3-ethynylcyclobutyl)carbamate conjugates.
Sample Preparation: The Foundation of Quality Data

The adage "garbage in, garbage out" holds particularly true for mass spectrometry. Meticulous sample preparation is crucial for obtaining high-quality, interpretable data.[4][5]

  • Conjugation Reaction: The initial step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage between the ethynyl group of the carbamate and an azide-modified biomolecule.[1][6] It is essential to optimize reaction conditions (e.g., catalyst concentration, reaction time, and temperature) to maximize conjugation efficiency and minimize side reactions.

  • Purification: Following the conjugation reaction, it is critical to remove unreacted starting materials, excess reagents, and byproducts that can interfere with MS analysis.[4] Common purification techniques include:

    • Size-Exclusion Chromatography (SEC): Effective for separating large biomolecule conjugates from smaller reactants.

    • Affinity Chromatography: Can be employed if the biomolecule or the carbamate contains an affinity tag (e.g., biotin).[7][8]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile technique for purifying and desalting samples prior to MS analysis.[9]

  • Proteolytic Digestion (for Protein Conjugates): For "bottom-up" proteomics approaches, the protein conjugate is enzymatically digested into smaller peptides.[5] Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine and arginine residues. The resulting peptide mixture is more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Analysis: Unveiling the Molecular Identity

The choice of mass spectrometry platform and analytical method will depend on the specific research question and the nature of the conjugate.

  • Ionization Techniques:

    • Electrospray Ionization (ESI): The most common ionization technique for the analysis of biomolecules.[10] It is a "soft" ionization method that allows for the analysis of intact, non-covalent complexes under near-native conditions.[11]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for the analysis of larger molecules and complex mixtures. It is generally more tolerant of salts and detergents than ESI.[12]

  • Mass Analyzers:

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide high mass accuracy and resolution, which is crucial for unambiguously determining the elemental composition of the conjugate and its fragments.[3]

    • Tandem Mass Spectrometry (MS/MS): Involves the isolation of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This provides structural information and allows for the identification of the modification site.[10]

Interpreting the Mass Spectra: Decoding the Fragmentation Patterns

The interpretation of mass spectra is a critical skill for the successful characterization of Benzyl (3-ethynylcyclobutyl)carbamate conjugates. The fragmentation patterns observed will be a composite of the carbamate moiety, the cyclobutane ring, the benzyl group, and the conjugated biomolecule.

Expected Fragmentation of the Core Structure

Understanding the fragmentation of the core Benzyl (3-ethynylcyclobutyl)carbamate is essential for identifying its signature ions in the spectra of its conjugates.

Fragmentation_Pathway cluster_core Benzyl (3-ethynylcyclobutyl)carbamate cluster_fragments Characteristic Fragments Core [C₁₄H₁₅NO₂]⁺ Benzyl [C₇H₇]⁺ (m/z 91) Core->Benzyl Benzylic cleavage Carbamate_loss [M - C₈H₇NO₂]⁺ Core->Carbamate_loss Loss of benzyl carbamate Cyclobutane_ring [M - C₂H₂]⁺ Core->Cyclobutane_ring Cyclobutane ring opening CO2_loss [M - CO₂]⁺ Core->CO2_loss Loss of CO₂

Figure 2: Potential fragmentation pathways for the Benzyl (3-ethynylcyclobutyl)carbamate core structure.
  • Benzylic Cleavage: A prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91 ([C7H7]+).[13][14]

  • Carbamate Fragmentation: Carbamates can undergo characteristic fragmentation, including the neutral loss of isocyanic acid (HNCO) or carbon dioxide (CO2).[15][16] The loss of CO2 is often a diagnostic marker for carbamate species.[15]

  • Cyclobutane Ring Opening: Cyclobutane rings can fragment through the loss of ethene (C2H4) or other small neutral molecules.[17][18] In the case of the ethynyl-substituted ring, fragmentation may also involve the loss of acetylene (C2H2).

Identifying the Conjugate and the Modification Site

In a bottom-up proteomics experiment, the identification of the modified peptide is achieved by searching the MS/MS data against a protein sequence database. The mass of the Benzyl (3-ethynylcyclobutyl)carbamate moiety (minus the mass of the azide it reacts with) is added as a variable modification to the search parameters. The fragmentation spectrum of the modified peptide will contain a series of b- and y-ions, and the site of modification can be pinpointed by the mass shift in the fragment ions that contain the modified amino acid.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique will depend on the specific goals of the analysis. Here, we compare some of the common approaches.

Technique Advantages Disadvantages Best Suited For
Intact Mass Analysis (High-Resolution MS) - Provides the accurate molecular weight of the intact conjugate.[3]- Can determine the stoichiometry of conjugation.- Does not provide information on the site of modification.- Can be challenging for very large or heterogeneous conjugates.- Verifying the successful conjugation and determining the number of modifications.
Bottom-Up Proteomics (LC-MS/MS) - Identifies the specific site(s) of modification.[10]- Can be used to quantify the extent of modification at different sites.- Requires enzymatic digestion, which can be incomplete.- May not be suitable for analyzing modifications in regions of the protein that are resistant to digestion.- Pinpointing the exact location of the modification on a protein.
Collision-Induced Dissociation (CID) - A robust and widely used fragmentation technique.- Effective for generating b- and y-type fragment ions from peptides.- Can sometimes lead to the preferential fragmentation of the modification itself, rather than the peptide backbone.- Routine peptide sequencing and modification site analysis.
Higher-Energy C-trap Dissociation (HCD) - Generally produces a more complete series of fragment ions compared to CID.- Less prone to the "low-mass cutoff" issue seen in ion trap CID.- Can also lead to fragmentation of the modification.- High-resolution fragment ion analysis for confident identification.
Electron-Transfer Dissociation (ETD) - A non-ergodic fragmentation method that cleaves the peptide backbone while leaving labile modifications intact.- Ideal for localizing post-translational modifications.- Less effective for smaller, doubly charged peptides.- Can be more complex to implement than CID or HCD.- Preserving the integrity of the modification during fragmentation to confidently localize it.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed three-dimensional structural information about the conjugate, but it is less sensitive than mass spectrometry and requires larger amounts of sample.

  • X-ray Crystallography: Can provide atomic-resolution structural information, but it requires the ability to crystallize the conjugate, which can be challenging.

  • Western Blotting: Can be used to confirm the presence of the conjugate and to assess its size, but it does not provide detailed structural information.[8]

Conclusion: A Powerful and Versatile Approach

The mass spectrometric characterization of Benzyl (3-ethynylcyclobutyl)carbamate conjugates is a powerful and versatile approach that provides invaluable information for researchers in drug discovery and chemical biology. By carefully considering the experimental workflow, from sample preparation to data analysis, and by choosing the appropriate mass spectrometry techniques, it is possible to obtain high-quality, unambiguous data that can drive research forward. This guide has provided a comprehensive overview of the key considerations and a comparative analysis of different approaches to empower you to successfully characterize these important molecules.

References

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. [Link][7][19]

  • Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Repository of the Academy's Library. [Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. [Link][15]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link][3]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown. [Link][18]

  • Click Chemistry Generated Model DNA–Peptide Heteroconjugates as Tools for Mass Spectrometry. ACS Publications. [Link]

  • Detectability of biotin tags by LC-MS/MS. bioRxiv.org. [Link]

  • Benchmarking and Automating the Biotinylation Proteomics Workflow. PMC. [Link]

  • Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. University of Massachusetts Boston. [Link]

  • Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link][5]

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. ResearchGate. [Link][10]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PMC. [Link][9]

  • A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. PMC. [Link]

  • Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. YouTube. [Link]

  • Click Chemistry in Proteomic Investigations. PMC. [Link][1]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. [Link]

  • Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. [Link]

  • Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. PMC. [Link][13]

  • Benzyl carbamate | C8H9NO2 | CID 12136. PubChem. [Link]

  • ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L. ResearchGate. [Link]

  • Protein-Small Molecule Interactions in Native Mass Spectrometry. PubMed. [Link][11]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. [Link][14]

  • Characterizing Endogenous Protein Complexes with Biological Mass Spectrometry. ACS Publications. [Link]

  • Engineered protein-small molecule conjugates empower selective enzyme inhibition. bioRxiv. [Link][12]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI. [Link][16]

  • (PDF) Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link]

  • Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. ResearchGate. [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • (PDF) Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. ResearchGate. [Link]

  • Benzyl carbamate. Wikipedia. [Link][2]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]

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Comparative

Analytical Modalities for Confirming 1,2,3-Triazole Formation: A Comparative Guide

As a Senior Application Scientist, I frequently consult with drug development teams who rely heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for bioco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams who rely heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for bioconjugation[1]. While these "click chemistry" reactions are celebrated for their high thermodynamic driving force and orthogonality, confirming the precise structural formation of the resulting 1,2,3-triazole linkage is a non-trivial analytical challenge. Relying solely on mass spectrometry can lead to false positives due to unreacted intermediates or the inability to distinguish between regioisomers.

This guide provides an objective comparison of analytical modalities—High-Field NMR, Benchtop NMR, and LC-MS—and details the definitive ¹H NMR protocols required to validate triazole formation with absolute scientific integrity.

The Mechanistic Basis of ¹H NMR Validation

The formation of a 1,2,3-triazole ring induces a profound change in the electronic environment of the involved protons. In a terminal alkyne precursor, the sp-hybridized C-H proton typically resonates upfield (δ 2.5–3.0 ppm). Upon cycloaddition, this proton becomes part of the aromatic triazole system (the C5-H proton). Due to the strong deshielding effect of the aromatic ring current and the adjacent electronegative nitrogen atoms, this proton shifts dramatically downfield, appearing as a sharp, diagnostic singlet typically between δ 7.6 and 8.7 ppm[2],[3].

Furthermore, ¹H NMR provides absolute confirmation of regiochemistry. While CuAAC selectively yields 1,4-disubstituted triazoles, alternative catalysts (like Ruthenium in RuAAC) yield 1,5-disubstituted isomers[4]. ¹H NMR, particularly when combined with 2D HMBC (Heteronuclear Multiple Bond Correlation), allows scientists to map the long-range coupling between the triazole proton and adjacent substituents, definitively proving the regiochemical outcome[3].

Comparative Analysis: High-Field NMR vs. Benchtop NMR vs. LC-MS

To establish a robust analytical pipeline, researchers must balance throughput, sensitivity, and structural fidelity. The table below compares the performance of the three primary modalities used to monitor click reactions.

Analytical ModalityPrimary ApplicationSensitivityRegioisomer DifferentiationReal-Time Kinetics
LC-MS High-throughput mass confirmationHigh (pg to ng)Poor (requires reference standards)Limited (requires discrete aliquots)
High-Field ¹H NMR (400+ MHz) Definitive structural & spatial fidelityModerate (µg to mg)Excellent (via 2D HMBC/NOESY)Poor (typically endpoint analysis)
Benchtop ¹H NMR (60 MHz) In-situ reaction monitoringLow (enhanced via SABRE)Moderate (limited by 1D resolution)Excellent (continuous flow capabilities)

The Rise of Benchtop NMR: Historically, NMR was relegated to endpoint analysis due to the necessity of high-field superconducting magnets. However, modern 60 MHz benchtop NMR systems have revolutionized in-situ monitoring. When coupled with Signal Amplification by Reversible Exchange (SABRE) hyperpolarization, benchtop NMR overcomes its inherent sensitivity limitations, allowing for the real-time kinetic tracking of low-concentration SPAAC and CuAAC reactions directly on the laboratory bench[1],[5].

Experimental Workflow: Self-Validating ¹H NMR Protocol

To ensure reproducibility and trustworthiness, the following protocol describes the optimal method for preparing and acquiring ¹H NMR spectra to confirm triazole formation. The causality behind each step ensures that the resulting data is quantitative and artifact-free.

Step 1: Sample Preparation & Solvent Selection
  • Procedure: Dissolve 5–15 mg of the purified click reaction product in 0.6 mL of a deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Solvent choice dictates the chemical shift of the triazole proton. CDCl₃ is standard for non-polar derivatives, placing the C5-H singlet around δ 7.6–7.9 ppm. For polar or hydrogen-bonding compounds, DMSO-d₆ is required, which further deshields the proton, pushing the singlet to δ 8.0–8.7 ppm[2],[3]. The TMS acts as an internal zero reference, ensuring that slight temperature or concentration variations do not skew the chemical shift assignment.

Step 2: NMR Acquisition Parameters
  • Procedure: Acquire a standard 1D ¹H NMR spectrum using a minimum of 16 scans. Set the relaxation delay (D1) to at least 2.0 seconds.

  • Causality: The triazole C5-H proton often has a longer longitudinal relaxation time (T1) compared to aliphatic protons. A sufficient D1 delay ensures complete magnetic relaxation between pulses, which is mathematically required for accurate integration. If D1 is too short, the triazole peak will integrate artificially low, skewing conversion calculations.

Step 3: Spectral Processing and Isomer Validation
  • Procedure: Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier transformation. Perform manual phase and baseline correction. Integrate the C5-H singlet and compare it against a known reference peak.

  • Causality: Proper baseline correction is essential for integrating the area under the C5-H singlet. By comparing the integration of this singlet (which should equal 1H) against a known, stable reference group within the molecule (e.g., a methyl group integrating to 3H), you create a self-validating system. The complete disappearance of the alkyne peak at ~2.5 ppm alongside the stoichiometric appearance of the C5-H peak confirms 100% conversion[6].

Visualizing the Analytical Decision Tree

The following workflow illustrates the logical progression from reaction mixture to definitive structural confirmation, highlighting the orthogonal roles of mass spectrometry and nuclear magnetic resonance.

G A Click Reaction Mixture (Azide + Alkyne) B LC-MS Analysis (High Throughput) A->B Step 1: Mass Check C 1H NMR Analysis (Structural Fidelity) A->C Step 2: Structure Check F Mass Confirmation (Lacks Isomer ID) B->F D Benchtop NMR (60 MHz) Real-Time Kinetics C->D In-situ Monitoring E High-Field NMR (400+ MHz) Endpoint & Regiochemistry C->E Purified Product G C5-H Singlet Detection (δ 7.6 - 8.7 ppm) D->G SABRE Enhanced E->G

Analytical workflow for confirming 1,2,3-triazole formation via LC-MS and NMR modalities.

Conclusion

While LC-MS provides rapid mass confirmation, it cannot serve as a standalone tool for validating the complex structural and regiochemical outcomes of click chemistry. High-field ¹H NMR remains the definitive standard for structural fidelity, while SABRE-enhanced benchtop NMR offers unprecedented access to real-time kinetic data[1]. By integrating these modalities, drug development professionals can build a self-validating analytical pipeline that ensures the integrity of their triazole-based compounds.

References

  • [1] Title: Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC | Source: nih.gov | URL:

  • [5] Title: Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) | ACS Measurement Science Au | Source: acs.org | URL:

  • [2] Title: synthesis of mono and bis-1,2,3-triazole acyclonucleoside analogues of Acyclovir | Source: arkat-usa.org | URL:

  • [6] Title: A novel dibenzoazacyclooctyne precursor in regioselective copper-free click chemistry. An innovative 3-step synthesis | Source: arkat-usa.org | URL:

  • [4] Title: Click chemistry for the assembly of triazole-based graphene biosensors | Source: chalmers.se | URL:

  • [3] Title: Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors - PMC | Source: nih.gov | URL:

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Validation

Benzyl (3-ethynylcyclobutyl)carbamate vs. DBCO and BCN reagents

Benzyl (3-ethynylcyclobutyl)carbamate vs. DBCO and BCN: A Comprehensive Bioconjugation Guide For researchers and drug development professionals, the selection of a bioconjugation linker dictates the stability, kinetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Benzyl (3-ethynylcyclobutyl)carbamate vs. DBCO and BCN: A Comprehensive Bioconjugation Guide

For researchers and drug development professionals, the selection of a bioconjugation linker dictates the stability, kinetics, and overall success of a targeted therapeutic or cellular assay. The fundamental choice often lies between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1].

This guide provides an objective, data-driven comparison between a highly specialized terminal alkyne—Benzyl (3-ethynylcyclobutyl)carbamate —and the industry-standard strained alkynes, DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne).

Mechanistic Causality & Structural Implications

To select the optimal reagent, one must understand the causality behind their reactive mechanisms and structural footprints.

Benzyl (3-ethynylcyclobutyl)carbamate (Terminal Alkyne for CuAAC) This reagent is a conformationally restricted, heterobifunctional building block. It features a terminal ethynyl group for CuAAC and a Cbz-protected amine on a rigid cyclobutane scaffold.

  • The Causality of Copper: Terminal alkynes are kinetically inert to azides at physiological temperatures. The addition of Cu(I) catalyzes the formation of a copper acetylide intermediate, which dramatically lowers the activation energy of the [3+2] cycloaddition, ensuring 100% regioselectivity (forming only the 1,4-disubstituted triazole)[1].

  • Structural Advantage: The cyclobutyl ring provides a rigid spatial vector—critical for structure-activity relationship (SAR) optimization in PROTACs and Antibody-Drug Conjugates (ADCs). Post-conjugation, the Cbz group can be orthogonally deprotected to reveal a primary amine for subsequent functionalization.

DBCO and BCN (Strained Alkynes for SPAAC) SPAAC eliminates the need for cytotoxic copper catalysts by relying on the massive enthalpic release of ring strain (~18 kcal/mol) inherent in cyclooctyne rings[2].

  • DBCO: The two fused benzene rings impart severe angle strain, driving exceptionally fast reaction kinetics with azides. However, this aromatic bulk increases hydrophobicity, which can perturb the folding of small conjugated proteins or cause aggregation[2].

  • BCN: Utilizing a fused cyclopropane ring rather than bulky aromatics, BCN presents a much smaller steric footprint and lower lipophilicity. While its reaction kinetics with aliphatic azides are generally slower than DBCO, it offers superior performance in complex, reducing biological environments[3].

G Start Bioconjugation Strategy CuAAC CuAAC Pathway (In Vitro / Lysates) Start->CuAAC Catalyst Tolerated SPAAC SPAAC Pathway (Live Cell / In Vivo) Start->SPAAC Bioorthogonality Required Reagent1 Benzyl (3-ethynylcyclobutyl)carbamate Conformationally Rigid • Requires Cu(I) CuAAC->Reagent1 Reagent2 DBCO Reagents Fast Kinetics • High Steric Bulk SPAAC->Reagent2 Prioritize Speed Reagent3 BCN Reagents Thiol-Stable • Compact Structure SPAAC->Reagent3 Prioritize Stability

Decision logic for selecting between terminal alkynes (CuAAC) and strained alkynes (SPAAC).

Physicochemical and Kinetic Deep Dive

The choice between these reagents often involves a trade-off between reaction speed, steric bulk, and stability against biological nucleophiles like Glutathione (GSH). DBCO reacts faster than BCN with primary and secondary azides, but is highly susceptible to nucleophilic attack by thiols[3]. Recent comparative studies demonstrate that BCN is significantly more stable in GSH-rich environments (t½ ~ 6 hours) compared to DBCO (t½ ~ 71 minutes)[4].

Table 1: Quantitative Comparison of Click Reagents

PropertyBenzyl (3-ethynylcyclobutyl)carbamateDBCOBCN
Reaction Type CuAACSPAACSPAAC
Catalyst Requirement Cu(I) (e.g., CuSO₄ + Ascorbate)None (Bioorthogonal)None (Bioorthogonal)
Kinetics (k₂) 10 – 100 M⁻¹s⁻¹ (Catalyst-dependent)~1.0 – 2.0 M⁻¹s⁻¹~0.1 – 0.3 M⁻¹s⁻¹
Steric Footprint Minimal (Compact cyclobutane)High (Bulky dibenzocyclooctyne)Moderate (Bicyclo[6.1.0]nonyne)
Stability to Thiols (GSH) Extremely High (Inert)Poor (t½ ~ 71 min)Moderate-High (t½ ~ 6 h)
Regioselectivity 100% 1,4-disubstituted triazoleMixed regioisomersMixed regioisomers

Self-Validating Experimental Protocols

To ensure scientific integrity, bioconjugation workflows must be self-validating. The following protocols incorporate internal controls to empirically verify conjugation success and rule out false positives (e.g., non-specific binding or oxidative degradation).

Protocol A: CuAAC with Benzyl (3-ethynylcyclobutyl)carbamate

Use Case: In vitro conjugation, material science, or lysate-based proteomics where copper toxicity is not a limiting factor.

  • Preparation: Dilute the azide-functionalized protein to 10–50 µM in thoroughly degassed PBS (pH 7.4).

  • Catalyst Complexation (Critical Step): In a separate tube, pre-mix 1 mM CuSO₄ with 5 mM THPTA ligand. Causality: THPTA chelates Cu(I), maintaining its active oxidation state while shielding the protein from copper-mediated Reactive Oxygen Species (ROS) generation[1].

  • Reaction Initiation: Add 10 molar equivalents of Benzyl (3-ethynylcyclobutyl)carbamate to the protein solution. Add the Cu-THPTA complex, followed immediately by 5 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Self-Validation Control: Run a parallel reaction omitting Sodium Ascorbate.

  • Analysis: Quench with 10 mM EDTA after 1 hour. Analyze both samples via intact LC-MS. The active reaction must show a distinct mass shift corresponding to the linker, while the control must show the unmodified native protein mass, validating that conjugation is strictly Cu(I)-dependent.

Protocol B: SPAAC with DBCO or BCN

Use Case: Live-cell imaging, in vivo labeling, or conjugation of highly sensitive biologics.

  • Preparation: Dilute the azide-functionalized target in PBS (pH 7.4).

  • Reagent Selection & Addition:

    • Add 5–10 equivalents of DBCO if rapid labeling (< 2 hours) is required and the buffer is free of reducing agents[5].

    • Add 5–10 equivalents of BCN if the conjugation requires prolonged incubation or if the buffer contains DTT, TCEP, or high concentrations of GSH[4].

  • Incubation: Incubate at room temperature (2 hours for DBCO; 4–12 hours for BCN). Causality: The absence of a catalyst means the reaction rate is entirely dependent on the inherent second-order rate constant (k₂) of the strained alkyne[2].

  • Self-Validation Control: Run a parallel reaction using a non-azide-tagged version of the target protein.

  • Analysis: Analyze via SDS-PAGE or LC-MS. The control sample confirms that the hydrophobic DBCO/BCN reagents are not merely aggregating or non-specifically adhering to the protein surface.

G Prep Azide-Functionalized Substrate Split Aliquot for Parallel Optimization Prep->Split React1 Terminal Alkyne + CuSO4/THPTA Split->React1 React2 DBCO Reagent (No Catalyst) Split->React2 React3 BCN Reagent (No Catalyst) Split->React3 Analyze Quench & Validate (LC-MS / SDS-PAGE) React1->Analyze React2->Analyze React3->Analyze

Parallel self-validating workflow to empirically determine optimal bioconjugation efficiency.

Conclusion: The Application Decision Matrix

The decision between these reagents should be dictated by the biological constraints of your assay:

  • Choose Benzyl (3-ethynylcyclobutyl)carbamate when you are synthesizing modular linkers in vitro, require absolute regioselectivity, need a rigid spatial vector, and can tolerate copper catalysts.

  • Choose DBCO when performing live-cell or bioorthogonal labeling where rapid reaction kinetics are the absolute priority, provided the environment is relatively free of competing thiols.

  • Choose BCN when working with highly sensitive biologics in reducing environments (e.g., intracellular targeting), or when the bulky, hydrophobic nature of DBCO causes protein aggregation.

Sources

Comparative

Advantages of a rigid cyclobutyl linker over flexible PEG linkers

The Paradigm Shift in PROTAC Linkerology: Rigid Cyclobutyl vs. Flexible PEG Linkers As targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has moved beyond simply tethering...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in PROTAC Linkerology: Rigid Cyclobutyl vs. Flexible PEG Linkers

As targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has moved beyond simply tethering two ligands together. Historically, polyethylene glycol (PEG) and flexible alkyl chains were the default choices for PROTAC linkers due to their synthetic accessibility and aqueous solubility[1]. However, as we push degraders into clinical development, the limitations of flexible linkers—namely high entropic penalties, poor cellular permeability, and metabolic liabilities—have become apparent.

Recent structural biology and medicinal chemistry efforts have demonstrated that substituting flexible PEG linkers with rigidified cyclic motifs, such as the cyclobutyl ring, can profoundly enhance degrader performance[2]. This guide provides a comprehensive, data-driven comparison of rigid cyclobutyl linkers versus flexible PEG linkers, detailing the thermodynamic, physicochemical, and experimental rationales for this structural evolution.

Mechanistic Advantages of the Cyclobutyl Linker

A. Thermodynamics and Ternary Complex Pre-organization

The fundamental mechanism of a PROTAC relies on the formation of a stable Protein of Interest (POI)–PROTAC–E3 Ligase ternary complex[1]. Flexible PEG linkers possess numerous rotatable bonds. Upon ternary complex formation, these bonds must "freeze" into a single bioactive conformation, resulting in a massive entropic penalty ( ΔS≪0 ).

A rigid cyclobutyl linker restricts the conformational space of the uncomplexed PROTAC[2]. When the stereochemistry of the cyclobutane ring (e.g., cis vs. trans) is optimized to match the required exit vectors of the POI and E3 ligase, the degrader is effectively "pre-organized." This minimizes the entropic penalty of binding, driving a highly cooperative and stable ternary complex even if the binary binding affinities remain unchanged[2].

B. Physicochemical Properties and Cellular Permeability

PROTACs routinely violate Lipinski’s Rule of 5, often exhibiting molecular weights exceeding 800 Da. Flexible PEG linkers expose a large polar surface area (PSA) and multiple hydrogen-bond acceptors to the aqueous environment. To cross the hydrophobic lipid bilayer, these flexible molecules must undergo a costly desolvation process and adopt a folded "chameleon" conformation.

In contrast, rigid cyclobutyl linkers inherently reduce the exposed PSA. Molecular dynamics simulations show that specific cyclobutane isomers (particularly cis-cyclobutane) force the PROTAC into a compact, folded state with a significantly smaller solvent-exposed surface area[3]. This intramolecular packing drastically reduces the energetic barrier to membrane permeation, leading to superior cytosolic accumulation[1].

C. Metabolic Stability

PEG linkers are highly susceptible to oxidative metabolism, particularly O-dealkylation mediated by hepatic Cytochrome P450 (CYP) enzymes. The cyclobutyl ring replaces these labile ether oxygens with a sterically hindered, all-carbon framework, significantly extending the in vivo half-life and reducing clearance rates.

G PEG Flexible PEG/Alkyl Linker Entropy High Entropic Penalty (Many Rotatable Bonds) PEG->Entropy Cyclo Rigid Cyclobutyl Linker Preorg Pre-organized Topology (Low Entropic Penalty) Cyclo->Preorg TernaryBad Transient Ternary Complex Entropy->TernaryBad TernaryGood Stable Ternary Complex Preorg->TernaryGood DegradationLow Suboptimal Degradation TernaryBad->DegradationLow DegradationHigh Potent Target Degradation TernaryGood->DegradationHigh

Thermodynamic impact of linker rigidity on ternary complex and degradation.

Case Study: PRC2 Degradation (UNC6852 vs. UNC7700)

To objectively quantify these advantages, we examine the optimization of Polycomb Repressive Complex 2 (PRC2) degraders targeting the EED subunit. The first-generation degrader, UNC6852 , utilized a flexible propyl/PEG-like linker[2]. By systematically rigidifying the linker, researchers developed UNC7700 , which incorporates a cis-cyclobutane linker[1].

Despite both compounds exhibiting nearly identical binary binding affinities to EED (in the low nanomolar range), the rigidified UNC7700 demonstrated a ~15-fold improvement in degradation potency and significantly enhanced anti-proliferative effects[1][2].

Quantitative Performance Comparison
ParameterUNC6852 (Flexible Linker)UNC7700 (cis-Cyclobutyl Linker)Fold Improvement / Difference
EED Degradation (DC 50​ ) 610 nM111 nM~5.5x more potent
Maximum Degradation (D max​ ) 94% (at 30 µM)84% (at lower doses)Comparable efficacy at lower dose
Anti-proliferative EC 50​ (DB Cells) 3.4 µM0.79 µM~4.3x more potent
Cellular Permeability (CAPA) PoorSignificantly ImprovedDriven by compact folded state
Ternary Complex Stability SuboptimalHighly StableDriven by pre-organized exit vectors

Data sourced from comparative studies on EED-targeted PRC2 degraders[1][2].

Self-Validating Experimental Methodologies

To empirically validate the advantages of cyclobutyl linkers over PEG linkers, standard small-molecule assays (like Caco-2 for permeability) are insufficient. PROTACs suffer from non-specific binding to plastic and poor aqueous solubility, artificially deflating Caco-2 recovery rates[4].

Instead, we employ the Chloroalkane Penetration Assay (CAPA) to measure true cytosolic penetrance, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify ternary complex formation[1][4].

Protocol 1: Chloroalkane Penetration Assay (CAPA) for Cytosolic Permeability

Causality: CAPA relies on a genetically engineered HaloTag-GFP fusion expressed on the outer mitochondrial membrane. A chloroalkane-tagged (ct) PROTAC covalently binds the HaloTag. A subsequent "chase" with a red fluorescent dye (TAMRA-CA) binds only the unoccupied HaloTags. If the cyclobutyl PROTAC is highly permeable, it will occupy the receptors, resulting in a decrease in the red TAMRA signal. The GFP signal acts as a self-validating internal control to normalize for cell count and ensure compound toxicity isn't skewing the data[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells stably expressing the HaloTag-GFP fusion protein in a 96-well plate at 5×104 cells/well. Incubate overnight at 37°C.

  • Pulse Phase (Compound Incubation): Synthesize chloroalkane-tagged fragments (ct-fragments) of both the PEG-linked and cyclobutyl-linked PROTACs[4]. Treat the cells with a dose-response titration (e.g., 0.1 µM to 10 µM) of the ct-PROTACs for exactly 4 hours.

  • Wash Step: Wash cells rigorously three times with phenol red-free DMEM to remove extracellular and non-specifically bound compound.

  • Chase Phase: Add 5 µM of TAMRA-chloroalkane (TAMRA-CA) dye to all wells. Incubate for 15 minutes at 37°C. (The dye will covalently bind any HaloTag not blocked by the permeable PROTAC).

  • Flow Cytometry Analysis: Trypsinize cells and analyze via flow cytometry.

    • Self-Validation Check: Gate only for GFP-positive (live, expressing) cells.

    • Measure the median fluorescence intensity (MFI) in the TAMRA (red) channel.

  • Data Processing: Calculate the percentage of HaloTag occupancy: 100−[(MFIsample​/MFIvehicle​)×100] . Plot against concentration to determine the CP50​ (Concentration yielding 50% permeability).

CAPA Step1 1. Seed HaloTag-GFP Expressing Cells Step2 2. Incubate with ct-PROTAC (Pulse) Step1->Step2 Step3 3. Add TAMRA-CA Dye (Chase) Step2->Step3 Step4 4. Flow Cytometry (Measure Red/Green) Step3->Step4

Step-by-step workflow of the Chloroalkane Penetration Assay (CAPA) for PROTACs.

Protocol 2: TR-FRET for Ternary Complex Stability

Causality: To prove that the cyclobutyl linker reduces the entropic penalty, we must measure the physical ternary complex (POI-PROTAC-E3) in solution. TR-FRET uses a Terbium (Tb) donor fluorophore on the E3 ligase and a BODIPY/Cy5 acceptor on the POI. When the PROTAC brings them into proximity, energy transfers from Tb to the acceptor. The time-resolved nature eliminates background autofluorescence, creating a highly robust, self-validating biochemical assay[1].

Step-by-Step Methodology:

  • Reagent Preparation: Express and purify His-tagged POI (e.g., EED) and biotinylated E3 ligase (e.g., VHL complex).

  • Fluorophore Conjugation: Label the His-POI with an Anti-His-Terbium antibody (Donor). Label the biotin-E3 with Streptavidin-Cy5 (Acceptor).

  • Complex Assembly: In a 384-well low-volume plate, combine 10 nM His-POI, 10 nM biotin-E3, and the respective fluorophores in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • PROTAC Titration: Add the cyclobutyl-PROTAC and PEG-PROTAC in a 12-point dose-response curve (from 10 pM to 10 µM).

  • Equilibration & Reading: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Expose the plate to a 337 nm laser pulse and read emission at 490 nm (Tb) and 665 nm (Cy5) after a 100 µs delay.

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 490 nm). A bell-shaped curve will emerge (the "hook effect"). The initial slope and maximum peak height directly correlate to the cooperativity ( α ) and stability of the ternary complex.

Conclusion

The transition from flexible PEG linkers to rigid cyclobutyl linkers represents a critical maturation in PROTAC design. By pre-organizing the degrader conformation, cyclobutyl linkers minimize the entropic penalty of ternary complex formation, while simultaneously forcing the molecule into a compact state that drastically improves cellular permeability[1][2][3]. For drug development professionals, integrating cyclobutane stereoisomers into linker libraries is no longer optional—it is a requisite strategy for rescuing potent binary binders that fail to degrade their targets in cellular assays.

References

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components National Institutes of Health (NIH) / PMC[Link]

  • Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues Taylor & Francis Online[Link]

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay ResearchGate[Link]

Sources

Validation

Publish Comparison Guide: Evaluating Benzyl (3-ethynylcyclobutyl)carbamate for In Vivo Click Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Core Objective: To objectively evaluate the suitability of Benzyl (3-ethynylcyclobutyl)carbamate for in vivo applications, compare its mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Core Objective: To objectively evaluate the suitability of Benzyl (3-ethynylcyclobutyl)carbamate for in vivo applications, compare its mechanistic performance against bioorthogonal alternatives, and provide validated experimental workflows.

Executive Summary: Is it Suitable for In Vivo Use?

No. Benzyl (3-ethynylcyclobutyl)carbamate is fundamentally unsuitable for in vivo click chemistry.

From a structural standpoint, Benzyl (3-ethynylcyclobutyl)carbamate features an ethynyl group (–C≡CH), which is a terminal alkyne . The cycloaddition of a terminal alkyne with an azide requires a Copper(I) catalyst to overcome the activation energy barrier—a reaction known as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2]. While highly efficient in vitro, the mandatory introduction of Cu(I) into living organisms is highly cytotoxic[3][4]. Exposure to Cu(I) induces the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to rapid oxidative damage to proteins, lipids, and nucleic acids, ultimately causing cell death[4][5].

For in vivo or live-cell applications, researchers must pivot away from terminal alkynes and utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , which employs ring-strained cyclooctynes (e.g., DBCO, BCN) to drive the reaction without a toxic metal catalyst[6][7].

Mechanistic Analysis & Pathway Visualization

The Terminal Alkyne Bottleneck (CuAAC)

Terminal alkynes like Benzyl (3-ethynylcyclobutyl)carbamate are kinetically inert to azides at physiological temperatures[1]. The addition of Copper(I) forms a copper acetylide intermediate, drastically accelerating the reaction to form a stable 1,4-disubstituted 1,2,3-triazole[2][5]. However, the redox cycling of copper in vivo makes this pathway incompatible with live organisms[4].

The Bioorthogonal Solution (SPAAC)

SPAAC eliminates the need for a catalyst by embedding the alkyne within a strained eight-membered ring (cyclooctyne)[7]. The release of high enthalpic ring strain upon forming the less strained triazole ring provides the thermodynamic driving force for the reaction[6][7]. This makes SPAAC completely bioorthogonal and safe for systemic in vivo administration[8].

G cluster_CuAAC CuAAC Pathway (In Vitro / Fixed Cells) cluster_SPAAC SPAAC Pathway (In Vivo / Live Cells) A1 Terminal Alkyne (Benzyl derivative) A3 Cu(I) Catalyst (Cytotoxic / ROS) A1->A3 A2 Azide-Tagged Biomolecule A2->A3 A4 1,4-Triazole Adduct A3->A4 B1 Strained Alkyne (e.g., DBCO, BCN) B3 Catalyst-Free (Ring Strain Release) B1->B3 B2 Azide-Tagged Biomolecule B2->B3 B4 Triazole Adduct B3->B4

Fig 1: Mechanistic divergence between CuAAC (requires toxic Cu) and SPAAC (catalyst-free).

Comparative Performance Data

When designing an experiment, the choice between a terminal alkyne and a strained alkyne represents a trade-off between reaction kinetics, steric hindrance, and biocompatibility[2].

Performance MetricBenzyl (3-ethynylcyclobutyl)carbamate (CuAAC)DBCO / BCN Derivatives (SPAAC)
Alkyne Classification Terminal AlkyneStrained Cyclooctyne[6]
Catalyst Requirement Yes (Copper(I) required)[2]No (Catalyst-free)[7]
Biocompatibility Low (Induces rapid cell death via ROS)[3][4]High (Safe for in vivo models)[8]
Reaction Kinetics Very Fast (1 - 100 M⁻¹s⁻¹)[8]Moderate (10⁻³ - 1 M⁻¹s⁻¹)[8]
Steric Profile Minimal (Small tag, high penetrance)[6]Bulky (May impede cellular penetration)[6]
Regioselectivity High (Exclusively 1,4-isomer)[2]Low (Yields a mixture of regioisomers)[2]
Primary Application Fixed-cell imaging, in vitro bioconjugation[2]In vivo labeling, live-cell tracking[2][8]

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols detail the correct contextual use for both chemistries. Causality is embedded into the steps to explain why specific reagents are utilized.

Protocol A: In Vitro Bioconjugation using Benzyl (3-ethynylcyclobutyl)carbamate (CuAAC)

Use Case: Conjugating the terminal alkyne to an azide-modified protein in a cell-free or fixed-cell environment.

  • Reagent Preparation: Prepare a 100 mM stock of Sodium Ascorbate in water (must be freshly prepared to prevent oxidation)[9].

  • Catalyst Complex Formation: Pre-mix 1 mM CuSO₄ with 5 mM THPTA ligand. Causality: THPTA is a water-soluble ligand that coordinates Cu(I), accelerating the reaction while partially shielding biomolecules from oxidative damage[6][9].

  • Reaction Assembly: To the azide-modified protein solution, add Benzyl (3-ethynylcyclobutyl)carbamate (10-fold molar excess).

  • Initiation: Add the CuSO₄/THPTA complex, followed immediately by 10 mM Sodium Ascorbate. Causality: Sodium Ascorbate acts as a reducing agent to convert inactive Cu(II) into the catalytically active Cu(I) in situ[3][9].

  • Validation Control (Critical): Run a parallel reaction omitting Sodium Ascorbate and CuSO₄. This "Minus-Copper Control" validates that any observed conjugation is strictly driven by the CuAAC mechanism and not non-specific hydrophobic aggregation.

  • Purification: Incubate for 1 hour at room temperature, then purify via Size-Exclusion Chromatography (SEC) to remove toxic copper ions[9].

Protocol B: In Vivo Labeling using a SPAAC Alternative

Use Case: Tracking a biomolecule in a living murine model.

  • Metabolic Incorporation: Administer an azide-functionalized precursor (e.g., an azide-sugar) to the live model to metabolically label the target tissue[3].

  • Probe Administration: Inject a DBCO-fluorophore conjugate intravenously. Causality: DBCO is chosen over a terminal alkyne because its inherent ring strain allows spontaneous cycloaddition with the azide target in the bloodstream without a catalyst[7][8].

  • Bioorthogonal Reaction: Allow 2–12 hours for the SPAAC reaction to proceed in vivo[9].

  • Clearance & Validation: Allow an additional 24 hours for the unreacted bulky DBCO probe to clear through renal or hepatic pathways. Validation Control: Include a cohort of mice that received the DBCO probe but no azide precursor to establish the baseline background fluorescence of the unreacted probe.

  • Imaging: Perform non-invasive in vivo fluorescence imaging.

Workflow W1 1. Metabolic Labeling (Azide Incorporation) W2 2. In Vivo Administration (Strained Alkyne) W1->W2 W3 3. Bioorthogonal Reaction (Spontaneous) W2->W3 W4 4. Target Clearance (Washout) W3->W4 W5 5. In Vivo Imaging / Analysis W4->W5

Fig 2: Standard in vivo SPAAC workflow eliminating copper-induced cytotoxicity.

Conclusion & Recommendations

Benzyl (3-ethynylcyclobutyl)carbamate is a highly effective reagent for in vitro bioconjugation, fixed-cell assays, and materials science where its small steric footprint and rapid CuAAC kinetics are advantageous[2][6]. However, its reliance on a Copper(I) catalyst strictly disqualifies it from in vivo drug development or live-cell tracking[3][4]. For in vivo applications, researchers must substitute this compound with a strained cyclooctyne (e.g., DBCO or BCN) to leverage the biocompatibility of SPAAC[8].

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: American Chemical Society (ACS) URL:[Link]

  • Click Chemistry-Based Hydrogels for Tissue Engineering Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry Source: Harvard University URL:[Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Comparative

Comparative Guide to Copper-Stabilizing Ligands in CuAAC: TBTA, THPTA, BTTES, and BTTAA

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed bioconjugation, materials science, and drug development. However, the thermodynamic instability of the Cu(I) catalytic species present...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed bioconjugation, materials science, and drug development. However, the thermodynamic instability of the Cu(I) catalytic species presents a significant bottleneck. In aqueous environments, free Cu(I) rapidly disproportionates into Cu(0) and Cu(II), and it catalyzes the generation of reactive oxygen species (ROS) that degrade fragile biomolecules like DNA, RNA, and proteins.

To successfully harness CuAAC for biological applications, researchers must employ polytriazole ligands. This guide provides an objective, data-driven comparison of the four most prominent CuAAC ligands—TBTA, THPTA, BTTES, and BTTAA—and outlines self-validating protocols to ensure reproducible catalysis.

The Mechanistic Imperative for Cu(I) Ligands

The addition of a stabilizing ligand is not merely an optimization step; it is a mechanistic requirement for aqueous click chemistry. Polytriazole ligands serve a tripartite function in the catalytic cycle:

  • Stabilization : They encapsulate Cu(I), shielding it from oxidation and disproportionation in aerobic, aqueous buffers.

  • Acceleration : By increasing the electron density of the copper center, these ligands lower the activation energy required for the formation of the strained copper-acetylide intermediate.

  • Bioprotection : They prevent free Cu(I) from interacting with molecular oxygen, thereby suppressing ROS-mediated cytotoxicity and preserving the structural integrity of the target biomolecules.

Mechanism Cu2 Cu(II) Source (e.g., CuSO4) Cu1 Unstable Cu(I) Prone to oxidation Cu2->Cu1 Reduction Reductant Reducing Agent (Sodium Ascorbate) Reductant->Cu1 Complex Stabilized Cu(I)-Ligand Active Catalyst Cu1->Complex Chelation Ligand Polytriazole Ligand (TBTA, THPTA, BTTAA) Ligand->Complex Reaction Azide + Alkyne Complex->Reaction Catalysis Product 1,2,3-Triazole Product Reaction->Product

CuAAC catalytic cycle demonstrating Cu(I) stabilization by polytriazole ligands.

Comparative Analysis of Polytriazole Ligands

The evolution of CuAAC ligands has been driven by the need to balance reaction kinetics with aqueous solubility and biocompatibility. Below is an objective analysis of the four standard ligands used in the field.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): As the first-generation standard, TBTA utilizes hydrophobic benzyl groups to provide excellent stabilization in organic solvents. However, its near-zero aqueous solubility renders it entirely unsuitable for live-cell or purely aqueous bioconjugation. It remains the ligand of choice for organic synthesis and materials science[1][2].

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The second-generation, water-soluble workhorse. By replacing benzyl groups with hydroxypropyl chains, THPTA enables completely aqueous reactions. It is the default choice for in vitro protein and nucleic acid labeling, offering a reliable balance of solubility and moderate kinetics[1][3].

  • BTTES (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate): Engineered specifically for in vivo applications. The bulky tert-butyl groups prevent the formation of unreactive polynuclear copper species. Crucially, the sulfate group ensures high aqueous solubility and carries a negative charge at physiological pH, preventing the catalyst from crossing cell membranes and drastically reducing intracellular toxicity[2][4].

  • BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid): The most advanced ligand currently available. The acetic acid moiety ionizes to acetate at physiological pH, acting as a weak internal donor to the Cu(I) center. This electronic effect accelerates reaction kinetics significantly, allowing for drastically reduced copper loading (as low as 30–50 µM). This makes BTTAA the premier choice for rapid, safe labeling in living organisms, such as zebrafish embryos[4][5].

Quantitative Performance Matrix
LigandAqueous SolubilityOrganic SolubilityRelative KineticsBiocompatibilityCytotoxicityIdeal Application
TBTA LowVery HighHighLowHighOrganic synthesis, polymers
THPTA HighLowModerateModerateModerateIn vitro bioconjugation, lysates
BTTES HighLowHighVery HighVery LowLive-cell surface labeling
BTTAA ModerateModerateVery HighVery HighVery LowIn vivo labeling (e.g., zebrafish)

(Data synthesized from 2[2] and 4[4])

Protocol Engineering: Self-Validating Methodologies

A successful CuAAC workflow requires precise stoichiometric control and the ordered assembly of the catalytic complex. The following protocols are designed with built-in causality and internal validation steps to ensure reproducibility.

Workflow Step1 1. Prepare Stock Solutions (Ligand, CuSO4, Ascorbate) Step2 2. Pre-complex Catalyst Mix CuSO4 + Ligand (1:2 to 1:6) Step1->Step2 Step3 3. Combine Substrates Azide-biomolecule + Alkyne Step1->Step3 Step4 4. Initiate Reaction Add Catalyst to Substrates Step2->Step4 Step3->Step4 Step5 5. Add Reducing Agent Add Sodium Ascorbate Step4->Step5 Step6 6. Incubation 15-30 min at RT (Dark) Step5->Step6 Step7 7. Validation & Analysis Include +/- Cu(I) Controls Step6->Step7

Standardized experimental workflow for self-validating CuAAC bioconjugation.

Protocol A: In Vitro Protein Labeling (Using THPTA)

This protocol is optimized for labeling azide-modified proteins in cell lysates or purified buffers using the water-soluble THPTA ligand[6].

Causality & Order of Addition: Pre-complexing CuSO₄ with THPTA prior to adding it to the biomolecule is non-negotiable. If Cu(II) is reduced by ascorbate in the absence of the ligand, insoluble Cu(I) aggregates form immediately, halting catalysis and generating massive amounts of ROS that will degrade your protein.

  • Stock Preparation: Prepare 100 mM THPTA in water, 20 mM CuSO₄ in water, and 300 mM Sodium Ascorbate (freshly prepared in water).

  • Pre-complexation: In a separate microcentrifuge tube, mix THPTA and CuSO₄ at a 5:1 molar ratio (e.g., 10 µL of 100 mM THPTA + 10 µL of 20 mM CuSO₄). Vortex and let sit for 3 minutes. The 5:1 ratio ensures zero free copper exists in solution.

  • Substrate Assembly: To 50 µL of protein lysate (1-5 mg/mL), add the alkyne-fluorophore probe (final concentration 50-100 µM).

  • Catalyst Addition: Add the pre-complexed THPTA/CuSO₄ solution to the protein mixture.

  • Initiation: Add 10 µL of the 300 mM Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: React for 30 minutes at room temperature in the dark.

  • Validation System: Always run a parallel negative control where Sodium Ascorbate is replaced with water. If fluorescence is detected in the negative control during downstream SDS-PAGE, your alkyne probe is non-specifically binding to the protein via hydrophobic interactions, rather than covalent triazole formation.

Protocol B: Live-Cell Surface Labeling (Using BTTAA)

For living systems, toxicity is the primary constraint. BTTAA is selected here because its superior kinetics allow for a Cu(I) concentration of only 50 µM, which is well below the toxicity threshold for most mammalian cells[4][7].

  • Stock Preparation: Prepare 50 mM BTTAA in water, 10 mM CuSO₄ in water, and 100 mM Sodium Ascorbate in water.

  • Pre-complexation: Mix BTTAA and CuSO₄ at a 6:1 molar ratio. The higher ratio is critical for live cells to absolutely guarantee no free copper interacts with the cell membrane.

  • Cell Preparation: Wash azide-labeled cells (e.g., cells grown with metabolic precursors like Ac₄ManNAz) three times with PBS to remove serum proteins that might scavenge copper.

  • Reaction Mixture: Dilute the pre-complexed catalyst and alkyne probe into PBS such that the final Cu concentration is 50 µM. Add Sodium Ascorbate to a final concentration of 2.5 mM.

  • Incubation: Apply the mixture to the live cells and incubate for exactly 5 minutes at room temperature. BTTAA's extreme catalytic speed means prolonged incubation is unnecessary and only increases the risk of cell death.

  • Validation System: Run a control group of cells grown without the azide metabolic precursor, but treated with the exact same BTTAA/Cu/Alkyne mixture. This validates that the labeling is strictly dependent on the bioorthogonal azide handle.

Conclusion and Selection Guide

The choice of copper-stabilizing ligand dictates the success or failure of a CuAAC reaction.

  • If you are performing standard in vitro bioconjugation on robust proteins or oligonucleotides, THPTA is the most cost-effective and reliable choice.

  • If you are conducting organic synthesis in mixed or non-polar solvents, default to TBTA .

  • If your application involves delicate live cells, embryos, or requires ultra-fast kinetics to prevent biological degradation, upgrading to BTTES or BTTAA is scientifically necessary to ensure high yields and cellular viability.

References
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. acs.org. 8

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. nih.gov. 4

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. nih.gov. 9

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. rsc.org.7

  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. vectorlabs.com. 2

  • Click Chemistry Protocols. broadpharm.com. 6

Sources

Validation

Validating Protein Conjugation Sites: A Comparative Guide to Analytical Mass Spectrometry Strategies

The precise localization of conjugation sites on therapeutic proteins—whether in Antibody-Drug Conjugates (ADCs), PEGylated proteins, or ubiquitinated targets—is a critical quality attribute (CQA). The specific site of c...

Author: BenchChem Technical Support Team. Date: March 2026

The precise localization of conjugation sites on therapeutic proteins—whether in Antibody-Drug Conjugates (ADCs), PEGylated proteins, or ubiquitinated targets—is a critical quality attribute (CQA). The specific site of conjugation fundamentally modulates the stability, pharmacokinetics, and therapeutic index of the bioconjugate[1]. As a Senior Application Scientist, I approach conjugation site validation not just as a structural confirmation, but as a mechanistic requirement to ensure batch-to-batch reproducibility and clinical safety.

This guide objectively compares the three primary mass spectrometry (MS) workflows used for site validation—Bottom-Up, Middle-Down, and Top-Down MS—and provides a self-validating experimental protocol for the industry gold standard.

Methodological Comparison: Choosing the Right Analytical Strategy

Validating a conjugation site requires balancing spatial resolution against the preservation of macro-molecular context. Below is an objective comparison of the three dominant analytical strategies.

Bottom-Up LC-MS/MS (Peptide Mapping): The Gold Standard

Bottom-up peptide mapping involves the enzymatic digestion of the conjugated protein into smaller peptides, followed by reverse-phase liquid chromatography (RP-LC) and tandem mass spectrometry (MS/MS)[2].

  • Causality & Mechanism: By reducing the intact protein into short peptides (typically 1–3 kDa), we overcome the resolution limitations inherent in analyzing large, heterogeneous molecules. High-resolution mass spectrometers can easily sequence these peptides via collision-induced dissociation (CID or HCD) and pinpoint the exact amino acid harboring the mass shift of the payload[3].

  • Limitations: The digestion process destroys macro-level combinatorial information (e.g., whether two specific sites are occupied on the same molecule). Furthermore, highly hydrophobic payloads can cause conjugated peptides to precipitate or irreversibly bind to the LC column, leading to false negatives[2].

Middle-Down Mass Spectrometry (Subunit Analysis)

Middle-down MS utilizes site-specific proteases (such as IdeS) to cleave antibodies below the hinge region, yielding ~25 kDa subunits, which are then analyzed via LC-MS[4].

  • Causality & Mechanism: This approach bridges the gap between peptide mapping and intact analysis. It reduces the mass enough to obtain high-resolution isotopic envelopes while preserving the positional isomerism and average Drug-to-Antibody Ratio (DAR) information that is lost during bottom-up digestion[4].

  • Limitations: It cannot always resolve the exact amino acid site if multiple potential conjugation sites (e.g., multiple lysines) exist within the same subunit[5].

Top-Down Mass Spectrometry (Intact Analysis)

Top-down MS analyzes the intact proteoform without any prior enzymatic digestion, utilizing advanced fragmentation techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD)[5][6].

  • Causality & Mechanism: By keeping the protein intact, top-down MS preserves 100% of the combinatorial post-translational modifications (PTMs) and global heterogeneity, providing a complete snapshot of the molecule's topology[7].

  • Limitations: The signal is heavily diluted across numerous charge states, and the spectral complexity makes data deconvolution computationally demanding. It remains highly challenging for molecules >50 kDa with high heterogeneity[7].

Comparative Data Summary

The following table summarizes the performance metrics and primary use cases for each analytical alternative.

Analytical StrategySpatial ResolutionSample Prep ComplexityArtifact RiskCombinatorial PTM InfoPrimary Use Case
Bottom-Up (Peptide Mapping) Single Amino AcidHigh (Reduction, Alkylation, Digestion)High (Deamidation, loss of labile PTMs)DestroyedExact site localization, site-specific occupancy rate
Middle-Down (Subunit) Domain / RegionModerate (IdeS cleavage, partial reduction)LowPartially PreservedPositional isomers, subunit DAR profiling
Top-Down (Intact) Global / ProteinLow (Desalting only)Very LowFully PreservedGlobal heterogeneity, intact mass confirmation

Experimental Protocol: Self-Validating Bottom-Up Peptide Mapping

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following step-by-step methodology for bottom-up LC-MS/MS incorporates internal controls to prevent false positives and ensure complete sequence coverage.

Step 1: Denaturation, Reduction, and Differential Alkylation
  • Action: Denature the protein in 6M Guanidine-HCl. Reduce native disulfides with Dithiothreitol (DTT), then alkylate with Iodoacetamide (IAM).

  • Causality: Unfolding the protein ensures complete and reproducible protease access. Alkylation prevents disulfide scrambling during digestion.

  • Self-Validation: If analyzing cysteine-conjugated ADCs, use a differential alkylating agent (e.g., N-ethylmaleimide) for any remaining free cysteines prior to DTT reduction. This proves that the identified conjugation site was natively conjugated by the payload and not an artifact of disulfide scrambling during sample preparation.

Step 2: Orthogonal Enzymatic Digestion
  • Action: Buffer exchange the sample to pH 7.5 and perform enzymatic digestion overnight at 37°C.

  • Causality: Trypsin cleaves at the C-terminus of Arginine and Lysine. However, if a payload is conjugated to a Lysine residue, the modification sterically hinders the enzyme, causing trypsin to "miss" the cleavage at that specific site[5].

  • Self-Validation: Divide the sample and perform parallel digestions using orthogonal proteases (e.g., Trypsin in one aliquot, Glu-C or Chymotrypsin in the other). Comparing both digests ensures 100% sequence coverage and validates that missed cleavages are genuinely caused by payload conjugation rather than poor enzyme kinetics.

Step 3: LC-MS/MS Acquisition with Diagnostic Ion Filtering
  • Action: Separate the resulting peptides using a C18 column with a shallow gradient of Acetonitrile (0.1% Formic Acid). Acquire data in Data-Dependent Acquisition (DDA) mode using HCD fragmentation.

  • Causality: HCD fragmentation breaks the peptide backbone (generating sequence-defining b and y ions) but also fragments the payload/linker[1].

  • Self-Validation: Program the mass spectrometer to monitor for "diagnostic reporter ions" specific to the payload (e.g., m/z 547.2 for the DM1 payload). Only spectra containing these reporter ions are flagged as conjugated. This targeted filtering drastically reduces false-positive site assignments within complex background matrices[2].

Step 4: Data Processing and Site Localization
  • Action: Search the MS/MS spectra against the target protein sequence database using dynamic modifications corresponding to the exact monoisotopic mass of the linker-payload.

  • Causality: Software algorithms map the mass shifts to specific residues.

  • Self-Validation: A site is only considered "validated" when flanking b-ions and y-ions unambiguously bracket the modified amino acid in the MS2 spectrum, proving the exact location of the mass shift.

Workflow Visualization

G A Intact Conjugate (e.g., ADC) B Sample Prep (Reduction & Digestion) A->B Enzymatic Cleavage C RP-LC Separation (Hydrophobic Retention) B->C Peptide Mixture D MS/MS Acquisition (Diagnostic Ions) C->D Elution E Data Processing (Site Localization) D->E Spectra

Figure 1: Bottom-up LC-MS/MS analytical workflow for protein conjugation site validation.

References

  • Title: Conjugation Site Analysis by MS/MS Protein Sequencing Source: Springer Nature Experiments URL
  • Source: PMC (National Institutes of Health)
  • Title: Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: Computationally Driven Top-Down Mass Spectrometry of Ubiquitinated Proteins Source: bioRxiv URL
  • Title: Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl (3-ethynylcyclobutyl)carbamate

As a Senior Application Scientist, I recognize that handling novel, bifunctional building blocks like Benzyl (3-ethynylcyclobutyl)carbamate requires more than a generic safety sheet. For drug development professionals ut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, bifunctional building blocks like Benzyl (3-ethynylcyclobutyl)carbamate requires more than a generic safety sheet. For drug development professionals utilizing this compound—likely for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or cross-coupling reactions—understanding the causality behind safety protocols is critical for maintaining both personal safety and experimental integrity.

The following guide provides a self-validating, step-by-step operational framework for handling this compound, grounded in authoritative standards from the Occupational Safety and Health Administration (OSHA) and the National Research Council.

Chemical Profile & Causality-Driven Risk Assessment

Benzyl (3-ethynylcyclobutyl)carbamate is a solid organic building block featuring three distinct structural motifs, each dictating specific handling requirements:

  • Terminal Alkyne (-C≡CH): Highly reactive. While stable under ambient conditions, terminal alkynes can form shock-sensitive metal acetylides if exposed to unliganded copper or silver salts without proper redox control.

  • Carbamate (Cbz-protected amine): Carbamates are known dermal sensitizers and ocular irritants. Fine powders can easily aerosolize, presenting a respiratory hazard.

  • Cyclobutane Ring: Introduces ring strain. While generally stable, it lowers the thermal degradation threshold compared to unstrained analogs.

Hazard Matrix & PPE Mitigation Strategy

All quantitative and qualitative hazard data is summarized below to facilitate immediate risk assessment.

Structural MotifPrimary HazardCausality / MechanismRequired PPE / Engineering Control
Solid Powder Form Inhalation / DustStatic charge during weighing causes micro-particulate aerosolization.Certified Fume Hood (>100 fpm); Anti-static weighing tools.
Carbamate Group Dermal SensitizationLipophilic Cbz group readily permeates compromised skin barriers.Nitrile gloves (min. 6 mil); Double-glove if using aggressive solvents.
Terminal Alkyne Reactivity / FireExothermic reactivity during catalytic coupling; potential for static ignition.Flame-Resistant (FR) Lab Coat; Grounded equipment.
General Organic Ocular DamageChemical interaction with corneal proteins.ANSI Z87.1 Chemical Splash Goggles [1].

Core PPE Protocol: A Self-Validating System

To comply with OSHA 29 CFR 1910.132[1] and the National Research Council's Prudent Practices in the Laboratory [2], your PPE must act as a self-validating system. Do not merely wear the equipment; actively verify its integrity before every use.

  • Eye & Face Protection: Wear ANSI Z87.1-certified chemical splash goggles . Validation: Ensure the rubber seal is flush against the face with no gaps. Safety glasses with side shields are insufficient for fine, reactive powders.

  • Dermal Protection (Hands): Standard nitrile gloves (4-6 mil) provide adequate protection against the dry powder. Validation: Before donning, trap air in the glove and squeeze to check for pinhole leaks. Crucial Insight: If you are dissolving the compound in Dichloromethane (DCM) or Dimethylformamide (DMF) for a reaction, nitrile offers poor resistance to these solvents. You must upgrade to a laminate glove (e.g., Silver Shield) worn under a nitrile over-glove.

  • Body Protection: A Flame-Resistant (FR) lab coat with knit cuffs. Validation: Ensure cuffs are tucked under the gloves to prevent powder from settling on the wrists.

  • Respiratory Protection: Routine handling must occur inside a chemical fume hood. If a hood is unavailable or a major spill occurs, an OSHA-compliant N95 or P100 particulate respirator is required[1].

Operational Workflows & Methodologies

Workflow A: Safe Weighing and Dispensing

Because Benzyl (3-ethynylcyclobutyl)carbamate is a dry organic powder, static electricity is your primary enemy. Static causes the powder to "jump," leading to contamination and inhalation risks.

  • Preparation: Purge the analytical balance area inside the fume hood. Self-Validation: Check the hood's continuous flow monitor; it must read 100 feet per minute (fpm).

  • Static Mitigation: Pass an anti-static zero-ion gun over the weighing boat and the compound container for 5 seconds.

  • Dispensing: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate triboelectric charges.

  • Transfer: Cap the vial tightly before removing it from the fume hood. Wipe the exterior of the vial with an isopropanol-dampened Kimwipe to remove microscopic residue.

Workflow B: Reaction Setup (CuAAC Click Chemistry)

When utilizing the terminal alkyne for a click reaction, the order of addition is critical to prevent the formation of explosive copper acetylides.

  • Inert Atmosphere: Purge a dry reaction vial with Argon for 3 minutes.

  • Reagent Loading: Add Benzyl (3-ethynylcyclobutyl)carbamate (1.0 eq) and your target azide (1.0 eq) to the vial.

  • Solvent Addition: Add the solvent system (e.g., 1:1 t-BuOH/H 2​ O) to dissolve/suspend the organics before introducing metals.

  • Catalyst Initiation: Add Sodium Ascorbate (0.2 eq) first, followed by aqueous Copper(II) Sulfate (0.1 eq). Causality: Ascorbate must be present to immediately reduce Cu(II) to the active Cu(I) catalytic species, preventing the accumulation of unreacted copper that could form unstable acetylide complexes.

  • Sealing: Seal with a PTFE-lined septum and stir at room temperature.

Visualizations: Safety & Operational Logic

Below are the operational logic diagrams for standard handling and emergency spill response.

HandlingWorkflow Start Pre-Operation Assessment FumeHood Verify Fume Hood Flow (>100 fpm) Start->FumeHood DonPPE Don Core PPE (FR Coat, Goggles, Nitrile) FumeHood->DonPPE Weighing Weighing Compound (Anti-static tools) DonPPE->Weighing Reaction Reaction Setup (e.g., CuAAC Click) Weighing->Reaction Doffing Doff PPE & Decontaminate Reaction->Doffing

PPE Donning and Handling Workflow for Benzyl (3-ethynylcyclobutyl)carbamate.

SpillResponse Spill Compound Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<5g) Inside Hood Assess->Minor Major Major Spill (>5g) or Outside Hood Assess->Major UpgradePPE Upgrade PPE (N95/P100, Double Glove) Minor->UpgradePPE Evacuate Evacuate & Call EHS Major->Evacuate Clean Wipe with Solvent (e.g., Isopropanol) UpgradePPE->Clean Waste Dispose as Hazardous Waste Clean->Waste

Emergency Spill Response Decision Tree for Solid Organic Building Blocks.

Spill Response & Disposal Plan

Spill Response: If a minor spill (<5g) occurs inside the fume hood, do not sweep the dry powder, as this generates hazardous dust. Instead, wet a hazardous-materials absorbent pad or Kimwipe with a compatible solvent (e.g., Isopropanol) and gently wipe up the powder.

Waste Disposal: Benzyl (3-ethynylcyclobutyl)carbamate and all contaminated consumables (gloves, Kimwipes, weighing boats) must be treated as solid hazardous organic waste [2].

  • Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Do not mix solid organic waste with heavy metal waste (e.g., spent copper catalyst from your click reaction) to prevent unintended cross-reactivity in the waste stream.

  • Coordinate with your Environmental Health and Safety (EHS) department for incineration-based disposal.

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA), Electronic Code of Federal Regulations URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press URL: [Link]

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